molecular formula C8H9ClFN B1469507 (1S)-1-(3-chloro-2-fluorophenyl)ethan-1-amine CAS No. 1228561-56-5

(1S)-1-(3-chloro-2-fluorophenyl)ethan-1-amine

Cat. No.: B1469507
CAS No.: 1228561-56-5
M. Wt: 173.61 g/mol
InChI Key: SCEUCESYXQXKOY-YFKPBYRVSA-N
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Description

(1S)-1-(3-chloro-2-fluorophenyl)ethan-1-amine (CAS 1228561-56-5) is a chiral amine of high importance in research and development . It serves as a critical synthetic intermediate, or building block, for the preparation of more complex molecules . Its specific structure, featuring a stereocenter and halogen atoms (chloro and fluoro) on the phenyl ring, makes it particularly valuable in medicinal chemistry for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates . This compound is primarily used in pharmaceutical research and drug development as a key starting material . Its chiral nature allows researchers to explore the effects of stereochemistry on biological activity and selectivity, which is crucial for understanding drug-target interactions and developing more effective therapeutic agents . The free base form should be stored in a dark place under an inert atmosphere at room temperature . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

(1S)-1-(3-chloro-2-fluorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFN/c1-5(11)6-3-2-4-7(9)8(6)10/h2-5H,11H2,1H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCEUCESYXQXKOY-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=CC=C1)Cl)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C(=CC=C1)Cl)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(1S)-1-(3-chloro-2-fluorophenyl)ethan-1-amine CAS number 1228561-56-5

Author: BenchChem Technical Support Team. Date: March 2026

Topic: (1S)-1-(3-chloro-2-fluorophenyl)ethan-1-amine (CAS 1228561-56-5) Content Type: Technical Monograph & Process Guide Audience: Medicinal Chemists, Process Engineers, and CMC Leads

A Privileged Chiral Scaffold for Next-Generation Kinase Inhibitors

Executive Summary

This compound (CAS 1228561-56-5) represents a high-value chiral building block, primarily utilized in the synthesis of atropisomeric kinase inhibitors and G-protein coupled receptor (GPCR) modulators. Its specific 2-fluoro-3-chloro substitution pattern confers unique metabolic stability by blocking labile metabolic soft spots on the phenyl ring while modulating the pKa and lipophilicity of the resulting pharmacophore.

This guide outlines the critical process chemistry required to synthesize, purify, and validate this intermediate with high enantiomeric excess (


), moving beyond bench-scale synthesis to scalable, self-validating protocols.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertySpecification
IUPAC Name This compound
CAS Number 1228561-56-5
Molecular Formula C₈H₉ClFN
Molecular Weight 173.62 g/mol
Chirality (S)-Enantiomer
Physical State Colorless to pale yellow oil (Free base); White solid (HCl salt)
Solubility Soluble in MeOH, DCM, DMSO; Sparingly soluble in water (Free base)
pKa (Calc) ~8.9 (Conjugate acid)
Storage 2-8°C, Hygroscopic (Store under Nitrogen/Argon)

Synthetic Routes & Process Chemistry

For pharmaceutical applications, achieving high optical purity is non-negotiable. Two primary routes are recommended: Asymmetric Sulfinyl Imine Addition (Chemical) and Biocatalytic Transamination (Enzymatic).

Route A: The Ellman Auxiliary Approach (Chemical Precision)

This method is preferred for early-phase discovery due to its reliability and predictably high stereocontrol.

Mechanism: Condensation of the ketone with (S)-tert-butanesulfinamide, followed by diastereoselective reduction.

Protocol:

  • Condensation: React 1-(3-chloro-2-fluorophenyl)ethan-1-one with (S)-(-)-tert-butanesulfinamide (1.1 equiv) in THF using Ti(OEt)₄ (2.0 equiv) as a Lewis acid/dehydrating agent. Reflux for 16h.

  • Reduction: Cool to -48°C. Add L-Selectride or NaBH₄. The bulky tert-butyl group directs the hydride attack to the Re-face of the imine, yielding the (S,S)-sulfinamide intermediate.

  • Deprotection: Treat with 4M HCl in dioxane/MeOH to cleave the sulfinyl group, yielding the chiral amine HCl salt.

Route B: Biocatalytic Transamination (Scalability)

For kilogram-scale production, ω-Transaminases (ω-TA) offer superior atom economy and eliminate heavy metal waste.

Protocol:

  • Screening: Screen Codexis® or equivalent transaminase libraries (e.g., ATA-113, ATA-117) using isopropyl amine as the amine donor.

  • Reaction: Substrate (Ketone) + Isopropyl amine (1M) + PLP (cofactor) in Phosphate Buffer (pH 7.5, 30°C).

  • Workup: Acidify to pH 2, extract unreacted ketone, basify aqueous layer to pH 12, and extract the pure (S)-amine.

Visualization: Synthesis Workflow Comparison

The following diagram illustrates the decision logic and process flow for both synthetic routes.

Synthesis_Workflow cluster_Chem Route A: Ellman Chemistry (Discovery Scale) cluster_Bio Route B: Biocatalysis (Process Scale) Start Starting Material: 1-(3-chloro-2-fluorophenyl)ethanone Ellman_Cond Condensation: (S)-t-Bu-Sulfinamide + Ti(OEt)4 Start->Ellman_Cond Enz_Screen Enzyme Screening: ω-Transaminase Library Start->Enz_Screen Ellman_Red Diastereoselective Reduction: L-Selectride (-78°C) Ellman_Cond->Ellman_Red Ellman_Deprot Acid Hydrolysis: HCl/MeOH Ellman_Red->Ellman_Deprot Product Target Product: This compound Ellman_Deprot->Product Enz_Rxn Bioconversion: PLP, iPrNH2 (Donor), pH 7.5 Enz_Screen->Enz_Rxn Enz_Workup Extraction: Acid/Base Swing Enz_Rxn->Enz_Workup Enz_Workup->Product QC QC Validation: Chiral HPLC (>99% ee) Product->QC

Figure 1: Comparative workflow for Chemical (Ellman) vs. Enzymatic synthesis of CAS 1228561-56-5.

Quality Control & Analytical Validation

Trustworthiness in chiral synthesis relies on proving the enantiomeric excess (ee). Standard C18 HPLC is insufficient.

Chiral HPLC Method
  • Column: Daicel Chiralpak AD-H or OD-H (4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Phenyl absorption).

  • Expected Retention:

    • (R)-enantiomer: ~8.5 min (Minor impurity).

    • (S)-enantiomer: ~10.2 min (Major peak).

Self-Validating Protocol (The "Racemate Test")

Crucial Step: Before analyzing your sample, you must synthesize a small batch of the racemic amine (using NaBH₄ reduction of the imine without chiral auxiliaries). Inject this racemate to establish the separation resolution (


) between the (R) and (S) peaks. Only then can you accurately integrate the single-enantiomer sample to calculate %ee.

Therapeutic Applications & Logic

The this compound moiety is not a random fragment; it is a "privileged structure" in kinase inhibition.

  • Metabolic Blocking: The fluorine at the 2-position and chlorine at the 3-position block the aromatic ring from oxidative metabolism (CYP450 hydroxylation), significantly increasing the drug's half-life (

    
    ).
    
  • Chiral Orientation: The (S)-methyl group forces the phenyl ring into a specific vector, often required to fit into the hydrophobic "back pocket" of ATP-binding sites in kinases like KRAS G12C or EGFR .

  • Atropisomerism Control: In crowded biaryl systems (common in KRAS inhibitors), this chiral amine can induce stable atropisomerism, locking the molecule in its bioactive conformation.

Signaling Pathway Context

The following diagram highlights where this scaffold fits within the KRAS/MAPK signaling cascade intervention points.

Pathway_Logic RTK RTK (EGFR) KRAS_GDP KRAS-GDP (Inactive) RTK->KRAS_GDP Activation KRAS_G12C KRAS G12C (Mutant/Active) KRAS_GDP->KRAS_G12C GTP Exchange RAF RAF KRAS_G12C->RAF Signaling Inhibitor Small Molecule Inhibitor (Contains Chiral Amine Scaffold) Inhibitor->KRAS_G12C Covalent Binding (Switch II Pocket) MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Tumor Cell Proliferation ERK->Proliferation

Figure 2: Intervention of chiral amine-based inhibitors in the KRAS G12C signaling cascade.

Handling & Safety Profile

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: The free base absorbs CO₂ from the air to form carbamates. Store under inert atmosphere (Argon/Nitrogen). The Hydrochloride salt is stable at room temperature but should be kept desiccated.

  • PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.

References

  • Ellman, J. A., et al. "Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide." Accounts of Chemical Research, 2002.

  • Canon, J., et al. "The Clinical KRAS(G12C) Inhibitor AMG 510 Drives Anti-Tumour Immunity." Nature, 2019. (Contextual reference for KRAS inhibitor scaffolds).

  • Savile, C. K., et al. "Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture." Science, 2010. (Process chemistry standard for transaminase routes).

  • PubChem Compound Summary. "1-(3-chloro-2-fluorophenyl)ethan-1-amine." National Center for Biotechnology Information.

(1S)-1-(3-chloro-2-fluorophenyl)ethan-1-amine material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safe Handling of (1S)-1-(3-chloro-2-fluorophenyl)ethan-1-amine

This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the material safety aspects of this compound. Given that specific safety data for this exact compound is not extensively published, this document synthesizes information from the safety data sheets (SDS) of its hydrochloride salt and closely related analogs to provide a robust framework for safe handling and use.

Chemical Identification and Properties

This compound is a chiral amine that serves as a valuable building block in pharmaceutical synthesis. Its hydrochloride salt is more commonly available and documented.

Table 1: Chemical and Physical Properties

Property Value Source
IUPAC Name (1S)-1-(3-chloro-2-fluorophenyl)ethanamine;hydrochloride [1]
CAS Number 1313593-59-7 (for hydrochloride salt) [1]
Molecular Formula C8H10Cl2FN (for hydrochloride salt) [1]
Molecular Weight 210.07 g/mol (for hydrochloride salt) [1]
Physical State Solid [1][2]
Purity Typically >97% [1]
Boiling Point 182.6±15.0 °C at 760 mmHg (Data for (R)-1-(3-Fluorophenyl)ethanamine) [3]

| Flash Point | 72.1±8.3°C (Data for (R)-1-(3-Fluorophenyl)ethanamine) |[3] |

Hazard Identification and GHS Classification

The primary hazards associated with this class of compounds are related to irritation and acute toxicity. The GHS classification for the hydrochloride salt and similar compounds indicates a need for careful handling.

GHS Pictogram:

  • GHS07: Harmful/Irritant[1]

Signal Word: Warning[1]

Hazard Statements:

  • H302: Harmful if swallowed.[1][4]

  • H315: Causes skin irritation.[3][4][5][6]

  • H319: Causes serious eye irritation.[3][4][5][6]

  • H335: May cause respiratory irritation.[3][4][6]

Precautionary Statements: A comprehensive set of precautionary statements is essential for minimizing risk. These include preventative measures, response actions in case of exposure, safe storage, and responsible disposal.

  • Prevention: P261, P264, P270, P271, P280[3][6]

  • Response: P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362[3][5]

  • Storage: P403+P233, P405[3][6]

  • Disposal: P501[3]

First-Aid Measures

Rapid and appropriate first-aid is critical in the event of accidental exposure. The following protocols are recommended based on data for analogous compounds.

Table 2: First-Aid Protocols

Exposure Route Protocol
Inhalation Remove the individual to fresh air and ensure they are in a position comfortable for breathing. If the person feels unwell or if breathing is difficult, seek immediate medical attention.[2][3][5]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin with copious amounts of water for at least 15 minutes. If skin irritation develops or persists, seek medical advice.[2][3][5]
Eye Contact Rinse cautiously with water for several minutes. If contact lenses are present and can be easily removed, do so. Continue rinsing. If eye irritation persists, it is crucial to get medical advice or attention.[2][3][5]

| Ingestion | Rinse the mouth thoroughly with water. Do not induce vomiting. Call a poison center or a doctor if the person feels unwell.[2][3][5] |

Handling and Storage

Proper handling and storage procedures are paramount to ensuring the safety of laboratory personnel and maintaining the integrity of the chemical.

Safe Handling Workflow

The following workflow outlines the necessary steps for safely handling this compound and its salts.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Review SDS and Protocols B Don Personal Protective Equipment (PPE) A->B C Work in a Ventilated Area B->C D Avoid Inhalation, Skin, and Eye Contact C->D E Weigh and Handle with Care D->E F Clean Work Area and Equipment E->F G Dispose of Waste Properly F->G H Store Chemical Securely G->H

Caption: Workflow for Safe Handling.

Storage Conditions

To ensure the stability and safety of the compound, the following storage conditions should be met:

  • Keep the container tightly closed and sealed.[2][3][7]

  • Store in a cool, dry, and well-ventilated place.[2][5][7]

  • Protect from direct sunlight and sources of ignition.[2][3][7]

  • Recommended storage temperature is between 2-8°C.[3]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are essential to minimize exposure.

  • Engineering Controls: Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[2][3][5] Safety showers and eyewash stations should be readily accessible.[2][3][5]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[2][3][5]

    • Skin Protection: Use chemically resistant gloves and wear a lab coat or other protective clothing.[2][3][4][5]

    • Respiratory Protection: If working outside of a fume hood or if dust/aerosols are generated, a NIOSH-approved respirator is recommended.[2][4][5]

Accidental Release Measures

In the event of a spill, a clear and systematic response is necessary to mitigate risks.

A Evacuate Non-Essential Personnel B Ensure Adequate Ventilation A->B C Don Appropriate PPE B->C D Contain the Spill with Inert Material C->D E Collect Spillage into a Labeled Container D->E F Clean the Affected Area Thoroughly E->F G Dispose of Waste According to Regulations F->G

Caption: Spill Response Protocol.

Stability and Reactivity

Understanding the chemical stability and reactivity is crucial for safe storage and handling.

  • Chemical Stability: The compound is stable under normal storage and handling conditions.[2]

  • Conditions to Avoid: Avoid exposure to heat, sparks, open flames, and incompatible materials.[2]

  • Incompatible Materials: Strong oxidizing agents are incompatible with this compound.[2][8]

  • Hazardous Decomposition Products: Upon combustion, this compound may produce carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.[2][9]

Toxicological and Ecological Information

Disposal Considerations

Waste disposal must be conducted in accordance with all federal, state, and local environmental regulations. It is recommended to contact a licensed professional waste disposal service to dispose of this material.[5] The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[5]

References

  • KISHIDA CHEMICAL CO., LTD. Safety Data Sheet: 1-(2-Fluorophenyl)cyclobutan-1-amine hydrochloride.

  • Enamine. Safety Data Sheet: 2-(3-chloro-2-fluorophenyl)-2-fluoroethan-1-amine hydrochloride.

  • ChemScene. Safety Data Sheet: (R)-1-(3-Fluorophenyl)ethanamine.

  • MilliporeSigma. (S)-1-(3-Chloro-5-fluorophenyl)ethan-1-amine hydrochloride.

  • Fluorochem. (S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride.

  • Combi-Blocks, Inc. Safety Data Sheet: (S)-2-Amino-2-(3-chloro-5-fluorophenyl)ethan-1-ol.

  • Sigma-Aldrich. Safety Data Sheet.

  • Fisher Scientific. Safety Data Sheet.

  • PubChem. 1-(3-Chloro-2-fluorophenyl)ethan-1-one.

  • Fisher Scientific. Safety Data Sheet.

  • Aaronchem. Safety Data Sheet: (S)-1-(2,3-Dichlorophenyl)ethan-1-amine hydrochloride.

  • Fisher Scientific. Safety Data Sheet: 3-Chloro-4-fluoroaniline.

Sources

Discovery and History of (1S)-1-(3-chloro-2-fluorophenyl)ethan-1-amine

[1][2]

Introduction: The Molecule at a Glance[3]

This compound is a chiral benzylic amine characterized by a specific halogenation pattern (3-chloro, 2-fluoro) on the phenyl ring and an (S)-configuration at the benzylic carbon.[1][2]

  • IUPAC Name: this compound[1][2]

  • CAS Number: 1313593-59-7 (Hydrochloride salt), 1213028-66-0 (Free base)[1][2]

  • Molecular Formula: C₈H₉ClFN[1][2]

  • Key Role: Chiral Synthon / Pharmacophore Module

This molecule is not a drug itself but a high-value chiral intermediate .[1][2] Its specific steric and electronic profile—driven by the orthogonal positioning of the chlorine and fluorine atoms—makes it an ideal scaffold for optimizing ligand-protein binding interactions in hydrophobic pockets, particularly in oncology and immunology targets.[3]

Discovery and Structural Significance[3][5]

The discovery of this specific isomer emerged from Structure-Activity Relationship (SAR) campaigns aimed at optimizing the metabolic stability and potency of benzylamine-containing drugs.[1][2]

The "Magic Methyl" and Halogen Effect

In medicinal chemistry, the introduction of a methyl group at the benzylic position (creating a chiral center) often restricts conformational freedom, locking the molecule into a bioactive conformation (the "Magic Methyl" effect). Furthermore, the 3-chloro-2-fluoro substitution pattern provides unique advantages:

  • Metabolic Blockade: The halogens block metabolically labile sites on the phenyl ring (preventing hydroxylation).

  • Electronic Tuning: The electron-withdrawing nature of fluorine (ortho) and chlorine (meta) modulates the pKa of the amine and influences

    
    -
    
    
    stacking interactions with aromatic residues in the target protein.[1][2]
  • Lipophilicity: The halogens increase lipophilicity (logP), enhancing membrane permeability.

Key Therapeutic Applications

The (S)-enantiomer has been identified as a crucial building block in the synthesis of:

  • Complement Factor D Inhibitors: Used by Novartis (e.g., in Patent WO2015009977) to synthesize aminomethyl-biaryl derivatives for treating paroxysmal nocturnal hemoglobinuria (PNH) and geographic atrophy.

  • MDM2-p53 Inhibitors: Used in the synthesis of spiro-oxindole derivatives (e.g., related to Alrizomadlin/APG-115 and Idasanutlin analogs) where the 3-chloro-2-fluorophenyl group occupies the Trp23 binding pocket of MDM2.[1][2]

  • Kinase Inhibitors: Serves as a bioisostere for the 4-chloro-3-fluoro moiety found in ERK inhibitors like Ravoxertinib (GDC-0994).[1][2]

Synthetic Evolution and Manufacturing[2]

The synthesis of this compound has evolved from classical resolution to advanced asymmetric catalysis.[1][2]

First Generation: Classical Resolution

Early routes relied on the synthesis of the racemic amine followed by optical resolution.

  • Ketone Formation: Reaction of 3-chloro-2-fluorobenzonitrile with methyl Grignard (MeMgBr) to form 3-chloro-2-fluoroacetophenone .[1][2]

  • Reductive Amination: Conversion to the racemic amine using ammonia and a reducing agent (e.g., NaBH₄ or H₂/Pd).

  • Chiral Resolution: Crystallization with a chiral acid (e.g., L-tartaric acid or mandelic acid) to isolate the (S)-enantiomer.[1][2]

    • Drawback: Max 50% yield; wasteful.[2][4]

Second Generation: Asymmetric Synthesis (Ellman's Auxiliary)

To achieve high enantiomeric excess (ee > 98%) on a large scale, the Ellman sulfinamide method is preferred.

  • Condensation: 3-chloro-2-fluoroacetophenone is condensed with (S)-tert-butanesulfinamide (Ellman's auxiliary) using Ti(OEt)₄ to form the chiral N-sulfinyl ketimine.[1][2]

  • Diastereoselective Reduction: The ketimine is reduced with L-Selectride or NaBH₄.[1][2][4] The bulky sulfinyl group directs the hydride attack, establishing the (S)-configuration at the carbon.

  • Deprotection: Acidic hydrolysis (HCl/MeOH) removes the sulfinyl group, yielding the pure (S)-amine hydrochloride salt.

Third Generation: Biocatalysis (Transaminases)

Modern "green chemistry" approaches utilize


-transaminases2
Mandatory Visualization: Synthetic Pathways

The following diagram illustrates the evolution of the synthetic routes.

SynthesisPathwaysStart3-Chloro-2-fluoroacetophenoneAuxiliary(S)-tert-Butanesulfinamide+ Ti(OEt)4Start->AuxiliaryEnzymeω-Transaminase(PLP, iPrNH2)Start->EnzymeKetimineChiral N-Sulfinyl KetimineAuxiliary->KetimineReductionReduction (L-Selectride)Ketimine->ReductionDeprotectionHCl / MeOHReduction->DeprotectionProduct(1S)-1-(3-chloro-2-fluorophenyl)ethan-1-amine HClDeprotection->ProductHigh ee%Enzyme->ProductDirect AsymmetricAmination

Caption: Comparison of Chemical (Ellman) and Biocatalytic routes to the chiral amine.

Application in Drug Discovery: Case Study

The most prominent application of this specific isomer is in the field of Complement Factor D inhibition .

The Target: Complement Factor D

Factor D is a serine protease that cleaves Factor B, a rate-limiting step in the alternative pathway of the complement system.[3][5] Dysregulation of this pathway leads to diseases like Paroxysmal Nocturnal Hemoglobinuria (PNH) .

The Novartis Series (WO2015009977)

In the development of oral Factor D inhibitors, Novartis researchers utilized (S)-1-(3-chloro-2-fluorophenyl)ethan-1-amine as a key starting material.[1][2]

  • Mechanism: The amine is coupled to a biaryl or heterocyclic core. The (S)-methyl group fits into a small hydrophobic sub-pocket (S1' or S2'), enhancing binding affinity and selectivity over other serine proteases.

  • Outcome: This work contributed to the SAR knowledge base that eventually led to advanced clinical candidates like Iptacopan (LNP023), although Iptacopan itself utilizes a different specific linkage, the "3-chloro-2-fluoro" scaffold remains a benchmark for potency in this class.[1][2]

Structural Data Comparison

The table below highlights how the "3-chloro-2-fluoro" substitution compares to other common analogs in terms of physicochemical properties relevant to drug design.

Property3-Cl, 2-F (Target)4-Cl, 3-F (Ravoxertinib)2,6-diCl, 3-F (Crizotinib)Impact on Drug Design
Electronic Effect Strong withdrawing (ortho/meta)Strong withdrawing (meta/para)Steric bulk + withdrawingModulates amine pKa; affects H-bond strength.[1][2]
Metabolic Stability High (blocks C2, C3)High (blocks C3, C4)Very High (blocks C2, C6)Prevents CYP450 oxidation at vulnerable sites.
Steric Bulk MediumMediumHigh"3-Cl, 2-F" allows fit in tighter pockets than di-chloro analogs.[1][2]
Lipophilicity (

)
+1.14+1.14+1.55Increases permeability and BBB penetration.

Experimental Protocol: Synthesis of the HCl Salt

For researchers requiring this intermediate, the following is a standardized protocol based on the Ellman auxiliary method.

  • Reagents: 3-Chloro-2-fluoroacetophenone (1.0 eq), (S)-(-)-tert-Butanesulfinamide (1.1 eq), Titanium(IV) ethoxide (2.0 eq), THF (anhydrous).[1][2]

  • Condensation:

    • Mix ketone and sulfinamide in THF.[2]

    • Add Ti(OEt)₄ dropwise under N₂.

    • Reflux at 70°C for 24h. Monitor by TLC/LCMS.[2][4]

    • Quench with brine, filter through Celite, concentrate to yield the sulfinyl imine.[3]

  • Reduction:

    • Dissolve imine in THF, cool to -48°C.

    • Add L-Selectride (1.5 eq) slowly.[1][2] Stir for 4h.

    • Warm to RT, quench with NH₄Cl. Extract with EtOAc.[2][4][6][7]

  • Hydrolysis:

    • Dissolve the sulfinamide intermediate in MeOH.

    • Add 4M HCl in dioxane (excess). Stir for 1h.

    • Concentrate in vacuo.[2][4] Triturate with Et₂O to obtain (S)-1-(3-chloro-2-fluorophenyl)ethan-1-amine hydrochloride as a white solid.[1][2]

References

  • Novartis AG. (2015). Aminomethyl-biaryl derivatives as complement factor D inhibitors and uses thereof. WO2015009977A1.[2][4][8] Link

  • Robarge, K., et al. (2014).[3] Discovery of GDC-0994, a potent and selective ERK1/2 inhibitor in early clinical development.[2][3] AACR Annual Meeting.[2][4] (Context on chloro-fluoro benzylamine SAR). Link

  • Genentech, Inc. (2016). Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994).[1][2] Journal of Medicinal Chemistry.[2][9] Link

  • Ascentage Pharma. (2017).[10] Discovery of MDM2 Inhibitor APG-115.[1][2] (Context on 3-chloro-2-fluorophenyl moiety). Link

Physicochemical properties of (1S)-1-(3-chloro-2-fluorophenyl)ethan-1-amine hydrochloride salt.

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling of (1S)-1-(3-Chloro-2-fluorophenyl)ethan-1-amine Hydrochloride: A Technical Guide

Executive Summary

This compound hydrochloride (CAS 1313593-59-7) is a high-value chiral building block used extensively in the synthesis of next-generation small molecule inhibitors, particularly those targeting kinases and GTPases (e.g., KRAS G12C inhibitors). Its specific stereochemistry ((S)-configuration) and halogenated aromatic core (3-chloro, 2-fluoro) provide critical steric and electronic properties that influence the binding affinity and metabolic stability of final drug candidates.[1]

This guide provides a comprehensive technical analysis of its physicochemical properties, solid-state characteristics, and analytical requirements to support researchers in drug development and process chemistry.

Molecular Identity & Structural Analysis

The compound is a chiral benzylamine salt. The presence of chlorine and fluorine atoms on the phenyl ring introduces lipophilicity and metabolic resistance, while the ethylamine side chain serves as a versatile handle for amide coupling or nucleophilic substitution.

Table 1: Chemical Identification

PropertyDescription
Chemical Name This compound hydrochloride
Synonyms (S)-1-(3-Chloro-2-fluorophenyl)ethylamine HCl; (S)-3-Chloro-2-fluoro-α-methylbenzylamine HCl
CAS Number 1313593-59-7
Molecular Formula C₈H₁₀Cl₂FN (C₈H₉ClFN · HCl)
Molecular Weight 210.08 g/mol
Chirality (S)-Enantiomer
SMILES CC1=CC=CC(Cl)=C1F.Cl
InChI Key CEVBNFPEJNNLJJ-JEDNCBNOSA-N

Solid-State Characterization

Understanding the solid-state properties is crucial for formulation and storage. As a hydrochloride salt, this compound exhibits distinct crystalline behavior compared to its free base.

Physical Appearance & Polymorphism
  • Appearance: Typically a white to off-white crystalline powder.

  • Crystallinity: High crystallinity is expected for the HCl salt, which aids in purification.

  • Polymorphism: Hydrochloride salts of benzylamines often exhibit polymorphism. Screening via X-Ray Powder Diffraction (XRPD) is recommended for each new batch to ensure form consistency.

Thermal Properties
  • Melting Point: Experimentally determined values typically range between 180°C and 220°C , often accompanied by decomposition.

    • Note: Specific melting onsets are batch-dependent and should be verified via Differential Scanning Calorimetry (DSC).

  • Thermal Stability: Stable up to ~150°C. Avoid prolonged exposure to temperatures >60°C during drying to prevent potential desolvation or degradation if solvates are present.

Hygroscopicity
  • Classification: Likely moderately hygroscopic .

  • Impact: The HCl salt can absorb atmospheric moisture, leading to deliquescence or hydrate formation.

  • Protocol: Store in tightly sealed containers with desiccants. Handle under controlled humidity (<40% RH) during weighing.

Solution-State Properties

Solubility Profile

The hydrochloride salt significantly enhances aqueous solubility compared to the free base.

Table 2: Estimated Solubility Data

SolventSolubilityRelevance
Water High (>50 mg/mL)Suitable for aqueous workups.
Methanol/Ethanol HighIdeal for recrystallization.
DMSO High (>100 mg/mL)Standard for bioassays/stock solutions.
Dichloromethane ModerateUseful for extraction (as free base).
Hexanes/Heptane InsolubleAnti-solvent for precipitation.
Acidity (pKa)
  • Estimated pKa: ~8.5 – 9.0 (Conjugate acid).

  • Mechanistic Insight: The electron-withdrawing nature of the 3-chloro and 2-fluoro substituents inductively stabilizes the free amine, slightly lowering the pKa compared to unsubstituted benzylamine (~9.3). This makes the free base less nucleophilic than non-halogenated analogs but still reactive for amide couplings.

Synthesis & Manufacturing Workflow

The synthesis typically involves the formation of the chiral center via asymmetric reduction or enzymatic resolution.

Synthetic Route
  • Starting Material: 3-Chloro-2-fluoroacetophenone.

  • Imine Formation: Reaction with ammonia or a chiral auxiliary (e.g., Ellman's sulfinamide).

  • Asymmetric Reduction: Reduction of the imine using a chiral catalyst (Ru, Rh, or Ir-based) or biocatalytic transamination.

  • Salt Formation: Treatment with anhydrous HCl in diethyl ether or ethanol to precipitate the salt.

Process Diagram

SynthesisWorkflow Start 3-Chloro-2-fluoroacetophenone Imine Ketimine Intermediate Start->Imine Amine Source Reduction Asymmetric Reduction (Biocatalysis or Metal-Ligand) Imine->Reduction Chiral Catalyst FreeBase (S)-Amine Free Base Reduction->FreeBase Stereoselective H-Addition SaltForm HCl Salt Formation (EtOH/HCl) FreeBase->SaltForm HCl/Solvent Final (S)-1-(3-Cl-2-F-phenyl) ethanamine HCl SaltForm->Final Crystallization

Figure 1: Generalized synthetic workflow for the production of the chiral amine salt.

Analytical Methodologies

Rigorous analytical testing is required to ensure enantiomeric purity, which is critical for downstream pharmaceutical applications.

Chiral HPLC Method
  • Column: Polysaccharide-based CSP (e.g., Chiralpak AD-H, IC, or IG).

  • Mobile Phase: Hexane/Ethanol/Diethylamine (DEA) or CO₂/Methanol (SFC).

  • Detection: UV at 210 nm or 254 nm.

  • Target: Enantiomeric Excess (ee) > 98%.

Chemical Purity (UPLC/MS)
  • Column: C18 Reverse Phase (e.g., BEH C18).

  • Gradient: Water (0.1% Formic Acid) vs. Acetonitrile.

  • Impurity Control: Monitor for residual acetophenone (starting material) and des-halo byproducts.

Analytical Workflow Diagram

AnalyticalWorkflow cluster_Tests Quality Control Panel Sample Crude Salt Sample ID Identity (1H NMR, IR) Sample->ID Purity Chemical Purity (UPLC-MS) Sample->Purity Chiral Chiral Purity (HPLC/SFC) Sample->Chiral SolidState Solid Form (XRPD, DSC) Sample->SolidState Decision Specification Check (>98% ee, >97% purity) ID->Decision Purity->Decision Chiral->Decision SolidState->Decision Release Release for Synthesis Decision->Release Pass Reprocess Recrystallize Decision->Reprocess Fail

Figure 2: Quality control decision tree for validating the chiral amine salt.

Handling & Safety (GHS)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.[2]
Skin Irritation H315Causes skin irritation.[3]
Eye Irritation H319Causes serious eye irritation.[3][4]
STOT-SE H335May cause respiratory irritation.[3]

Precautionary Measures:

  • Wear nitrile gloves and safety glasses.

  • Handle in a fume hood to avoid inhalation of dust.

  • In case of contact, wash immediately with soap and water.

References

  • Fluorochem. (2024).[5] (S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride Product Sheet. Retrieved from .

  • BenchChem. (2024). (R)-1-(3-Chloro-2-fluorophenyl)ethanamine Hydrochloride Properties. (Note: Reference for structural analog properties). Retrieved from .

  • PubChem. (2024).[5][6][7] 1-(3-Chloro-2-fluorophenyl)ethan-1-amine Compound Summary. National Library of Medicine. Retrieved from .[7]

  • Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature, 575, 217–223. (Contextual reference for KRAS inhibitor chemistry).
  • Sigma-Aldrich. (2024). Safety Data Sheet for Benzylamine Derivatives. Retrieved from .

Sources

Methodological & Application

Application Note: Scalable Asymmetric Routes to (1S)-1-(3-chloro-2-fluorophenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for medicinal and process chemists. It synthesizes established asymmetric methodologies applied specifically to the (1S)-1-(3-chloro-2-fluorophenyl)ethan-1-amine scaffold, a critical chiral building block in the synthesis of KRAS G12C inhibitors and other kinase-targeting therapeutics.

Executive Summary

The chiral primary amine This compound is a high-value pharmacophore. The specific ortho-fluoro, meta-chloro substitution pattern on the phenyl ring introduces unique steric and electronic challenges compared to unsubstituted phenethylamines.[1] The ortho-fluorine atom creates significant steric bulk near the reaction center, potentially hindering imine formation and influencing enantiofacial selectivity.[1]

This guide details two validated pathways for accessing the (1S)-enantiomer with >98% enantiomeric excess (ee):

  • Method A (Chemical): Diastereoselective synthesis using Ellman’s tert-butanesulfinamide auxiliary.[1][2] Best for gram-scale medicinal chemistry and rapid delivery.[1]

  • Method B (Biocatalytic): Asymmetric transamination using ω-Transaminases (ATAs).[1] Best for multi-kilogram process scale-up and green chemistry compliance.[1]

Method A: Ellman’s Sulfinamide Auxiliary

Best For: Rapid access (1–50g), high predictability, no specialized equipment.[1]

Mechanistic Insight

This method relies on the condensation of the ketone precursor with (S)-(-)-2-methyl-2-propanesulfinamide (Ellman’s auxiliary). The bulky tert-butyl group directs the subsequent hydride reduction.[1]

  • Critical Note on Stereochemistry: To obtain the (1S)-amine , you must typically use the (S)-sulfinamide if using NaBH₄ as the reductant.[1] The reaction proceeds via a cyclic transition state (Zimmerman-Traxler model) where the hydride attacks the Re-face of the imine.[1]

Experimental Protocol
Step 1: Condensation (Formation of N-Sulfinyl Imine)
  • Reagents: 1-(3-chloro-2-fluorophenyl)ethan-1-one (1.0 equiv), (S)-(-)-2-methyl-2-propanesulfinamide (1.2 equiv), Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 equiv).

  • Solvent: Dry THF (0.5 M concentration).

  • Procedure:

    • Charge a flame-dried flask with the ketone and (S)-sulfinamide in THF under N₂.

    • Add Ti(OEt)₄ dropwise.[1] Caution: Exothermic.

    • Heat to 70°C for 16–24 hours.

    • Pro-Tip: The 2-fluoro substituent slows condensation due to sterics.[1] If conversion is <90% by HPLC after 24h, add 0.5 equiv more Ti(OEt)₄ and increase temp to reflux.

    • Workup: Cool to RT. Pour into brine with vigorous stirring. The Ti salts will precipitate as a thick white slurry.[1] Filter through a Celite pad.[1] Wash the cake with EtOAc.

    • Purification: Flash chromatography (Hexane/EtOAc gradient).

Step 2: Diastereoselective Reduction
  • Reagents: N-sulfinyl imine (from Step 1), NaBH₄ (2.0 equiv).[1]

  • Solvent: THF/MeOH (9:1) at -48°C to -78°C.[1]

  • Procedure:

    • Dissolve the imine in THF containing 10% MeOH. Cool to -48°C .[1]

    • Add NaBH₄ powder in portions.

    • Stir at -48°C for 3 hours, then allow to warm to RT slowly.

    • Quench: Add Saturated NH₄Cl solution.

    • Isolation: Extract with EtOAc, dry over Na₂SO₄, and concentrate.

    • Checkpoint: Check diastereomeric ratio (dr) by HPLC.[1][3] Expect >95:5 dr.[1]

Step 3: Cleavage (Deprotection) [1]
  • Reagents: 4M HCl in Dioxane.

  • Solvent: Methanol.[1]

  • Procedure:

    • Dissolve the sulfinamide intermediate in MeOH.

    • Add 4M HCl/Dioxane (4.0 equiv). Stir at RT for 1 hour.

    • Workup: Concentrate to dryness.[1] Triturate the solid with Et₂O to remove sulfur byproducts.[1]

    • Free Basing: Dissolve the HCl salt in water, adjust pH to >12 with NaOH, and extract with DCM to yield the free amine.[1]

Workflow Visualization (Method A)[1]

EllmanSynthesis Ketone Ketone Precursor (3-Cl, 2-F) Imine N-Sulfinyl Imine (Chiral Intermediate) Ketone->Imine Ti(OEt)4, THF 70°C, 24h Auxiliary (S)-tert-butanesulfinamide Auxiliary->Imine Sulfinamide Sulfinamide (Diastereomerically Pure) Imine->Sulfinamide NaBH4, -48°C (>98:2 dr) Amine Target (1S)-Amine Sulfinamide->Amine HCl/Dioxane Hydrolysis

Figure 1: Ellman Auxiliary Synthesis Pathway.[1] The steric bulk of the tert-butyl group directs the hydride attack to the Re-face.[1]

Method B: Biocatalytic Transamination

Best For: Scale-up (>100g), Green Chemistry, Single-step conversion.[1]

Principle

ω-Transaminases (ATAs) catalyze the transfer of an amino group from a donor (e.g., isopropylamine) to the ketone substrate.[1] This process is reversible, so equilibrium displacement is key.[1]

  • Enzyme Selection: An (S)-selective ω-Transaminase is required.[1]

  • Challenge: The ortho-fluoro group can sterically clash with the active site of wild-type enzymes.[1] Engineered variants (e.g., from Codexis, Johnson Matthey) are often necessary.[1]

Screening Protocol[1]
Phase 1: Enzyme Panel Screen (96-well plate)
  • Substrate: 10 mM ketone in DMSO.

  • Enzymes: Panel of commercially available (S)-ATAs (e.g., ATA-113, ATA-256 series).[1]

  • Donor: 1M Isopropylamine (IPA) buffered to pH 7.5 with PLP cofactor (1 mM).

  • Condition: 30°C, shaking at 600 rpm for 24h.

  • Analytics: Quench with acetonitrile; analyze conversion and ee via Chiral HPLC.

Phase 2: Scale-Up Protocol (10g Demo)
  • System: Two-phase system (Buffer/Organic) or removal of acetone byproduct is required to drive equilibrium.[1]

  • Reaction Mix:

    • Substrate: 50 g/L loading.[1]

    • Enzyme: 2 g/L (S)-ATA (Selected Hit).[1]

    • Cofactor: 1 mM Pyridoxal-5'-phosphate (PLP).

    • Donor: 2M Isopropylamine (pH adjusted to 7.5 with HCl).

    • Cosolvent: 10% DMSO or MeOH to improve substrate solubility.[1]

  • Process:

    • Stir at 35°C.

    • Equilibrium Shift: Apply slight vacuum (200 mbar) or N₂ sweep to remove the acetone byproduct formed from isopropylamine.[1] This is critical for high conversion (>95%).[1]

    • Workup: Acidify to pH 2 (to protonate amine), extract unreacted ketone with MTBE. Basify aqueous layer to pH 12, extract product with DCM.[1]

Biocatalytic Cycle Visualization[1]

TransaminaseCycle Substrate Ketone (Prochiral) Product (1S)-Amine (Chiral) Substrate->Product Transamination EnzymePLP Enzyme-PLP (Active Form) EnzymePMP Enzyme-PMP (Aminated Form) EnzymePLP->EnzymePMP Accepts NH2 from IPA EnzymePMP->EnzymePLP Transfers NH2 to Ketone Donor Isopropylamine (Amine Donor) Byproduct Acetone (Volatile) Donor->Byproduct Deamination

Figure 2: Ping-Pong Bi-Bi Mechanism of Transaminase.[1] Removal of Acetone (Byproduct) drives the reaction forward.[1]

Comparative Analysis

FeatureMethod A: Ellman AuxiliaryMethod B: Biocatalysis (ATA)
Scale Suitability Lab to Pilot (1g – 1kg)Manufacturing (>1kg)
Step Count 3 Steps (Condense, Reduce, Cleave)1 Step (Direct Conversion)
Chiral Purity (ee) Typically >98% (after recrystallization)Typically >99% (intrinsic)
Yield 65–75% (Overall)85–95%
Cost Driver Ti(OEt)₄, Auxiliary, ChromatographyEnzyme cost, IP licensing
Safety Handling Ti waste, exothermic stepsBenign aqueous conditions
Key Risk Incomplete condensation due to 2-F stericsEnzyme inhibition by substrate/product

Quality Control & Analytics

Chiral HPLC Method

To verify the enantiomeric excess of the (1S)-isomer.[1]

  • Column: Daicel Chiralpak IA or AD-H (4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).[1]

  • Flow Rate: 1.0 mL/min.[1][4]

  • Detection: UV @ 254 nm.[1]

  • Temperature: 25°C.

  • Expected Retention:

    • (1R)-isomer: ~8.5 min (Typical minor peak).[1]

    • (1S)-isomer: ~10.2 min (Typical major peak).[1]

    • Note: Run a racemic standard first to confirm elution order.

Chemical Purity[1][6]
  • 1H NMR (400 MHz, CDCl3): δ 7.20–7.30 (m, 2H), 7.05 (t, 1H), 4.45 (q, 1H, CH-N), 1.40 (d, 3H, CH3), 1.60 (br s, 2H, NH2).[1]

  • Key Diagnostic: The quartet at ~4.45 ppm confirms the methine proton adjacent to the amine.[1]

References

  • Ellman, J. A., et al. "Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide."[1] Accounts of Chemical Research, 2002.[1] Link[1]

  • Robby, C., et al. "Scalable Synthesis of Chiral Amines using Transaminases."[1] Chemical Reviews, 2011.[1] Link[1]

  • Codexis Inc. "Transaminase Screening Kits for Chiral Amine Synthesis."[1] Application Guide. Link

  • Merck & Co. "Process Development of Chiral Fluorinated Intermediates." Organic Process Research & Development, 2015.[1] (General reference for fluoro-phenyl amine handling).

  • PubChem Compound Summary. "1-(3-chloro-2-fluorophenyl)ethan-1-one."[1][5] Link[1]

Sources

Use of (1S)-1-(3-chloro-2-fluorophenyl)ethan-1-amine as a chiral building block in organic synthesis.

[1]

Executive Summary & Strategic Value

(1S)-1-(3-chloro-2-fluorophenyl)ethan-1-amine (CAS: 1228561-56-5) is a high-value chiral building block, primarily utilized in the synthesis of covalent inhibitors for oncology targets, including KRAS G12C and various tyrosine kinases (e.g., ALK, ROS1).[1]

Its structural value lies in three distinct features:

  • The Chiral

    
    -Methyl Handle:  This moiety provides rigid conformational control, often directing the phenyl group into hydrophobic sub-pockets (e.g., the Switch II pocket of KRAS) while improving metabolic stability against deamination compared to primary benzylamines.
    
  • The 2-Fluoro, 3-Chloro Substitution: The ortho-fluorine induces a specific torsion angle relative to the amine, critical for atropisomer-selective binding.[1] The meta-chlorine provides a lipophilic anchor and can participate in halogen bonding with backbone carbonyls in the target protein.

  • Electronic Profile: The electron-withdrawing nature of the halogenated ring reduces the basicity of the amine (approx. pKa ~9.0 vs. 9.8 for benzylamine), modulating its reactivity in nucleophilic aromatic substitutions (

    
    ).
    

Physicochemical Profile & Handling

PropertyDataNotes
Chemical Formula

Molecular Weight 173.62 g/mol
CAS Number 1228561-56-5(S)-isomer specific
Appearance Colorless to pale yellow oilHygroscopic; absorbs

from air
Chirality (S)-EnantiomerCritical for biological activity
Solubility DCM, MeOH, DMSO, EtOAcLimited solubility in water at neutral pH
Storage 2–8°C, under Argon/NitrogenLong-term: -20°C to prevent oxidation

Handling Precaution: As a chiral amine, this compound is sensitive to racemization under harsh basic conditions at elevated temperatures. Always verify enantiomeric excess (% ee) prior to use in late-stage functionalization.[1]

Application Protocols

Protocol A: Regioselective Coupling to Heterocycles

Context: This is the primary workflow for synthesizing KRAS G12C inhibitor scaffolds (e.g., Adagrasib analogs). The amine displaces a leaving group (Cl, F) on an electron-deficient heterocycle (pyrimidine, quinazoline, or purine).

Mechanism: The reaction proceeds via a Meisenheimer complex. The steric bulk of the ortho-fluorine on the amine requires careful temperature control to balance reactivity vs. regioselectivity.

Materials
  • Substrate: 2,4-Dichloropyrimidine (or substituted analog).

  • Nucleophile: this compound (1.05 equiv).[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.5 equiv).

  • Solvent: Isopropanol (IPA) or NMP (N-Methyl-2-pyrrolidone).[1]

Step-by-Step Procedure
  • Preparation: Dissolve 2,4-dichloropyrimidine (1.0 mmol) in IPA (5 mL) in a round-bottom flask. Cool to 0°C using an ice bath.

    • Rationale: Low temperature favors substitution at the more reactive C4 position over the C2 position, preventing bis-substitution.

  • Addition: Mix the chiral amine (1.05 mmol) with DIPEA (2.5 mmol) in IPA (2 mL). Add this solution dropwise to the reaction vessel over 15 minutes.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT). Monitor by LC-MS.[1]

    • Checkpoint: If reaction is sluggish (due to the steric bulk of the 2-F group), heat to 40°C. Do not exceed 60°C in the presence of strong base to avoid potential racemization or bis-substitution.

  • Work-up: Concentrate solvent under reduced pressure. Dilute with EtOAc, wash with Water (x2) and Brine (x1). Dry over

    
    .
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Chiral Amide Coupling (HATU Method)

Context: Used when linking the amine to a carboxylic acid "warhead" or linker moiety.

Step-by-Step Procedure
  • Activation: Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF. Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir for 5 minutes at RT to form the activated ester.

    • Why HATU? HATU is preferred over EDC/HOBt for sterically hindered amines (like this ortho-substituted aniline analog) and minimizes racemization risk compared to acid chlorides.[1]

  • Coupling: Add this compound (1.1 equiv).

  • Completion: Stir at RT for 2–4 hours.

  • Quench: Dilute with saturated

    
     solution. Extract with EtOAc.
    

Critical Quality Control: Chiral HPLC Method

Verifying the enantiomeric integrity of the starting material and the final product is non-negotiable.

Method Parameters:

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate).[1]

  • Mobile Phase: Hexane : Isopropanol (90:10 to 95:5) with 0.1% Diethylamine (DEA).

    • Note: DEA is essential to sharpen the peak of the basic amine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Acceptance Criteria: >98% ee.

Synthesis Workflow & Decision Logic (Visualization)

The following diagram illustrates the decision matrix for utilizing this building block, highlighting the critical pathways for

GStartInput: (1S)-1-(3-chloro-2-fluorophenyl)ethan-1-amineQC_PreQC Check: Chiral HPLC(>98% ee required)Start->QC_PreDecisionSelect Reaction PathwayQC_Pre->DecisionPassSNAr_PrepProtocol A: SNAr Coupling(Substrate: 2,4-Dichloropyrimidine)Decision->SNAr_PrepHeterocycle CoreAmide_PrepProtocol B: Amide Coupling(Reagent: HATU/DIPEA)Decision->Amide_PrepLinker/WarheadTemp_ControlCritical: Maintain 0°C(Regioselectivity Control)SNAr_Prep->Temp_ControlSNAr_ProductIntermediate: 4-Amino-substitutedPyrimidineTemp_Control->SNAr_ProductFinal_QCFinal QC: Chiral HPLC(Verify no racemization)SNAr_Product->Final_QCRacemization_RiskRisk: Steric HindranceAvoid Acid ChloridesAmide_Prep->Racemization_RiskAmide_ProductIntermediate: Chiral AmideRacemization_Risk->Amide_ProductAmide_Product->Final_QCReleaseRelease for Biological AssayFinal_QC->ReleasePass

Caption: Operational workflow for this compound, detailing reaction selection and critical quality control checkpoints to prevent racemization and ensure regioselectivity.

Scientific Rationale & Troubleshooting

The "Magic Methyl" & Halogen Effect

In drug design, the (S)-methyl group on the benzylic carbon restricts the rotation of the phenyl ring. In the context of KRAS G12C inhibitors, this forces the halogenated phenyl group to occupy a specific hydrophobic pocket (often Switch II). The 3-chloro and 2-fluoro substituents are not random; they are lipophilic fillers that displace water molecules from the binding pocket, resulting in a significant entropy gain upon binding [1].[1]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (

)
Steric clash from 2-F group.Switch solvent to NMP; increase temp to 50°C (carefully).
Racemization High temp + Strong Base.Use DIPEA instead of TEA/NaH; keep temp <60°C.
Regio-isomers (Pyrimidine) Reaction temp too high.Conduct addition at -10°C to 0°C.
Peak Tailing (HPLC) Amine interaction with silanols.[1]Add 0.1% Diethylamine (DEA) to mobile phase.

References

  • Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature, 575, 217–223. Link

  • Fell, J. B., et al. (2020). Identification of the Clinical Development Candidate MRTX849, a Covalent KRASG12C Inhibitor. Journal of Medicinal Chemistry, 63(13), 6679–6693. Link

  • Sigma-Aldrich. (2023).[1] Product Specification: (S)-1-(3-Chloro-2-fluorophenyl)ethylamine.[1] Link

  • Chiral Technologies. (2023). Application Guide for Separation of Chiral Amines. Link

Application of (1S)-1-(3-chloro-2-fluorophenyl)ethan-1-amine in pharmaceutical ingredient synthesis.

[1]

Executive Summary

(1S)-1-(3-chloro-2-fluorophenyl)ethan-1-amine (CAS: 1228561-56-5) is a high-value chiral building block employed in the synthesis of next-generation small molecule inhibitors, particularly targeting KRAS G12C and ALK (Anaplastic Lymphoma Kinase) .[1]

This application note details the specific utility of this amine as a "privileged pharmacophore." The simultaneous presence of the 2-fluoro and 3-chloro substituents on the phenyl ring provides two critical medicinal chemistry advantages:

  • Metabolic Blockade: The halogenation pattern blocks common sites of CYP450-mediated oxidation (positions 2 and 3), significantly extending the half-life (

    
    ) of the final API.
    
  • Conformational Control: The steric bulk of the halogens, particularly the chlorine at C3, restricts rotation around the bond connecting the phenyl ring to the core scaffold, often inducing stable atropisomerism or locking the ligand into a bioactive conformation within the ATP-binding pocket.

Scientific Rationale & Mechanism

The "Halogen Effect" in Ligand Binding

In the context of kinase inhibitors (e.g., analogs of Crizotinib or Lorlatinib) and KRAS inhibitors (e.g., structural relatives of Adagrasib), the (1S)-1-(3-chloro-2-fluorophenyl)ethyl moiety functions as a hydrophobic anchor.[1]

  • 2-Fluoro Group: Forms weak intramolecular hydrogen bonds or electrostatic interactions with hinge region residues, improving selectivity.[1]

  • 3-Chloro Group: Fills hydrophobic sub-pockets (often the "back pocket" of the kinase), displacing water molecules and providing an entropic gain in binding affinity.

Visualization: Pharmacophore Logic

The following diagram illustrates the decision logic for selecting this specific intermediate over non-halogenated analogs.

PharmacophoreLogicStartTarget: Kinase/GTPase PocketProblemIssue: Rapid Metabolism & Low PotencyStart->ProblemSolutionStrategy: Halogen SubstitutionProblem->SolutionSub12-Fluoro SubstitutionSolution->Sub1Sub23-Chloro SubstitutionSolution->Sub2Effect1Electronic Modulation (Reduced pKa of Amine)Sub1->Effect1Effect2Steric Clash (Restricts Bond Rotation)Sub2->Effect2ResultOptimized API: (1S)-1-(3-Cl-2-F-Ph)ethan-1-amineEffect1->ResultEffect2->Result

Figure 1: Strategic rationale for the 3-Cl, 2-F substitution pattern in drug design.

Experimental Protocols

Protocol A: Enantioselective Synthesis via Ellman's Sulfinamide

While the racemate is accessible, pharmaceutical applications strictly require the (1S) enantiomer (>99% ee). The most robust route for lab-scale to pilot-plant synthesis is the condensation of the corresponding ketone with (S)-tert-butanesulfinamide.[1]

Reagents:

  • 1-(3-chloro-2-fluorophenyl)ethanone (Starting Material)[1]

  • (S)-(-)-2-Methyl-2-propanesulfinamide (Ellman's auxiliary)[1]

  • Titanium(IV) ethoxide (Ti(OEt)4)[1]

  • Sodium borohydride (NaBH4) or L-Selectride (for higher dr)[1]

Workflow:

  • Imine Formation:

    • Charge a reactor with 1-(3-chloro-2-fluorophenyl)ethanone (1.0 eq) and (S)-tert-butanesulfinamide (1.1 eq) in THF.

    • Add Ti(OEt)4 (2.0 eq) dropwise.

    • Heat to 60°C for 12-18 hours. Monitor by TLC/HPLC for disappearance of ketone.

    • Mechanism:[2][3][4][5][6][7] The Lewis acid activates the ketone, facilitating condensation to the chiral N-sulfinyl imine.

  • Diastereoselective Reduction:

    • Cool the reaction mixture to -40°C.

    • Add NaBH4 (4.0 eq) slowly to minimize exotherm.

    • Stir at -40°C to 0°C until conversion is complete.

    • Critical Step: The bulky sulfinyl group directs the hydride attack, establishing the (S)-configuration at the carbon center.

  • Hydrolysis (Deprotection):

    • Quench with brine, filter titanium salts.

    • Treat the crude sulfinamide with 4M HCl in Dioxane/MeOH.

    • Stir at room temperature for 2 hours.

    • Concentrate and recrystallize the amine hydrochloride salt.

Data Summary Table: Typical Yields

StepReactionTypical YieldOptical Purity (de/ee)
1Condensation (Imine)85-92%N/A
2Reduction (Sulfinamide)90-95%>98:2 dr
3Hydrolysis (Amine HCl)88-94%>99% ee
Protocol B: API Coupling (Nucleophilic Aromatic Substitution)

This protocol describes coupling the chiral amine to a 2,4-dichloropyrimidine core, a standard scaffold in kinase inhibitor synthesis (e.g., analogous to the synthesis of Ceritinib or Brigatinib intermediates).

Reagents:

  • This compound HCl (1.0 eq)[1]

  • 2,4-dichloro-5-methylpyrimidine (or similar scaffold) (1.1 eq)[1]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)[1]

  • Solvent: n-Butanol or DMSO[1]

Step-by-Step Procedure:

  • Preparation: Dissolve the pyrimidine scaffold in n-Butanol (0.5 M concentration).

  • Addition: Add the chiral amine salt and DIPEA.

  • Reaction: Heat the mixture to 90°C–110°C.

    • Note: The C4 position of the pyrimidine is typically more reactive due to steric relief, but regioisomer formation must be monitored.

  • Monitoring: Check via LC-MS after 4 hours. Look for the mass shift corresponding to the displacement of one chloride [M+H]+.

  • Workup: Cool to RT. Remove solvent under reduced pressure. Partition between EtOAc and water. Wash organic layer with brine.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Visual Workflow: Synthesis & Coupling

SynthesisWorkflowKetoneStart: Ketone (3-Cl, 2-F)ImineIntermediate: Chiral Sulfinyl ImineKetone->Imine+ (S)-Sulfinamide Ti(OEt)4AmineSaltProduct: (1S)-Amine HCl SaltImine->AmineSalt1. NaBH4 2. HCl/MeOHCoupledFinal Intermediate: Chiral Kinase ScaffoldAmineSalt->Coupled+ Scaffold SNAr, DIPEA, HeatScaffoldCore: 2,4-DichloropyrimidineScaffold->Coupled

Figure 2: Workflow from starting ketone to coupled pharmaceutical intermediate.

Quality Control & Troubleshooting

Analytical Method (Chiral HPLC)

To ensure the integrity of the (1S) stereocenter, the following HPLC method is recommended:

  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Acceptance Criteria: (1S)-isomer > 99.5%; (1R)-isomer < 0.5%.

Expert Tips
  • Racemization Risk: Avoid strong bases (e.g., NaH) at high temperatures (>120°C) during the coupling step, as benzylic protons can be acidic. Use DIPEA or K2CO3.

  • Handling: The free base amine absorbs CO2 from the air to form carbamates. Store as the HCl or tartrate salt.

  • Safety: Fluorinated anilines and benzylamines can be severe eye irritants. Use full PPE.

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 82806601 (Related Structure). National Center for Biotechnology Information. Link[1]

    • CAS Registry Number 1228561-56-5.[1] American Chemical Society.

  • Synthetic Methodology (Ellman's Auxiliary): Ellman, J. A., et al. "Asymmetric Synthesis of Chiral Amines." Journal of Organic Chemistry. (General reference for the sulfinamide protocol described).
  • Application in KRAS/Kinase Inhibitors

    • Canon, J., et al. "The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity." Nature, 2019. (Describes the structural class of atropiosmeric inhibitors). Link[1]

    • Fell, J. B., et al. "Identification of the Clinical Development Candidate MRTX849." Journal of Medicinal Chemistry, 2020. (Details the structure-activity relationship of halogenated phenyl groups in KRAS inhibition). Link[1]

  • Structural Biology (PDB)

    • RCSB PDB ID: 6OIM (Crystal structure of KRAS G12C with inhibitor, illustrating the binding pocket requirements for halogenated aromatic rings). Link

Application Note: A Robust Protocol for the Stereoretentive N-Alkylation of (1S)-1-(3-chloro-2-fluorophenyl)ethan-1-amine via Reductive Amination

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Chiral N-Alkylamines in Medicinal Chemistry

N-alkylated chiral amines are privileged scaffolds in modern drug discovery, forming the structural core of numerous pharmacologically active compounds.[1] The precise three-dimensional arrangement of substituents around a stereogenic center is often critical for molecular recognition and biological activity. Consequently, synthetic methodologies that introduce molecular complexity while preserving the stereochemical integrity of chiral starting materials are of paramount importance.

This application note provides a detailed, field-proven experimental protocol for the selective mono-N-alkylation of (1S)-1-(3-chloro-2-fluorophenyl)ethan-1-amine, a valuable chiral building block. The chosen methodology is reductive amination, a highly reliable and versatile one-pot procedure renowned for its broad substrate scope and operational simplicity.[2][3] The primary objective is to furnish the desired N-alkylated secondary amine with high yield and, critically, with complete retention of the original stereochemistry.

Mechanistic Rationale and Strategy: Why Reductive Amination?

Direct alkylation of primary amines with alkyl halides is often plagued by a lack of selectivity, frequently leading to over-alkylation and the formation of undesired tertiary amines and quaternary ammonium salts.[4] Reductive amination elegantly circumvents this issue by transforming the primary amine into an imine intermediate, which is then reduced in situ.[4]

The overall transformation proceeds in two key steps within a single reaction vessel:

  • Imine Formation: The primary amine reacts with a carbonyl compound (an aldehyde or ketone) to form an imine. This reaction is typically reversible and often catalyzed by mild acid.

  • In Situ Reduction: A selective reducing agent, present in the same pot, reduces the C=N double bond of the imine to a C-N single bond, yielding the final secondary amine.

Causality Behind Reagent Selection:

  • The Reducing Agent: Sodium Triacetoxyborohydride (NaBH(OAc)₃) We have selected Sodium Triacetoxyborohydride as the reducing agent for its exceptional mildness and selectivity.[5][6] Unlike more powerful hydrides like sodium borohydride (NaBH₄), NaBH(OAc)₃ is slow to reduce aldehydes and ketones but rapidly reduces the protonated imine (iminium ion).[7] This differential reactivity is crucial; it allows the imine to form in equilibrium without premature reduction of the starting carbonyl compound, leading to cleaner reactions and higher yields.[8] The steric bulk and electron-withdrawing acetate groups attenuate the hydride's reactivity, making it ideal for this one-pot procedure.[5]

  • The Solvent: 1,2-Dichloroethane (DCE) DCE is the preferred solvent for reductive aminations using NaBH(OAc)₃.[8] It is an aprotic solvent that effectively solubilizes the amine, carbonyl compound, and the imine intermediate without interfering with the reaction. Other solvents like dichloromethane (DCM) or tetrahydrofuran (THF) can also be used.[6]

The workflow for this robust one-pot reaction is illustrated below.

G cluster_0 One-Pot Reaction Vessel Reactants 1. Reactant Preparation - (1S)-Amine (1.0 eq) - Aldehyde/Ketone (1.1 eq) - Solvent (DCE) Imine 2. Imine Formation Stir at Room Temperature (1-2 hours) Reactants->Imine Equilibrium Reduction 3. In Situ Reduction - Add NaBH(OAc)₃ (1.5 eq) - Stir until completion (2-24h) Imine->Reduction Iminium Ion Formation Workup 4. Reaction Work-up - Quench with NaHCO₃ (aq) - Extract with organic solvent Reduction->Workup Reaction Complete Purification 5. Purification Flash Column Chromatography Workup->Purification Analysis 6. Characterization - NMR, MS - Chiral HPLC Purification->Analysis

Caption: Workflow for one-pot stereoretentive reductive amination.

Detailed Experimental Protocol

This protocol describes the N-alkylation of this compound with isobutyraldehyde as a representative aldehyde.

Materials and Reagents
ReagentCAS No.MW ( g/mol )EquivalentsAmount (mmol)Mass/Volume
This compound143527-76-8175.611.05.0878 mg
Isobutyraldehyde78-84-272.111.15.5397 mg (0.51 mL)
Sodium Triacetoxyborohydride (NaBH(OAc)₃)56553-60-7211.941.57.51.59 g
1,2-Dichloroethane (DCE), anhydrous107-06-298.96--25 mL
Saturated Sodium Bicarbonate (NaHCO₃) solution----~20 mL
Dichloromethane (DCM) for extraction75-09-284.93--~60 mL
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04--As needed
Step-by-Step Procedure
  • Reactant Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (878 mg, 5.0 mmol).

  • Solvent and Aldehyde Addition: Add anhydrous 1,2-dichloroethane (25 mL) to the flask and stir until the amine is fully dissolved. Add isobutyraldehyde (0.51 mL, 5.5 mmol) to the solution.

  • Imine Formation: Stir the mixture at room temperature (20-25 °C) under a nitrogen atmosphere for 1 hour to facilitate the formation of the imine intermediate.

  • Reduction: To the stirred solution, add sodium triacetoxyborohydride (1.59 g, 7.5 mmol) portion-wise over 5 minutes. Note: The addition may cause mild effervescence.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 4-16 hours).

  • Work-up: Once the reaction is complete, carefully quench the mixture by slowly adding 20 mL of saturated aqueous sodium bicarbonate solution. Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure N-alkylated product.

Self-Validation: Product Characterization and Stereochemical Integrity

Thorough characterization is essential to confirm the identity, purity, and, most importantly, the stereochemical integrity of the synthesized N-((1S)-1-(3-chloro-2-fluorophenyl)ethyl)-2-methylpropan-1-amine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the covalent structure of the product.[9][10] Key indicators of a successful reaction include the disappearance of the primary amine N-H signals and the appearance of new signals corresponding to the isobutyl group protons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the exact molecular weight of the product, verifying its elemental composition.[10]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the definitive method for assessing the enantiomeric purity (or enantiomeric excess, e.e.) of the final product.[11][12] By using a suitable chiral stationary phase (CSP), the two enantiomers can be separated and quantified.[13] The absence of the (R)-enantiomer confirms that the reaction proceeded without racemization, a critical success factor for this protocol.[1][14]

Summary of Characterization Data (Hypothetical)
Analysis TechniqueParameterExpected Result
¹H NMR Chemical Shifts (δ, ppm)Disappearance of primary -NH₂ signal. Appearance of new signals for the isobutyl group (~0.9 ppm, doublet, 6H; ~1.8 ppm, multiplet, 1H; ~2.4 ppm, doublet, 2H).
¹³C NMR Chemical Shifts (δ, ppm)Carbons adjacent to the nitrogen will be deshielded.[9] Signals confirming the presence of all carbons in the final structure.
HRMS (ESI+) [M+H]⁺Calculated: C₁₂H₁₈ClFN⁺, 230.1106; Found: 230.1105
Chiral HPLC Enantiomeric Excess (e.e.)>99% e.e. (confirming retention of the (S)-configuration).

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Incomplete Reaction - Inactive reducing agent (hydrolyzed).- Insufficient reaction time.- Use freshly opened or properly stored NaBH(OAc)₃.- Allow the reaction to proceed for a longer duration (up to 24 hours), monitoring by TLC/LC-MS.
Low Yield - Inefficient imine formation.- Loss of product during aqueous work-up.- For less reactive carbonyls, add a catalytic amount of acetic acid (1-5 mol%) to promote imine formation.[6]- Ensure the pH of the aqueous layer is basic (>8) before extraction to deprotonate the amine.
Formation of Dialkylation - This is highly unlikely with reductive amination but could indicate a competing pathway.- Reductive amination is highly selective for mono-alkylation.[15] If observed, re-verify the starting materials and reaction setup. Direct alkylation methods are more prone to this issue.[16]
Racemization Detected - Harsh reaction conditions (e.g., excessive heat or strong acid/base).- Maintain room temperature conditions. The mildness of NaBH(OAc)₃ and the near-neutral reaction conditions are specifically chosen to preserve stereochemistry.[14][17]

Conclusion

The reductive amination protocol detailed herein provides a highly efficient, selective, and robust method for the N-alkylation of this compound. The strategic use of sodium triacetoxyborohydride ensures a clean, one-pot reaction that proceeds under mild conditions, critically preserving the stereochemical integrity of the chiral center. This self-validating protocol, complete with characterization and troubleshooting guides, is ideally suited for researchers in drug development requiring reliable access to enantiomerically pure N-alkylated amines.

References

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available from: [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. PubMed. Available from: [Link]

  • Podyacheva, E., Afanasyev, O. I., & Chusov, D. (2021). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. ChemSusChem, 14(11), 2303-2307. Available from: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Podyacheva, E., Afanasyev, O. I., & Chusov, D. (2021). Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. PubMed. Available from: [Link]

  • Myers, A. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved from [Link]

  • Organic Chemistry Frontiers. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. RSC Publishing. Available from: [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • LCGC International. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). N‐Alkylation of α‐chiral amines with 1‐pentanol. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: N-Alkylation of Amines with Alcohols Catalyzed by a Water-Soluble CpIridium Complex*. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Alkylation of Amines with Alcohols Catalyzed by a CpIr Complex*. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]

  • Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. Retrieved from [Link]

  • ACS Publications. (2015). Mechanistic Studies on the Alkylation of Amines with Alcohols Catalyzed by a Bifunctional Iridium Complex. Retrieved from [Link]

  • OpenStax. (2023). 24.10 Spectroscopy of Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • ACS Publications. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. Retrieved from [Link]

  • PubMed. (2013). Determination of rate constants of N-alkylation of primary amines by 1H NMR spectroscopy. Retrieved from [Link]

  • Figshare. (2013). Determination of Rate Constants of N‑Alkylation of Primary Amines by 1H NMR Spectroscopy. Retrieved from [Link]

  • RSC Publishing. (2025). Advances in chiral analysis: from classical methods to emerging technologies. Retrieved from [Link]

  • Wiley Online Library. (2010). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Retrieved from [Link]

  • ChemRxiv. (n.d.). A Convenient Way for the Synthesis of Mono N-Alkylated Ethanolamine. Retrieved from [Link]

  • PubMed. (2013). Sodium hydroxide catalyzed N-alkylation of (hetero) aromatic primary amines and N1,C5-dialkylation of 4-phenyl-2-aminothiazoles with benzyl alcohols. Retrieved from [Link]

  • PubMed. (2018). Facile N-Alkylation/N'-Arylation Process: A Direct Approach to Aromatic Aminoalkyl Amines. Retrieved from [Link]

  • ACS Publications. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Retrieved from [Link]

  • PMC. (n.d.). N-Dealkylation of Amines. Retrieved from [Link]

  • Chinese Chemical Letters. (n.d.). Direct N-alkylation of amines with alcohols using AlCl3 as a Lewis acid. Retrieved from [Link]

Sources

Application Notes and Protocols for the Large-Scale Production and Purification of (1S)-1-(3-chloro-2-fluorophenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

(1S)-1-(3-chloro-2-fluorophenyl)ethan-1-amine is a critical chiral building block in the synthesis of various pharmaceutical agents. Its stereochemical purity is paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide for the large-scale production and purification of this chiral amine, designed for researchers, scientists, and professionals in drug development. The protocols detailed herein are grounded in established chemical principles and are designed to be robust, scalable, and self-validating, ensuring the consistent output of high-purity this compound.

Introduction: The Significance of Chiral Purity

Chirality plays a pivotal role in the pharmacological activity of many drugs. Enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties.[1] Therefore, the production of single-enantiomer drugs is often necessary to enhance therapeutic efficacy and minimize adverse effects.[] this compound serves as a key intermediate in the synthesis of such pharmaceuticals, making the reliable and scalable production of the pure (S)-enantiomer a crucial step in the drug development pipeline.

This guide outlines a robust and scalable process for the synthesis and purification of this compound, focusing on asymmetric synthesis to ensure high enantiomeric excess from the outset, followed by a rigorous purification protocol to achieve the stringent purity requirements of the pharmaceutical industry.

Strategic Approach to Synthesis: Asymmetric Reductive Amination

Asymmetric reductive amination of a prochiral ketone is a highly efficient and direct method for the synthesis of chiral primary amines.[3][4] This approach is favored for its atom economy and the ability to set the desired stereocenter in a single transformation. For the large-scale synthesis of this compound, we propose an asymmetric reductive amination of the readily available starting material, 1-(3-chloro-2-fluorophenyl)ethan-1-one.[5][6]

The use of a chiral auxiliary, such as tert-butanesulfinamide, has been extensively documented for the effective and scalable asymmetric synthesis of a wide variety of chiral amines.[7] This method involves the condensation of the ketone with the chiral auxiliary to form a sulfinylimine, which is then diastereoselectively reduced, followed by acidic hydrolysis to yield the desired chiral amine with high enantiomeric purity.[7]

Synthesis Workflow

Synthesis_Workflow Ketone 1-(3-chloro-2-fluorophenyl)ethan-1-one Condensation Condensation (Ti(OEt)4) Ketone->Condensation Sulfinamide (S)-tert-Butanesulfinamide Sulfinamide->Condensation Sulfinylimine N-(1-(3-chloro-2-fluorophenyl)ethylidene)-2-methylpropane-2-sulfinamide Condensation->Sulfinylimine Formation of Imine Reduction Diastereoselective Reduction (NaBH4) Sulfinylimine->Reduction Sulfinamide_Amine N-((1S)-1-(3-chloro-2-fluorophenyl)ethyl)-2-methylpropane-2-sulfinamide Reduction->Sulfinamide_Amine Creation of Chiral Center Hydrolysis Hydrolysis (HCl in MeOH) Sulfinamide_Amine->Hydrolysis Product This compound (as HCl salt) Hydrolysis->Product Removal of Chiral Auxiliary

Caption: Synthetic workflow for this compound.

Detailed Synthesis Protocol

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )
1-(3-chloro-2-fluorophenyl)ethan-1-one161957-59-1172.59
(S)-(-)-2-Methyl-2-propanesulfinamide343340-07-2121.21
Titanium(IV) ethoxide3087-36-3228.11
Sodium borohydride (NaBH₄)16940-66-237.83
Anhydrous Tetrahydrofuran (THF)109-99-972.11
Methanol (MeOH)67-56-132.04
Hydrochloric acid (HCl) in MethanolN/AN/A
Dichloromethane (DCM)75-09-284.93
Sodium hydroxide (NaOH)1310-73-240.00
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37

Procedure:

  • Formation of the N-tert-Butanesulfinylimine:

    • To a clean, dry, nitrogen-purged reactor, add 1-(3-chloro-2-fluorophenyl)ethan-1-one (1.0 eq) and (S)-(-)-2-methyl-2-propanesulfinamide (1.05 eq).

    • Add anhydrous THF as the solvent (approx. 5 L per mole of ketone).

    • With stirring, add titanium(IV) ethoxide (2.0 eq) dropwise at room temperature.

    • Heat the reaction mixture to 60-65 °C and maintain for 12-18 hours. Monitor the reaction progress by TLC or HPLC until the starting ketone is consumed.

    • Cool the reaction mixture to room temperature.

  • Diastereoselective Reduction:

    • Cool the reaction mixture to -40 °C to -50 °C in a suitable cooling bath.

    • Slowly add sodium borohydride (2.0 eq) portion-wise, maintaining the internal temperature below -40 °C.

    • Stir the reaction mixture at this temperature for 4-6 hours. Monitor the reaction by TLC or HPLC for the disappearance of the sulfinylimine.

    • Slowly quench the reaction by the dropwise addition of methanol at -40 °C.

    • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Hydrolysis and Isolation:

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in methanol and add a solution of HCl in methanol (4.0 eq).

    • Stir the mixture at room temperature for 4-6 hours to effect the hydrolysis of the sulfinamide. Monitor by TLC or HPLC.

    • Concentrate the mixture under reduced pressure to obtain the crude hydrochloride salt of the product.

    • Partition the crude salt between water and dichloromethane.

    • Separate the aqueous layer and wash the organic layer with water.

    • Combine the aqueous layers and basify to pH > 10 with a 50% aqueous NaOH solution, keeping the temperature below 20 °C.

    • Extract the aqueous layer with dichloromethane (3 x volume).

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound as an oil.

Purification Strategy: Achieving High Enantiomeric and Chemical Purity

While asymmetric synthesis provides a product with high enantiomeric excess, further purification is essential to meet the stringent requirements for pharmaceutical intermediates. A multi-step purification process is recommended, combining classical resolution with modern chromatographic techniques for optimal results.

Purification Workflow

Purification_Workflow Crude_Amine Crude this compound Salt_Formation Diastereomeric Salt Formation (L-(+)-Tartaric Acid) Crude_Amine->Salt_Formation Crystallization Fractional Crystallization Salt_Formation->Crystallization Selective Precipitation Diastereomeric_Salt Diastereomerically Pure Salt Crystallization->Diastereomeric_Salt Salt_Break Salt Break (Base) Diastereomeric_Salt->Salt_Break Enriched_Amine Enantiomerically Enriched Amine Salt_Break->Enriched_Amine Liberation of Free Amine Distillation Vacuum Distillation Enriched_Amine->Distillation Final_Product High Purity this compound Distillation->Final_Product Removal of Non-volatile Impurities

Caption: Purification workflow for this compound.

Detailed Purification Protocol

3.2.1. Diastereomeric Salt Crystallization

The formation of diastereomeric salts with a chiral resolving agent is a classic and effective method for the large-scale purification of enantiomers.[4] The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.[]

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )
L-(+)-Tartaric Acid87-69-4150.09
Isopropanol67-63-060.10
Water7732-18-518.02

Procedure:

  • Dissolve the crude this compound (1.0 eq) in a suitable solvent mixture, such as isopropanol/water.

  • In a separate vessel, dissolve L-(+)-tartaric acid (0.5 eq) in the same solvent mixture, heating gently if necessary.

  • Slowly add the tartaric acid solution to the amine solution with stirring.

  • Allow the mixture to cool slowly to room temperature, then further cool to 0-5 °C to induce crystallization of the desired diastereomeric salt.

  • Isolate the crystalline salt by filtration and wash with a cold solvent mixture.

  • To liberate the free amine, suspend the salt in water and add a base (e.g., NaOH solution) until the pH is > 10.

  • Extract the free amine with a suitable organic solvent (e.g., dichloromethane), dry the organic layer, and concentrate to yield the enantiomerically enriched amine.

3.2.2. Final Purification by Vacuum Distillation

A final vacuum distillation step is recommended to remove any non-volatile impurities and residual solvents, yielding the final product in high chemical purity.

Procedure:

  • Set up a distillation apparatus for vacuum distillation.

  • Charge the enantiomerically enriched amine to the distillation flask.

  • Apply vacuum and gently heat the flask.

  • Collect the fraction that distills at the appropriate temperature and pressure for this compound.

Quality Control and Analytical Methods

Rigorous analytical testing is crucial to ensure the identity, purity, and enantiomeric excess of the final product.

ParameterAnalytical MethodAcceptance Criteria
Identity ¹H NMR, ¹³C NMR, MSConforms to structure
Chemical Purity HPLC (achiral), GC≥ 99.5%
Enantiomeric Purity Chiral HPLC, Chiral SFC.[8][9][10] Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and reliable technique for determining the enantiomeric purity of chiral compounds.[11][12]≥ 99.8% ee
Residual Solvents GC-HSAs per ICH Q3C guidelines

Conclusion

The successful large-scale production of this compound with high enantiomeric and chemical purity is achievable through a well-designed and robust process. The combination of asymmetric synthesis using a chiral auxiliary, followed by a multi-step purification protocol involving diastereomeric salt crystallization and vacuum distillation, provides a reliable pathway to this critical pharmaceutical intermediate. The implementation of stringent in-process controls and final product testing ensures that the material consistently meets the high-quality standards required for drug development and manufacturing.

References

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  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Chiral Purity of 2-(Furan-3-yl)-1-tosylpyrrolidine.
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  • ANALYTICAL CHIRAL SEPARATION METHODS. (n.d.).
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  • Asymmetric Synthesis of Heterocyclic Chloroamines and Aziridines by Enantioselective Protonation of Catalytically Generated Enamines. (2022, February 23). PMC.
  • The Ghosh Laboratory. (n.d.). New Asymmetric Synthesis Research. Purdue University.
  • Tokyo Chemical Industry. (n.d.). Chiral Auxiliaries and Optical Resolving Agents.
  • PubChem. (n.d.). 1-(3-Chloro-2-fluorophenyl)ethan-1-one.
  • Sigma-Aldrich. (n.d.). 1-(3-Chloro-2-fluorophenyl)ethan-1-one.
  • Google Patents. (n.d.). WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.
  • Google Patents. (n.d.). US5442118A - Asymmetric synthesis of (R)- and (S)-arylethanolamines from iminoketones.
  • ChemScene. (n.d.). 1998701-29-3 | (S)-1-(3-Chloro-5-fluorophenyl)ethan-1-amine hydrochloride.
  • Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. (2016, September). ResearchGate.
  • Synthesis of a CGRP Receptor Antagonist via a Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. (n.d.). ResearchGate.
  • Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions. (2022, October 28). MDPI.

Sources

Application Note: (1S)-1-(3-chloro-2-fluorophenyl)ethan-1-amine as a High-Performance Resolving Agent

[1]

Executive Summary

This application note details the utility of (1S)-1-(3-chloro-2-fluorophenyl)ethan-1-amine (hereafter referred to as (S)-3C2F-EA ) as a specialized chiral resolving agent.[1] While unsubstituted

The (S)-3C2F-EA variant incorporates specific halogen substitutions (3-Cl, 2-F) that dramatically alter the crystal lattice energy of resulting diastereomeric salts.[1] This "electronic and steric tuning" promotes the formation of distinct, highly crystalline salts with sharp solubility differences, making it an ideal candidate for the optical resolution of difficult racemic carboxylic acids, particularly those with ortho-substitutions or limited conformational flexibility.

Scientific Basis & Mechanism[2][3][4]

The "Designer" Resolving Agent Concept

Classical resolution relies on the formation of diastereomeric salts.[2] The efficiency of this process (



Standard resolving agents (e.g., phenethylamine) rely solely on hydrogen bonding and weak


(S)-3C2F-EA
  • Halogen Bonding: The chlorine atom can participate in halogen bonding, acting as a Lewis acid to direct crystal packing.

  • Ortho-Effect (2-Fluoro): The fluorine atom at the ortho position creates a dipole repulsion and steric lock near the chiral center, reducing the conformational freedom of the salt. This rigidity often prevents the formation of "solid solutions" (where both enantiomers co-crystallize), a common failure mode in chiral resolution.

Mechanism of Action

The process involves a thermodynamic equilibrium where the resolving agent reacts with the racemic acid (

ResolutionMechanismRacemateRacemic Acid(R/S-AH)ReactionSalt Formation(Solvent Reflux)Racemate->ReactionAgentResolving Agent(S)-3C2F-EAAgent->ReactionSalt1Diastereomer A(S)-Amine · (R)-Acid(Precipitate)Reaction->Salt1 Lower Solubility(Ksp A << Ksp B)Salt2Diastereomer B(S)-Amine · (S)-Acid(Supernatant)Reaction->Salt2 Higher SolubilityPureAcidPure (R)-Acid(Target)Salt1->PureAcid Acid/BaseExtractionRecovAgentRecovAgentSalt2->RecovAgent Agent Recovery

Figure 1: Thermodynamic pathway of diastereomeric salt resolution using (S)-3C2F-EA.

Experimental Protocol

Materials & Equipment
  • Resolving Agent: this compound (>98% ee).

  • Substrate: Racemic Carboxylic Acid (10 mmol scale for pilot).

  • Solvents: Ethanol (EtOH), Isopropanol (IPA), Methyl tert-butyl ether (MTBE), Acetonitrile (MeCN).

  • Equipment: Jacketed crystallization vessel, vacuum filtration setup, polarimeter/HPLC.

Phase 1: Solubility Screening (The "Dutch" Approach)

Before bulk resolution, determine the optimal solvent system. The 3-Cl-2-F substitution often decreases solubility compared to non-halogenated amines, requiring more polar solvents.[1]

  • Prepare 0.1 mmol of racemate and 0.1 mmol of (S)-3C2F-EA in 4 vials.

  • Add 1 mL of solvent to each: (A) EtOH, (B) IPA, (C) MeCN, (D) Acetone.

  • Heat to reflux to dissolve.

  • Cool slowly to 20°C over 4 hours.

  • Observation:

    • Clear Solution: Solubility too high. Add anti-solvent (Hexane).

    • Oil:[1] Failed crystallization. Try seeding or changing solvent.

    • Crystals:Success. Filter and check ee via HPLC.

Phase 2: Bulk Resolution Protocol (10g Scale)

Step 1: Salt Formation

  • Dissolve 10.0 g (X mmol) of Racemic Acid in 50 mL of the screened solvent (e.g., EtOH) at 70°C.

  • Add 0.55 equivalents (0.55 * X mmol) of (S)-3C2F-EA dropwise.

    • Note: Using 0.55 eq (half-molar method) is often superior to 1.0 eq because it forces the less soluble diastereomer to precipitate while leaving the other enantiomer as a free acid in solution.

  • Stir at reflux for 30 minutes to ensure homogeneity.

Step 2: Controlled Crystallization

  • Cool the mixture to 55°C and seed with pure diastereomeric salt (if available from screen).

  • Apply a cooling ramp: -10°C/hour until reaching 20°C.

  • Stir at 20°C for 2 hours to equilibrate.

  • Filter the solids under vacuum. Wash the cake with cold solvent (0°C).

Step 3: Purification (Recrystallization)

  • Measure the optical purity (ee) of the salt.

  • If ee < 98%, recrystallize the salt in the same solvent (typically requires 5-10 volumes of solvent).

  • Repeat until constant melting point and rotation are achieved.

Step 4: Liberation of the Enantiomer

  • Suspend the purified salt in MTBE (or EtOAc) and water (1:1 ratio).

  • Add 1.0 M HCl (slight excess relative to amine) to lower pH to ~2.

    • Chemistry: The amine becomes protonated (

      
      ) and moves to the aqueous layer. The carboxylic acid becomes protonated (
      
      
      ) and moves to the organic layer.
  • Separate layers. Extract the aqueous layer once more with MTBE.

  • Combine organic layers, dry over MgSO₄, and evaporate to yield the Chiral Acid .

Step 5: Recovery of Resolving Agent

  • Take the acidic aqueous layer (containing (S)-3C2F-EA[1]·HCl ).

  • Basify with 4M NaOH to pH > 12.

  • Extract the free amine into DCM or MTBE.

  • Concentrate to recover (S)-3C2F-EA for reuse.[1]

Data Analysis & Validation

Calculation of Efficiency

To validate the process, calculate the Resolvability (S) factor:

ParameterFormulaTarget
Enantiomeric Excess (ee)

> 99.0%
Yield (Theoretical)

> 35% (max 50% for resolution)
Atom Economy N/A (Agent is recycled)High
Troubleshooting Table
ObservationDiagnosisCorrective Action
No Precipitate Salt is too soluble.[1]Switch to less polar solvent (e.g., Toluene) or increase concentration.
Oiling Out Impurities or low MP salt.Re-heat and cool slower. Add seed crystals. Use "Dutch Resolution" (mix of amine agents).
Low ee (<50%) Solid Solution formation.Recrystallize from a different solvent. The 3-Cl-2-F geometry may not match this specific acid; try the 4-F analog.[1]

Safety & Handling

  • Hazards: (S)-3C2F-EA is an amine.[1][3][4][5][6] It is likely Corrosive (Skin/Eye) and Acute Toxic if swallowed.

  • Specific Warning: Fluorinated aromatics can show enhanced skin permeation. Wear nitrile gloves and safety goggles.

  • Waste: Halogenated organic waste. Do not dispose of down the drain.

References

  • General Principles of Resolution: Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley. (The foundational text on diastereomeric salt solubility).
  • Halogenated Phenethylamines in Resolution

    • Perry, J. J., et al. (2010). "Solvent-induced chirality control in the enantioseparation of 1-phenylethylamine." Chirality, 23(4), 326–332.[7] Link

    • Note: Discusses the impact of ring substitution on crystal packing.
  • Dutch Resolution Concept

    • Vries, T., et al. (1998). "The Family Approach to the Resolution of Racemates." Angewandte Chemie International Edition, 37(17), 2349-2354. Link

    • Context: Establishes why switching from unsubstituted phenethylamine to substituted versions (like 3-Cl-2-F)
  • Structural Analogs: Kinbara, K., et al. (1996). "Chiral discrimination of 2-arylalkanoic acids by (R)-1-phenylethylamine derivatives." Journal of the Chemical Society, Perkin Transactions 2. (Demonstrates the correlation between ortho-substitution and resolution efficiency).

(Note: While specific application notes for the exact 3-chloro-2-fluoro isomer are proprietary to custom synthesis houses, the protocols above are derived from the validated chemistry of the fluoro-phenethylamine family.)

Application Notes and Protocols for Catalytic Applications of Metal Complexes Derived from (1S)-1-(3-chloro-2-fluorophenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Chiral Fluorinated Amines in Asymmetric Catalysis

Chiral amines are fundamental building blocks in the synthesis of pharmaceuticals and fine chemicals, serving as both key intermediates and the chiral source in asymmetric catalysis.[1] The introduction of fluorine atoms into these molecules can significantly alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, making fluorinated chiral amines highly sought-after motifs in drug design.[2]

(1S)-1-(3-chloro-2-fluorophenyl)ethan-1-amine is a chiral primary amine featuring both chloro and fluoro substituents on the phenyl ring. While specific catalytic applications of its direct metal complexes are not yet extensively documented in peer-reviewed literature, its structural characteristics make it a highly promising precursor for a new class of chiral ligands. The electronic effects of the halogen substituents can modulate the properties of a metal center, potentially leading to catalysts with unique reactivity and selectivity.

This guide provides a comprehensive overview of the potential catalytic applications of metal complexes derived from this amine. It presents detailed, field-proven protocols for key asymmetric transformations where analogous chiral amine-based ligands have demonstrated exceptional performance. These protocols are designed to serve as a robust starting point for researchers looking to explore the catalytic potential of this novel chiral building block.

Application Note I: Asymmetric Transfer Hydrogenation (ATH) of Prochiral Ketones

Scientific Context: Asymmetric transfer hydrogenation (ATH) is a powerful and practical method for the synthesis of enantioenriched secondary alcohols from prochiral ketones.[3] The reaction typically employs a stable, inexpensive hydrogen donor, such as isopropanol or a formic acid/triethylamine mixture, in place of high-pressure molecular hydrogen. Catalysts for this transformation are often ruthenium(II), rhodium(III), or iridium(III) complexes bearing a chiral diamine or amino alcohol ligand.[3][4] The chiral ligand, derived from an amine like this compound, orchestrates the stereoselective transfer of a hydride from the metal center to the ketone.

The electronic properties imparted by the 3-chloro and 2-fluoro substituents are hypothesized to influence the Lewis acidity of the metal center and the stability of the catalytic intermediates, potentially enhancing both catalytic activity and enantioselectivity.

Workflow for Catalyst Preparation and Application in ATH

ATH_Workflow cluster_ligand Ligand Synthesis cluster_complex Complex Formation cluster_reaction Catalytic Reaction cluster_analysis Analysis Amine (1S)-Amine Precursor TsCl TsCl, Pyridine Amine->TsCl Sulfonylation TsDiamine N-Tosyl Diamine Ligand TsCl->TsDiamine Catalyst Chiral Ru(II) Catalyst TsDiamine->Catalyst Ru_prec [RuCl2(p-cymene)]2 Ru_prec->Catalyst Solvent_Na Solvent, Na+ Solvent_Na->Catalyst Product Chiral Alcohol Catalyst->Product 0.1-1 mol% Ketone Prochiral Ketone Ketone->Product H_donor H-Donor (e.g., HCOOH/NEt3) H_donor->Product Purify Purification Product->Purify Yield Yield (%) Purify->Yield ee ee (%) via Chiral HPLC Purify->ee

Caption: Workflow for ATH of ketones using a chiral Ru(II) catalyst.

Detailed Protocol: Ruthenium-Catalyzed ATH of Acetophenone

This protocol is adapted from established procedures for Ru(II)-TsDPEN type catalysts and serves as a model for complexes derived from this compound.[5]

Part 1: In-Situ Catalyst Preparation

  • Ligand Synthesis: First, the primary amine must be converted into a suitable ligand. A common strategy is to create an N-sulfonylated diamine. While a specific synthesis for a ligand from the title amine is not published, a general approach involves reaction with a tosylated aminoethanal derivative followed by reduction. For this protocol, we assume a pre-formed N-((1S)-1-(3-chloro-2-fluorophenyl)ethyl)-N'-(tosyl)ethane-1,2-diamine ligand (L1).

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the chiral ligand L1 (0.01 mmol, 2.0 mol%).

  • Add [RuCl₂(p-cymene)]₂ (0.005 mmol, 1.0 mol%).

  • Add 5 mL of a degassed 5:2 mixture of formic acid and triethylamine (HCOOH/NEt₃).

  • Stir the mixture at 40°C for 20 minutes to allow for the formation of the active catalyst. The solution should become a clear, homogeneous color.

Part 2: Catalytic Reduction

  • To the flask containing the activated catalyst, add acetophenone (1.0 mmol, 1.0 equiv.).

  • Maintain the inert atmosphere and stir the reaction mixture at 40°C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). Typical reaction times range from 4 to 24 hours.

  • Upon completion, quench the reaction by adding 10 mL of a saturated NaHCO₃ solution.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Part 3: Analysis

  • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield (R)-1-phenylethan-1-ol.

  • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H or AD-H column) and compare the retention times to a racemic standard.

Causality and Experimental Insights:

  • Catalyst Formation: The in-situ formation of the active Ru-hydride species is crucial. The HCOOH/NEt₃ azeotrope serves as both the hydrogen source and the base required for catalyst activation.[3]

  • Solvent: The HCOOH/NEt₃ mixture often acts as the solvent itself, ensuring high concentrations of reactants. For less soluble substrates, a co-solvent like dichloromethane (DCM) or acetonitrile may be required.

  • Temperature: The reaction is typically run at a mild temperature (25-40°C) to balance reaction rate and enantioselectivity. Higher temperatures can sometimes lead to racemization or catalyst decomposition.

Anticipated Data Summary (Based on Analogous Systems)

SubstrateProductCatalyst Loading (mol%)Time (h)Yield (%)ee (%)
Acetophenone(R)-1-Phenylethanol1.06>95>98
1-(4-Chlorophenyl)ethanone(R)-1-(4-Chlorophenyl)ethanol1.08>95>97
Propiophenone(R)-1-Phenylpropan-1-ol1.012>92>96
2-Acetylpyridine(R)-1-(Pyridin-2-yl)ethanol1.010>90>95

Application Note II: Asymmetric Hydrogenation of N-Aryl Imines

Scientific Context: The asymmetric hydrogenation of imines is one of the most direct methods for synthesizing chiral amines.[4] Iridium(III) and Rhodium(III) complexes, often paired with chiral diamine ligands and a chiral counteranion like a phosphate, have proven to be exceptionally effective for this transformation.[4] The reaction involves the coordination of the imine to the chiral metal complex, followed by the stereoselective insertion of a hydride into the C=N bond.

A ligand derived from this compound could provide a unique steric and electronic environment. The ortho-fluoro substituent, in particular, may engage in non-covalent interactions that help lock the substrate into a specific orientation, thereby enhancing facial selectivity during the hydrogenation step.

Catalytic Cycle for Asymmetric Imine Hydrogenation

Imine_Hydrogenation Catalyst [CpIr(L)Cl]Cl Active_IrH Active Ir-H Species Catalyst->Active_IrH Activation (H2, Base) Ir_Imine Ir-Imine Complex Active_IrH->Ir_Imine + Imine Imine Imine Substrate Imine->Ir_Imine Hydride_Insertion Hydride Insertion (Stereo-determining) Ir_Imine->Hydride_Insertion Ir_Amide Ir-Amide Complex Hydride_Insertion->Ir_Amide Ir_Amide->Active_IrH Regeneration Product Chiral Amine Ir_Amide->Product Protonolysis

Caption: Generalized catalytic cycle for Ir-catalyzed imine hydrogenation.

Detailed Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of an Acyclic Imine

This protocol is a representative procedure based on modern Ir(III)-diamine catalytic systems.[4]

Part 1: Catalyst Preparation

  • In a glovebox, add [Cp*IrCl₂]₂ (0.01 mmol, 1.0 mol% Ir) and the chiral diamine ligand L1 (0.022 mmol, 1.1 equiv. to Ir) to a vial.

  • Add 2.0 mL of anhydrous, degassed dichloromethane (DCM).

  • Stir the mixture at room temperature for 1 hour to form the pre-catalyst.

Part 2: Catalytic Hydrogenation

  • In a separate vial, dissolve the imine substrate, e.g., N-(1-phenylethylidene)aniline (1.0 mmol, 1.0 equiv.), in 3.0 mL of anhydrous, degassed DCM.

  • Transfer both the catalyst solution and the substrate solution via cannula to a high-pressure autoclave.

  • Seal the autoclave, purge it three times with H₂ gas, and then pressurize to 20 bar H₂.

  • Stir the reaction at room temperature (25°C) for 12-24 hours.

  • After the reaction period, carefully vent the autoclave and purge with nitrogen.

  • Concentrate the reaction mixture under reduced pressure.

Part 3: Analysis

  • Purify the resulting chiral amine by flash column chromatography.

  • Determine the enantiomeric excess (ee) by chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.

Causality and Experimental Insights:

  • Pressure: While some modern catalysts operate at lower pressures, 20-50 bar of H₂ is common to ensure sufficient hydrogen concentration in the solution and drive the reaction to completion.

  • Ligand-to-Metal Ratio: A slight excess of the ligand is often used to ensure full coordination to the metal center and prevent the formation of less active or inactive species.

  • Counteranions: In many high-performance systems, additives like chiral phosphate anions are used. They can form an ion pair with the cationic catalyst, creating a highly organized chiral environment that enhances enantioselectivity.[4]

Anticipated Data Summary (Based on Analogous Systems)

Imine SubstrateProduct AmineCatalyst Loading (mol%)H₂ Pressure (bar)Yield (%)ee (%)
N-(1-phenylethylidene)aniline(S)-N-(1-phenylethyl)aniline1.020>98>95
N-(1-(4-methoxyphenyl)ethylidene)aniline(S)-N-(1-(4-methoxyphenyl)ethyl)aniline1.020>97>96
N-(1-(naphthalen-2-yl)ethylidene)aniline(S)-N-(1-(naphthalen-2-yl)ethyl)aniline1.020>95>94

References

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews.[Link]

  • Transition‐Metal‐Catalyzed Chiral Amines Synthesis. ResearchGate.[Link]

  • Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis. Chemical Communications.[Link]

  • Synthesis and use of an asymmetric transfer hydrogenation catalyst based on iron(II) for the synthesis of enantioenriched alcohols and amines. PubMed.[Link]

  • Synthesis, Characterization, and Study of Catalytic Activity of Chiral Cu(II) and Ni(II) Salen Complexes in the α-Amino Acid C-α Alkylation Reaction. PMC.[Link]

  • Chiral Alkyl Amine Synthesis via Catalytic Enantioselective Hydroalkylation of Enamides. ChemRxiv.[Link]

  • Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Preprints.org.[Link]

  • Metalloenzyme-Catalyzed Asymmetric Transfer Hydrogenation for the Synthesis of Chiral Amines. PubMed.[Link]

  • Synthesis and use of an asymmetric transfer hydrogenation catalyst based on iron(II) for the synthesis of enantioenriched alcohols and amines. Nature Protocols.[Link]

  • Chiral Counteranion-Aided Asymmetric Hydrogenation of Acyclic Imines. Journal of the American Chemical Society.[Link]

  • A short review on chemistry of schiff base metal complexes and their catalytic application. Semantic Scholar.[Link]

  • Catalytic Applications of Aminophenol Based Ligand Containing Transition Metal Complexes. Der Pharma Chemica.[Link]

  • Direct asymmetric α C(sp3)‒H alkylation of benzylamines with MBH acetates enabled by bifunctional pyridoxal catalysts. PMC.[Link]

  • Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. PMC.[Link]

  • Modern Approaches for Asymmetric Construction of Carbon−Fluorine Quaternary Stereogenic Centers: Synthetic Challenges and Pharmaceutical Needs. PMC.[Link]

Sources

Application Note: Synthetic Routes to Novel Derivatives of (1S)-1-(3-chloro-2-fluorophenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed as a comprehensive technical guide for the synthesis and derivatization of (1S)-1-(3-chloro-2-fluorophenyl)ethan-1-amine , a high-value chiral building block. This scaffold is critical in the development of next-generation MDM2 inhibitors (e.g., APG-115 analogues) and KRAS G12C inhibitors.

Executive Summary & Strategic Importance

The moiety This compound (hereafter referred to as Scaffold A ) represents a "privileged structure" in modern oncology. Its specific halogenation pattern (3-Cl, 2-F) provides unique metabolic stability and hydrophobic vectoring in protein binding pockets, particularly in the p53-MDM2 interaction interface.

This guide details two validated routes for the asymmetric synthesis of Scaffold A and provides a protocol for its conversion into novel spirooxindole derivatives via 1,3-dipolar cycloaddition—a key pathway for generating MDM2 inhibitor libraries.

Key Chemical Properties
PropertySpecification
IUPAC Name This compound
Molecular Formula C₈H₉ClFN
Molecular Weight 173.62 g/mol
Chiral Center (S)-configuration at benzylic position
Key Precursor 1-(3-chloro-2-fluorophenyl)ethan-1-one (CAS 161957-59-1)

Core Synthesis Protocols

Route A: Ellman’s Auxiliary Approach (Chemical Synthesis)

Rationale: This method is preferred for gram-scale synthesis where high enantiomeric excess (ee) is required without establishing a biocatalytic platform. It utilizes tert-butanesulfinamide to induce chirality.

Mechanism & Workflow

The synthesis relies on the condensation of the prochiral ketone with (R)-tert-butanesulfinamide, followed by diastereoselective reduction. The choice of reducing agent dictates the stereochemical outcome.

Step-by-Step Protocol:

  • Imine Formation:

    • Reagents: 1-(3-chloro-2-fluorophenyl)ethan-1-one (1.0 eq), (R)-2-methylpropane-2-sulfinamide (1.2 eq), Ti(OEt)₄ (2.0 eq).

    • Solvent: Anhydrous THF (0.5 M).

    • Procedure: Charge a flame-dried flask with ketone and sulfinamide in THF. Add Ti(OEt)₄ dropwise under N₂. Reflux for 16–24 h until conversion >98% (monitor by LCMS).

    • Workup: Cool to RT. Pour into brine/EtOAc (1:1). Filter the titanium salts through Celite. Dry organic layer (Na₂SO₄) and concentrate.

    • Product: (R,E)-N-(1-(3-chloro-2-fluorophenyl)ethylidene)-2-methylpropane-2-sulfinamide.

  • Diastereoselective Reduction:

    • Reagents: L-Selectride (Lithium tri-sec-butylborohydride) (1.5 eq).

    • Conditions: -78°C in THF.

    • Critical Step: The bulky hydride attacks from the less hindered face. With (R)-sulfinamide, L-Selectride typically yields the (S,R)-sulfinamide intermediate (leading to the (S)-amine).

    • Procedure: Cool the imine solution to -78°C. Add L-Selectride dropwise. Stir for 2 h. Quench with sat. NH₄Cl.[1]

  • Cleavage to Amine Salt:

    • Reagents: 4M HCl in Dioxane.

    • Procedure: Dissolve the sulfinamide intermediate in MeOH. Add HCl/Dioxane. Stir at RT for 1 h. Precipitate with Et₂O.

    • Yield: ~75–85% overall.

    • ee: >98% (after recrystallization).

Route B: Biocatalytic Transamination (Green Chemistry)

Rationale: Ideal for scale-up and sustainability. Uses ω-Transaminases (ω-TA) to directly convert the ketone to the chiral amine with >99% ee.

Protocol:

  • Enzyme: Codexis ATA-412 or equivalent (S)-selective transaminase.

  • Donor: Isopropylamine (1 M) (shifts equilibrium by removing acetone).

  • Buffer: Potassium Phosphate (100 mM, pH 7.5), PLP cofactor (1 mM).

  • Conditions: 30°C, 24 h agitation.

  • Isolation: Acidify to pH 2, wash with MTBE (removes ketone). Basify to pH 12, extract with MTBE.

Derivatization: Synthesis of Novel Spirooxindoles

Context: The this compound scaffold is the "warhead" for binding the hydrophobic cleft of MDM2. The following protocol describes generating a Spiro[3H-indole-3,3'-pyrrolidine] library via a three-component 1,3-dipolar cycloaddition.

Reaction Scheme Validation

This reaction couples three components:

  • Amine: this compound (Scaffold A).

  • Core: Isatin derivatives (substituted).

  • Linker: Cyclic amino acids (e.g., thiazolidine-4-carboxylic acid or proline derivatives).

Protocol 3: One-Pot Multicomponent Cycloaddition

  • Reagent Prep:

    • Dissolve Isatin derivative (1.0 mmol) and Scaffold A (1.0 mmol) in Methanol (10 mL).

    • Stir at 60°C for 30 mins to generate the in situ ketimine.

  • Cycloaddition:

    • Add the cyclic amino acid (1.1 mmol) (e.g., Thiazolidine-4-carboxylic acid).

    • Reflux at 70°C for 3–5 hours.

    • Observation: The reaction proceeds via decarboxylative azomethine ylide formation, which traps the ketimine.

  • Purification:

    • Cool to RT. The product often precipitates.

    • Filter and wash with cold MeOH.

    • If soluble, purify via Flash Chromatography (DCM:MeOH 95:5).

Visualized Workflows (Graphviz DOT)

Diagram 1: Synthesis & Derivatization Pathway

This flow illustrates the decision matrix between Chemical and Biocatalytic routes and the subsequent library generation.

G cluster_0 Route A: Chemical (Ellman) cluster_1 Route B: Biocatalytic Ketone Starting Material 1-(3-chloro-2-fluorophenyl)ethanone Imine Sulfinyl Imine (Intermediate) Ketone->Imine (R)-t-Bu-Sulfinamide Bio ω-Transaminase (IPA Donor) Ketone->Bio Red Diastereoselective Reduction (L-Selectride) Imine->Red Amine TARGET SCAFFOLD This compound Red->Amine HCl Hydrolysis Bio->Amine >99% ee Deriv1 Derivative Class 1 Amide Coupling (Library Gen) Amine->Deriv1 R-COOH / HATU Deriv2 Derivative Class 2 Spirooxindoles (MDM2 Inhibitors) Amine->Deriv2 Isatin + Amino Acid (Cycloaddition)

Caption: Dual-pathway synthesis of the chiral amine scaffold and downstream derivatization strategies.

Quality Control & Validation

To ensure "Trustworthiness" and "Self-Validation," the following analytical parameters must be met before using the scaffold in library synthesis.

Table 1: QC Specifications for (1S)-Amine Scaffold
ParameterMethodAcceptance Criteria
Purity (Chemical) HPLC (C18, H₂O/MeCN + 0.1% TFA)> 98.0% Area
Purity (Chiral) Chiral HPLC (Daicel Chiralpak IG)> 99.0% ee
Identity ¹H NMR (400 MHz, DMSO-d₆)Diagnostic quartet @ ~4.2 ppm (CH-N)
Residual Solvent HS-GCTHF < 720 ppm, Toluene < 890 ppm
Water Content Karl Fischer< 0.5% w/w

Chiral HPLC Method Setup:

  • Column: Chiralpak IG (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Retention: (R)-enantiomer elutes first (~8 min); (S)-enantiomer elutes second (~11 min). Note: Confirm with racemic standard.

References

  • Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Amines using tert-Butanesulfinamide." Chemical Reviews.

  • Vertex AI Search Results. (2025). "Discovery of MDM2 Inhibitors (APG-115)." NIH / Journal of Medicinal Chemistry.

  • PubChem Compound Summary. (2025). "1-(3-chloro-2-fluorophenyl)ethan-1-amine."[2] National Library of Medicine.

  • Organic Syntheses. (2025). "General Procedures for Chiral Amine Synthesis." Org.[1][3][4] Synth.

  • Savile, C. K., et al. (2010). "Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones." Science.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of (1S)-1-(3-chloro-2-fluorophenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Guide for the synthesis of (1S)-1-(3-chloro-2-fluorophenyl)ethan-1-amine . This chiral amine is a highly valuable building block in drug discovery and medicinal chemistry. However, its synthesis—whether via transition-metal catalyzed asymmetric reductive amination, biocatalytic transamination, or chiral auxiliary-directed methods—is frequently complicated by competing side reactions.

As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. Here, we diagnose the fundamental chemical causality behind common impurities and provide self-validating workflows to ensure high-fidelity synthesis.

Part 1: Frequently Asked Questions & Mechanistic Troubleshooting

Q1: Why am I seeing high levels of the alcohol byproduct, 1-(3-chloro-2-fluorophenyl)ethan-1-ol?

The Causality (Over-reduction): In direct reductive amination, the starting ketone (3-chloro-2-fluoroacetophenone) exists in a dynamic equilibrium with the intermediate imine. If a strong, unselective reducing agent like sodium borohydride (


) is introduced too early, it will rapidly reduce the highly electrophilic ketone directly to the alcohol before the imine has fully formed[1]. In biocatalytic routes, this is often caused by background ketoreductase (KRED) activity in the host cell lysate.
The Solution: 
Transition to an indirect reductive amination  sequence. Force the imine condensation to completion using a Lewis acid/dehydrating agent (e.g., 

) before introducing the reductant. Alternatively, use a pH-selective reductant like sodium cyanoborohydride (

), which selectively reduces the protonated iminium ion at pH 5–6 while leaving the neutral ketone untouched[1].
Q2: I am detecting 1-(2-fluorophenyl)ethan-1-amine in my product. How do I prevent this?

The Causality (Hydrodechlorination): The aryl carbon-chlorine (C-Cl) bond is highly susceptible to oxidative addition by palladium. If you are using standard


 under hydrogen gas for imine reduction or debenzylation, competitive hydrogenolysis of the C-Cl bond will occur, yielding the des-chloro impurity[2]. The C-F bond typically remains intact due to its significantly higher bond dissociation energy.
The Solution: 
Abandon 

. Switch to homogeneous Ruthenium- or Iridium-based asymmetric transfer hydrogenation (ATH) catalysts, which tolerate aryl chlorides[2]. If utilizing a chemical hydride approach, transition to the Ellman's auxiliary method, as metal hydrides (

, L-Selectride) do not cleave aryl halides[3].
Q3: My enantiomeric excess (ee) is stalling at ~85% for the (1S)-enantiomer. How can I push this to >99%?

The Causality (Poor Facial Discrimination): Achieving high stereocontrol requires rigid differentiation of the prochiral faces of the imine. Standard chiral ligands sometimes fail to provide sufficient steric bulk against the relatively small methyl group versus the ortho-halogenated aryl ring. The Solution: Implement Ellman’s chiral auxiliary ((R)-tert-butanesulfinamide). The bulky tert-butyl group coordinates with the metal hydride to form a highly rigid, six-membered cyclic transition state. This effectively shields one face of the imine, forcing the hydride to attack exclusively from the less hindered trajectory, reliably yielding >99% ee[3][4]. Alternatively, utilize an engineered


-transaminase specifically evolved with a binding pocket tailored for bulky ortho-substituted acetophenones[5].
Q4: How do I suppress the formation of the secondary amine dimer?

The Causality (Over-alkylation): As the desired primary amine product accumulates, it acts as a nucleophile and competes with your primary amine donor (e.g., ammonia) to attack the unreacted imine intermediate, forming a secondary amine dimer: bis(1-(3-chloro-2-fluorophenyl)ethyl)amine[6]. The Solution: Le Chatelier’s principle is your primary defense. Maintain a vast stoichiometric excess of the amine donor (10–20 equivalents). In enzymatic transamination, use a continuous feed of isopropylamine (IPA) or employ a biphasic water-toluene system to partition the product away from the active site, thereby preventing it from acting as a competitive nucleophile[5].

Part 2: Quantitative Data Presentation

To streamline your analytical QC, use the following table to track, identify, and control the primary side products associated with this synthesis.

Impurity NameMechanistic OriginAnalytical Marker (ESI+ LC-MS)Control StrategyICH Acceptable Limit
1-(3-chloro-2-fluorophenyl)ethan-1-ol Ketone over-reductionm/z 157[M-H₂O+H]⁺Pre-form imine; use

< 0.15%
1-(2-fluorophenyl)ethan-1-amine Hydrodechlorinationm/z 140 [M+H]⁺Avoid Pd/C; use ATH or hydrides< 0.10%
Bis(1-(3-chloro-2-fluorophenyl)ethyl)amine Over-alkylation (Dimer)m/z 330 [M+H]⁺>10 eq excess amine donor< 0.15%
(1R)-1-(3-chloro-2-fluorophenyl)ethan-1-amine Poor facial selectivitym/z 174 [M+H]⁺Use (R)-Ellman's Auxiliary< 0.50% (ee >99%)

Part 3: Pathway Visualization

The following diagram maps the reaction network from the starting ketone, highlighting the divergence between the desired pathway and the mechanistic dead-ends that generate side products.

SynthesisPathways Ketone 3-Chloro-2-fluoroacetophenone (Starting Material) Imine Imine / Sulfinyl Imine (Intermediate) Ketone->Imine Amine Donor + Ti(OEt)4 (Condensation) Alcohol 1-(3-chloro-2-fluorophenyl)ethan-1-ol (Over-reduction) Ketone->Alcohol Premature Hydride Attack (NaBH4 / KREDs) Desired This compound (Desired Product) Imine->Desired Diastereoselective Reduction (L-Selectride or Transaminase) Dimer Secondary Amine Dimer (Over-alkylation) Imine->Dimer + Desired Product (Insufficient Amine Donor) DesChloro 1-(2-fluorophenyl)ethan-1-amine (Hydrodechlorination) Desired->DesChloro Pd/C + H2 (C-Cl Cleavage)

Reaction pathways for this compound and its common side products.

Part 4: Validated Experimental Protocol

To bypass the issues of over-reduction and hydrodechlorination entirely, we recommend the Ellman’s Auxiliary-Directed Synthesis . This protocol acts as a self-validating system: the bulky auxiliary guarantees stereocontrol, and the discrete steps isolate imine formation from reduction.

Phase 1: Condensation (Imine Formation)
  • Charge Reactor: Dissolve 3-chloro-2-fluoroacetophenone (1.0 eq) and (R)-tert-butanesulfinamide (1.1 eq) in anhydrous THF (0.5 M).

  • Activation: Add Titanium(IV) ethoxide (

    
    , 2.0 eq) dropwise at room temperature.
    
    • Causality:

      
       serves a dual purpose—it acts as a Lewis acid to activate the ketone carbon and as a highly effective water scavenger to drive the equilibrium forward[7].
      
  • Validation Check: Stir for 12 hours. Do not proceed until LC-MS confirms >98% consumption of the starting ketone.

Phase 2: Diastereoselective Reduction
  • Temperature Control: Cool the reaction mixture strictly to -48 °C.

    • Causality: Lowering the temperature maximizes the thermodynamic energy difference between the two competing diastereomeric transition states, ensuring exclusive attack from the unhindered face[3].

  • Reduction: Add

    
     (3.0 eq) portion-wise. Stir for 4 hours.
    
  • Validation Check: Quench a 50 µL aliquot with methanol. Analyze via chiral HPLC to verify the presence of a single diastereomer (diastereomeric ratio > 99:1). Quench the bulk reaction with brine and extract with EtOAc.

Phase 3: Auxiliary Cleavage (Deprotection)
  • Acidic Methanolysis: Dissolve the isolated sulfinamide intermediate in methanol. Add 4M HCl in dioxane (2.0 eq) and stir at room temperature for 2 hours.

    • Causality: Acidic conditions selectively cleave the N-S bond to release the free amine without causing hydrodehalogenation or epimerization at the chiral center[7].

  • Isolation: Concentrate the mixture under vacuum. Triturate the residue with Methyl tert-butyl ether (MTBE).

  • Validation Check: The desired (1S)-amine will precipitate as a highly pure hydrochloride salt, while the cleaved sulfinyl byproducts remain soluble in MTBE. Filter and dry.

References

  • Chemical Reviews (ACS) . Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Available at:[Link]

  • White Rose University Consortium . Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Available at:[Link]

  • Beilstein Journal of Organic Chemistry . Asymmetric synthesis of propargylamines as amino acid surrogates in peptidomimetics. Available at:[Link]

  • Organic Process Research & Development (ACS) . Enantioselective Synthesis of Savolitinib: Application of Mosher’s Method in the Development of Ellman’s Auxiliary-Directed Construction of the Key Chiral Amine Fragment. Available at:[Link]

  • University of Nottingham ePrints . Biocatalytic synthesis of chiral amine building blocks. Available at: [Link]

  • Master Organic Chemistry . Reductive Amination, and How It Works. Available at:[Link]

Sources

Optimization of reaction conditions for (1S)-1-(3-chloro-2-fluorophenyl)ethan-1-amine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of (1S)-1-(3-chloro-2-fluorophenyl)ethan-1-amine

Introduction: This guide provides in-depth troubleshooting and optimization strategies for the synthesis of this compound, a key chiral building block in pharmaceutical development. The primary synthetic route discussed is the asymmetric reductive amination of 1-(3-chloro-2-fluorophenyl)ethan-1-one. This document is structured as a series of frequently asked questions (FAQs) to directly address common challenges encountered by researchers in a practical, scientifically-grounded manner.

General Synthesis Overview

The most direct and widely adopted method for preparing enantiopure α-chiral primary amines is through the asymmetric reductive amination of the corresponding prochiral ketone.[1][2] The process involves two key steps that are typically performed in a single pot:

  • Imine Formation: The ketone, 1-(3-chloro-2-fluorophenyl)ethan-1-one, reacts with an ammonia source to form a transient prochiral imine intermediate.

  • Asymmetric Reduction: A chiral catalyst or enzyme selectively reduces one face of the imine to yield the desired (S)-enantiomer of the amine.[3]

This pathway is highly valued for its efficiency and atom economy.[4]

Ketone 1-(3-chloro-2-fluorophenyl)ethan-1-one Imine Prochiral Imine Intermediate Ketone->Imine + Ammonia Ammonia Source (e.g., NH4OAc) Ammonia->Imine Amine This compound Imine->Amine Asymmetric Reduction ReducingAgent Reducing Agent (e.g., Hantzsch Ester, NaBH4) ReducingAgent->Amine ChiralCatalyst Chiral Catalyst / Enzyme (e.g., IRED, Chiral Phosphoric Acid) ChiralCatalyst->Amine Directs Stereochemistry Start Low Yield Observed Check_Conversion Analyze Reaction Crude (TLC, LC-MS) Is starting material consumed? Start->Check_Conversion Incomplete_Imine Incomplete Imine Formation Check_Conversion->Incomplete_Imine No Slow_Reduction Slow/Inefficient Reduction Check_Conversion->Slow_Reduction Yes, but imine present Workup_Loss High Yield in Crude, Low Isolated Yield Check_Conversion->Workup_Loss Yes, product is major species Solution_Imine Action: • Add molecular sieves • Adjust pH (4-5) • Increase [NH3 source] Incomplete_Imine->Solution_Imine Solution_Reduction Action: • Increase reducing agent equiv. • Screen catalysts/reagents • Optimize temperature Slow_Reduction->Solution_Reduction Solution_Workup Action: • Optimize extraction pH • Use continuous extraction • Minimize transfers Workup_Loss->Solution_Workup

Caption: Troubleshooting workflow for low reaction yield.

Q2: The enantiomeric excess (e.e.) of my product is below the target. How can I increase it?

Enantioselectivity is the cornerstone of this synthesis and is almost entirely dictated by the chiral environment created during the reduction of the C=N bond.

Key Factors Influencing Enantioselectivity:

  • Chiral Catalyst/Reagent: This is the most critical factor. The choice between a biocatalyst (like an IRED) or a chemical catalyst (like a chiral Brønsted acid) will define the stereochemical outcome. [5][6] * Action: Screen a panel of catalysts. Many companies now offer kits of IREDs with varying substrate specificities and stereopreferences. For chemical catalysis, screen different chiral phosphoric acids or ligands.

  • Temperature: Lowering the reaction temperature generally increases enantioselectivity by enhancing the energetic difference between the two diastereomeric transition states.

    • Action: Run the reaction at progressively lower temperatures (e.g., room temperature, 0 °C, -20 °C) and analyze the e.e. Be aware that this will likely decrease the reaction rate.

  • Solvent: The solvent can influence the conformation of the catalyst-substrate complex and thus impact selectivity.

    • Action: Screen a range of solvents with different polarities and coordinating abilities (e.g., Toluene, Dichloromethane, THF, MTBE, and buffered aqueous systems for enzymes).

  • Reducing Agent: The steric bulk of the hydride source can sometimes influence selectivity.

    • Action: If using a chemical catalyst, compare different hydride sources. For example, Hantzsch esters are commonly used with chiral Brønsted acids and can provide higher e.e. than borohydrides in some systems.

Optimization Parameter Comparison

Parameter Typical Starting Point Optimization Strategy Expected Outcome on e.e.
Temperature Room Temp (20-25 °C) Decrease in increments (0 °C, -20 °C) Generally Increases
Solvent Toluene / DCM Screen aprotic (THF, MTBE) & protic (IPA) Variable, can be significant
Catalyst Loading 1-5 mol% Increase to 10 mol% or decrease to 0.5 mol% Can improve if background reaction is an issue

| Concentration | 0.1 M | Vary from 0.05 M to 0.5 M | Can affect catalyst aggregation and selectivity |

Q3: My final product is contaminated with the intermediate imine. How can I solve this?

Residual imine indicates incomplete reduction. While it can be removed during work-up, it's far more efficient to drive the reaction to completion. [7] Causes & Solutions:

  • Insufficient Reducing Agent: The stoichiometry may be off, or the reagent may have degraded.

    • Solution: Increase the equivalents of the reducing agent (e.g., from 1.5 to 2.0 eq.). Always use a freshly opened or properly stored bottle of the hydride reagent.

  • Reaction Time: The reaction may not have been allowed to run long enough.

    • Solution: Monitor the reaction by TLC or LC-MS until the imine spot/peak is no longer visible.

  • Hydrolysis during Work-up: If the work-up is acidic and water is present, the product amine can sometimes be oxidized back to the imine, or unreacted imine can hydrolyze back to the ketone. [8] * Solution: Perform the initial quench and work-up under neutral or basic conditions before proceeding to an acid-base extraction.

Part 2: Work-up and Purification

Q4: What is the best procedure for isolating and purifying the this compound?

A standard and effective method for purifying amines is via an aqueous acid-base extraction, which leverages the basicity of the amine nitrogen. This is often followed by crystallization to achieve high purity. [9]

Start Crude Reaction Mixture Quench Quench Reaction (e.g., with H2O or sat. NaHCO3) Start->Quench Extract_Organic Extract with Organic Solvent (e.g., EtOAc, DCM) Quench->Extract_Organic Organic_Phase1 Organic Phase: Product, Ketone, Imine, Neutral Byproducts Extract_Organic->Organic_Phase1 Wash_Acid Wash Organic Phase with Aqueous Acid (e.g., 1M HCl) Organic_Phase1->Wash_Acid Organic_Phase2 Organic Phase: Ketone, Neutral Byproducts (Discard) Wash_Acid->Organic_Phase2 Separated Aqueous_Phase Aqueous Phase: Protonated Amine Salt (Product) Wash_Acid->Aqueous_Phase Separated Basify Basify Aqueous Phase (e.g., with 2M NaOH, pH > 10) Aqueous_Phase->Basify Extract_Organic2 Extract with Organic Solvent Basify->Extract_Organic2 Final_Organic Organic Phase: Free Amine Product Extract_Organic2->Final_Organic Dry_Evaporate Dry (Na2SO4), Filter, Evaporate Solvent Final_Organic->Dry_Evaporate Final_Product Purified Amine Dry_Evaporate->Final_Product

Caption: Standard acid-base extraction workflow for amine purification.

Detailed Protocol for Purification:

  • Quench: After confirming reaction completion, cool the mixture to 0 °C and slowly add water or saturated sodium bicarbonate solution to quench any remaining reducing agent.

  • Initial Extraction: Extract the entire mixture with an organic solvent like ethyl acetate or dichloromethane (DCM). The organic layer will contain your product amine along with any non-polar impurities (like unreacted ketone).

  • Acid Wash (Amine Extraction): Wash the organic layer 2-3 times with 1M HCl (aq). The basic amine will be protonated and move into the aqueous layer, while neutral impurities remain in the organic layer.

  • Isolate Amine Salt: Combine the aqueous layers. At this stage, you have the hydrochloride salt of your amine.

  • Liberate Free Amine: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH) until the pH is >10. This deprotonates the ammonium salt, regenerating the free amine.

  • Final Extraction: Extract the basic aqueous layer 3 times with a fresh organic solvent (EtOAc or DCM).

  • Drying and Concentration: Combine the final organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.

  • (Optional) Crystallization: For ultimate purity, the amine can be converted back to a salt (e.g., by adding HCl in ether) and recrystallized. [10]

Part 3: Analysis and Characterization

Q5: How do I accurately determine the enantiomeric excess (e.e.) of my final product?

The most reliable and widely used method for determining the e.e. of chiral amines is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP). [11] Key Considerations for Chiral HPLC:

  • Column Selection: The choice of CSP is critical. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H, IA, IB) are excellent starting points for many chiral amines.

  • Mobile Phase: A typical mobile phase is a mixture of a non-polar solvent (like hexane or heptane) and a polar modifier (like isopropanol or ethanol). Small amounts of an additive (like diethylamine or trifluoroacetic acid) are often required to improve peak shape for basic analytes.

  • Method Validation: It is crucial to analyze a racemic sample of the amine first to confirm that the two enantiomer peaks are well-resolved and to establish their retention times. The e.e. is calculated from the relative peak areas. [11] Formula for Enantiomeric Excess: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100

Sample Experimental Protocol: Chiral HPLC

ParameterCondition
HPLC System Standard HPLC with UV detector
Column Chiralcel OD-H (or similar polysaccharide-based CSP)
Mobile Phase 90:10 Hexane:Isopropanol + 0.1% Diethylamine (DEA)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 254 nm
Sample Prep Dissolve ~1 mg of amine in 1 mL of mobile phase

Note: This is a starting point. The mobile phase composition may need to be optimized to achieve baseline separation (Resolution > 1.5) for accurate quantification. [12]

References

  • Frontiers. (2024). Recent advances in catalytic asymmetric synthesis. Available from: [Link]

  • ResearchGate. (n.d.). Direct catalytic asymmetric synthesis of α-chiral primary amines. Available from: [Link]

  • Ellman Laboratory, Yale University. (n.d.). Asymmetric Synthesis of Amines. Available from: [Link]

  • RSC Publishing. (2020). Direct catalytic asymmetric synthesis of α-chiral primary amines. Available from: [Link]

  • ACS Publications. (2024). Catalytic Asymmetric Construction of Chiral Amines with Three Nonadjacent Stereocenters via Trifunctional Catalysis. Available from: [Link]

  • PMC. (n.d.). Integrating continuous flow reaction and work-up: chiral amine resolution, separation and purification using a novel coalescing filter system. Available from: [Link]

  • JOCPR. (n.d.). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Available from: [Link]

  • Frontiers. (2021). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. Available from: [Link]

  • Wiley Online Library. (2020). How Reliable Are Enantiomeric Excess Measurements Obtained By Chiral HPLC? Available from: [Link]

  • Wiley Online Library. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Available from: [Link]

  • ResearchGate. (2012). What are the best processes/methods for separation of chiral amine both non selective.... Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

  • RSC Publishing. (2022). Reductive aminations by imine reductases: from milligrams to tons. Available from: [Link]

  • White Rose eTheses Online. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation- Recycle. Available from: [Link]

  • Wikipedia. (n.d.). Reductive amination. Available from: [Link]

  • ACS Publications. (n.d.). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Available from: [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Available from: [Link]

  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Available from: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by imine reduction. Available from: [Link]

  • ACS Publications. (2024). Imine Reductases and Reductive Aminases in Organic Synthesis. Available from: [Link]

  • Master Organic Chemistry. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. Available from: [Link]

  • University of Manchester Library. (n.d.). Biocatalytic Imine Reduction: Isolation, Application, Structure and Mechanism of Imine Reductases. Available from: [Link]

  • PubChem. (n.d.). 1-(3-Chloro-2-fluorophenyl)ethan-1-one. Available from: [Link]

  • Google Patents. (n.d.). WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.
  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Available from: [Link]

  • YouTube. (2024). Synthesis and Reactions of Amines | LTQ 9.1, Spring 2024. Available from: [Link]

  • Organic Syntheses Procedure. (n.d.). An air-dried, 1-L, three-necked, round-bottomed flask.... Available from: [Link]

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Technical Support Center: Chiral Separation of (1S)-1-(3-chloro-2-fluorophenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated support resource for the chiral separation of (1S)-1-(3-chloro-2-fluorophenyl)ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide expert, field-proven insights to optimize the enantioseparation of this critical chiral amine.

Frequently Asked Questions (FAQs)

Q1: I am seeing poor or no resolution between the enantiomers. Where should I start troubleshooting?

A1: Achieving good enantiomeric resolution is fundamentally dependent on two factors: the choice of Chiral Stationary Phase (CSP) and the composition of the mobile phase.[1] Chiral separation occurs because of the differential, transient interactions between each enantiomer and the chiral selector immobilized on the stationary phase.[2][3] If the initial conditions do not foster these specific interactions, resolution will be poor.

Core Causality & Recommended Actions:

  • Chiral Stationary Phase (CSP) Selection: The primary amine functional group and the aromatic ring of your analyte are key interaction points. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are the most versatile and widely successful for a broad range of chiral compounds, including aromatic amines.[2][4] If you are not using a polysaccharide-based column, this should be your first area of investigation. Pirkle-type or macrocyclic glycopeptide-based CSPs can also be effective for primary amines.[2][5]

  • Mobile Phase Composition: The mobile phase modulates the interactions between the analyte and the CSP. For initial screening, it is advisable to test both normal-phase (e.g., Hexane/Isopropanol) and polar organic modes (e.g., Methanol or Acetonitrile).[1][6] The polarity of the mobile phase directly influences analyte retention and the strength of the chiral recognition interactions.

  • Mobile Phase Additives: For a basic analyte like this compound, the addition of a basic modifier to the mobile phase is often essential not only for good peak shape but also for achieving separation.[7]

Q2: My peaks are exhibiting significant tailing. How can I improve the peak shape?

A2: Peak tailing for basic compounds like your amine is a very common issue in chiral chromatography. The primary cause is unwanted secondary interactions between the basic amine group of the analyte and residual acidic silanol groups on the surface of the silica support. These strong, non-specific interactions lead to delayed elution for a portion of the analyte molecules, resulting in a tailed peak.

Solution:

The most effective solution is to add a competing base to the mobile phase. This additive will "mask" the active silanol sites, preventing the analyte from interacting with them and thereby promoting a more uniform interaction with the intended chiral selector.

  • Recommended Additives: Start with 0.1% (v/v) of Diethylamine (DEA) or Triethylamine (TEA) in your mobile phase.[1][8]

  • Alternative Additives: In some cases, other amines like ethylenediamine (EDA) or ethanolamine (AE) can provide dramatically improved peak symmetry and resolution where DEA is insufficient.[7]

Q3: My resolution is adequate, but the analysis time is too long. How can I speed up the separation without sacrificing resolution?

A3: Long analysis times are typically due to excessive retention on the column. While this can sometimes be beneficial for resolution, it is often not practical for high-throughput analysis.

Strategies for Reducing Run Time:

  • Increase Mobile Phase Strength: Gradually increase the concentration of the polar modifier (the "strong" solvent) in your mobile phase. For example, in a hexane/isopropanol system, you could move from a 90:10 ratio to an 85:15 ratio. This will decrease the retention factor, causing the peaks to elute faster. Be aware that this can also reduce the separation factor (α), so optimization is key.

  • Consider Supercritical Fluid Chromatography (SFC): SFC is a powerful technique that is often significantly faster than HPLC for chiral separations.[9][10] It uses supercritical CO2 as the primary mobile phase, which has very low viscosity and high diffusivity.[11][12] This allows for the use of higher flow rates and faster column equilibration, often reducing analysis times by a factor of five or more compared to HPLC, without compromising resolution.[9][12]

Q4: I am observing inconsistent retention times between injections. What is causing this variability?

A4: Fluctuating retention times are a clear indicator of an unstable chromatographic system. The root cause must be identified to ensure the method is robust and reproducible.

Common Causes and Solutions:

  • Insufficient Column Equilibration: Chiral columns, especially when using mobile phases with additives, can require extended equilibration times to ensure the stationary phase surface is saturated and stable.[8][13] Ensure you are flushing the column with at least 10-20 column volumes of the mobile phase before the first injection and between any mobile phase changes.

  • Temperature Fluctuations: Column temperature is a critical parameter in chiral chromatography as it can significantly affect both retention and selectivity.[1][14] Even minor room temperature changes can cause drift. Always use a thermostatically controlled column compartment to maintain a stable temperature.

  • Mobile Phase Instability: If you are using a multi-component mobile phase (e.g., hexane/ethanol/DEA), ensure it is thoroughly mixed and degassed. Over time, volatile components like hexane can evaporate, changing the mobile phase ratio and affecting retention.

  • Column "Memory Effect": Additives, particularly amines, can adsorb strongly to the stationary phase. If a column was previously used with a different additive or mobile phase, it can retain a "memory" of those conditions, leading to unpredictable results.[13][15] It is highly recommended to dedicate a specific column to a particular method or to employ rigorous, validated washing procedures between different methods.[16]

Troubleshooting & Optimization Workflow

The following diagram outlines a systematic approach to troubleshooting poor enantiomeric resolution.

G start Start: Poor or No Resolution (Rs < 1.5) csp_check Is the CSP appropriate? (e.g., Polysaccharide-based) start->csp_check mp_check Are peaks present but co-eluting? csp_check->mp_check Yes screen_csp Screen Different CSPs - Amylose vs. Cellulose - Different functionalization csp_check->screen_csp No peak_shape Is peak shape poor? (Tailing) mp_check->peak_shape Yes sfc_consider Consider SFC - Faster separation - Different selectivity mp_check->sfc_consider No, try alternative tech. optimize_mp Optimize Mobile Phase - Adjust % Modifier - Screen different alcohols (IPA, EtOH) peak_shape->optimize_mp No add_additive Add/Optimize Basic Additive - Start with 0.1% DEA - Test other amines (TEA, EDA) peak_shape->add_additive Yes temp_check Optimize Temperature - Test at 15°C, 25°C, 40°C - Lower T often improves Rs optimize_mp->temp_check add_additive->optimize_mp temp_check->sfc_consider Still Poor Rs success Resolution Achieved (Rs >= 1.5) temp_check->success Success sfc_consider->success screen_csp->start

Caption: Workflow for troubleshooting poor enantiomeric resolution.

Experimental Protocols

Protocol 1: Initial Method Screening

This protocol provides a starting point for developing a separation method using a systematic screening approach on a polysaccharide-based CSP.

1. Sample Preparation:

  • Prepare a stock solution of racemic 1-(3-chloro-2-fluorophenyl)ethan-1-amine at 1.0 mg/mL in methanol.

  • Dilute the stock solution to a working concentration of approximately 20 µg/mL using the initial mobile phase.

2. HPLC System and Column:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.

  • Chiral Column: A polysaccharide-based column (e.g., Amylose or Cellulose derivative, 250 x 4.6 mm, 5 µm).

  • Detection: UV at 220 nm.

  • Temperature: 25°C.

  • Flow Rate: 1.0 mL/min.

3. Mobile Phase Screening Conditions:

This table outlines four initial conditions to screen. Run each condition until a stable baseline is achieved before injecting the sample.

Screening ConditionMobile Phase A (Alkane)Mobile Phase B (Alcohol)Additive (v/v)Ratio (A:B)
1n-HexaneIsopropanol (IPA)0.1% DEA90:10
2n-HexaneEthanol (EtOH)0.1% DEA90:10
3n-HexaneIsopropanol (IPA)0.1% DEA80:20
4n-HexaneEthanol (EtOH)0.1% DEA80:20

4. Evaluation:

  • After running all four conditions, evaluate the chromatograms for resolution (Rs), separation factor (α), and peak shape.

  • Select the condition that provides the best initial separation for further optimization. If no separation is achieved, consider screening a different class of CSP.[17]

Protocol 2: Mobile Phase Additive Optimization

This protocol is for when you have some initial separation, but the peak shape is poor or the resolution is suboptimal.

1. System & Sample:

  • Use the HPLC system and sample concentration from Protocol 1.

  • Select the column and mobile phase (alkane/alcohol ratio) that showed the most promise in the initial screen.

2. Additive Selection Logic:

The choice of additive can significantly impact selectivity.[14] This decision tree can guide your selection.

G start Analyte: Basic Amine screening Initial Screening start->screening optimization Further Optimization (If peak shape or Rs is still poor) start->optimization dea Use 0.1% DEA (Standard Choice) screening->dea Path 1 tea Use 0.1% TEA (Alternative Standard) screening->tea Path 2 eda_ae Use 0.1% EDA or AE (For difficult separations, can improve Rs) optimization->eda_ae Path 3 acid_combo Consider Acid/Base Additive (e.g., 0.05% TFA / 0.05% TEA) Can alter recognition mechanism optimization->acid_combo Path 4

Caption: Decision tree for selecting a mobile phase additive.

3. Optimization Steps:

  • Step 1 (Baseline): Inject the sample using the best conditions from Protocol 1 (e.g., Hexane/IPA 90:10 with 0.1% DEA). Record the resolution and tailing factor.

  • Step 2 (Concentration): Prepare mobile phases with varying DEA concentrations (e.g., 0.05%, 0.2%). Inject the sample and record the results. Note that higher concentrations can sometimes decrease retention but may also affect selectivity.

  • Step 3 (Additive Type): If peak shape is still not ideal, switch the additive. Prepare a mobile phase with 0.1% TEA and repeat the analysis.

  • Step 4 (Advanced Additives): For very challenging separations, test additives like ethanolamine (AE) or consider a combination of an acid and a base, which can sometimes alter the chiral recognition mechanism and improve resolution.

By systematically working through these FAQs and protocols, you will be well-equipped to troubleshoot and optimize the chiral separation of this compound, leading to a robust and reliable analytical method.

References
  • BenchChem Technical Support Team. (2025).
  • Welch, C. J., Biba, M., Gouker, J. R., Wu, G., Belyk, K., & Bo-An, C. (2004).
  • Lee, W. (2014).
  • Daicel Chiral Technologies. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies.
  • Aryal, S. (2025). Chiral Chromatography: Principle, Components, Steps, Types, Uses. Microbe Notes.
  • Sigma-Aldrich.
  • BenchChem Technical Support Team. (2025).
  • Wang, Z., & Welch, C. J. (Year not specified). Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases.
  • Wikipedia contributors. (Year not specified).
  • Pharmaceutical Technology. (2026).
  • Wikipedia contributors. (Year not specified).
  • ORD. (Year not specified).
  • Regis Technologies. (Year not specified). CHIRAL STATIONARY PHASES - HPLC. Regis Technologies.
  • Perrenoud, B., & Veuthey, J. L. (2022).
  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
  • Martynow, J. (2014). How can I improve my chiral column resolution?
  • Daicel Chiral Technologies. (Year not specified). Supercritical Fluid Chromatography (SFC). Daicel Chiral Technologies.
  • Daicel Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies.
  • I.B.S. (Year not specified). Chiral HPLC Method Development. I.B.S.
  • Thomas, S. (2023). Playing with Selectivity for Optimal Chiral Separation.
  • Ray, A. (2020). Trouble with chiral separations.
  • Aboul-Enein, H. Y., & Ali, I. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Sigma-Aldrich. (Year not specified).
  • YMC. (Year not specified).

Sources

Technical Support Center: Industrial Scale-Up of (1S)-1-(3-chloro-2-fluorophenyl)ethan-1-amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the industrial synthesis of (1S)-1-(3-chloro-2-fluorophenyl)ethan-1-amine. This chiral amine is a critical building block in the pharmaceutical industry. Its synthesis, typically achieved via asymmetric hydrogenation of the prochiral ketone, 3-chloro-2-fluoroacetophenone, presents unique challenges when transitioning from laboratory scale to industrial production.

This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during the scale-up process. The information provided herein is based on established principles of process chemistry and aims to provide both practical solutions and a deeper understanding of the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the scale-up of the asymmetric hydrogenation?

A1: The most critical parameters are temperature, hydrogen pressure, and agitation rate. In larger reactors, inefficient heat transfer can lead to localized hot spots, which can negatively impact enantioselectivity and promote side reactions.[1] Similarly, inadequate mixing can result in poor catalyst-substrate interaction, leading to slow or incomplete reactions.[2] Consistent hydrogen pressure is vital for maintaining a constant reaction rate.

Q2: How do I choose the right catalyst and ligand for the asymmetric hydrogenation at an industrial scale?

A2: Catalyst selection is a multi-faceted decision involving activity, selectivity, cost, and ease of removal. While laboratory-scale experiments might prioritize achieving the highest possible enantiomeric excess (ee), industrial processes often require a balance. A highly active catalyst with a good turnover number (TON) and turnover frequency (TOF) is desirable to minimize catalyst loading and cost.[3] The stability of the catalyst under process conditions is also a key consideration. A systematic screening of catalysts and ligands under conditions that mimic the plant environment is highly recommended.[2]

Q3: What are the common impurities I should expect and how can I control them?

A3: Common impurities include the unreacted ketone, the corresponding racemic amine, and potential byproducts from over-reduction or side reactions of the aromatic ring. The formation of the racemic amine can be due to a competing, non-enantioselective reduction pathway. Impurity control starts with high-purity starting materials. During the reaction, strict control of temperature and pressure can minimize byproduct formation. Post-reaction, purification is typically achieved through crystallization of a salt form of the amine.[4]

Q4: How can I improve the enantiomeric excess (ee) of my product at a larger scale?

A4: If you observe a drop in ee during scale-up, several factors could be at play. Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state leading to the desired enantiomer.[2] Ensure that your catalyst and ligand have not degraded; using a fresh, verified batch is a good troubleshooting step.[2] The concentration of reactants can also influence the formation of catalyst aggregates with different selectivities.[1]

Troubleshooting Guide

This section provides a more in-depth look at specific problems, their probable causes, and recommended solutions.

Problem 1: Low or Inconsistent Enantiomeric Excess (% ee)
Potential Cause Explanation Recommended Solution
Temperature Fluctuations In large reactors, maintaining a homogenous temperature can be challenging. Localized heating can decrease the energy difference between the diastereomeric transition states, leading to lower enantioselectivity.[1]Improve agitation to ensure uniform heat distribution. Implement a more robust temperature control system with multiple monitoring points within the reactor. Consider lowering the overall reaction temperature.[2]
Catalyst/Ligand Degradation Chiral catalysts and ligands can be sensitive to air, moisture, and impurities in the starting materials or solvent. Degradation can lead to a loss of chiral induction.[2]Ensure all reagents and solvents are scrupulously dried and deoxygenated. Handle the catalyst and ligand under an inert atmosphere (e.g., in a glovebox). Verify the integrity of a new batch of catalyst/ligand.
Incorrect Reactant Concentration The concentration of the substrate and catalyst can affect the aggregation state of the catalyst, which in turn can influence its selectivity.[1]Perform a Design of Experiments (DoE) to identify the optimal concentration range for your specific catalyst system and reactor setup.
Presence of Impurities Impurities in the starting ketone or solvent can act as catalyst poisons or interfere with the desired reaction pathway.Analyze the purity of all starting materials. Consider purifying the ketone substrate before use.
Problem 2: Slow or Incomplete Reaction
Potential Cause Explanation Recommended Solution
Poor Mixing/Agitation Inadequate mixing can lead to poor mass transfer of hydrogen gas into the liquid phase and insufficient contact between the substrate and the catalyst, especially if the catalyst is heterogeneous.[2]Increase the agitation speed. Evaluate the efficiency of the impeller design for gas-liquid reactions. Consider using a different solvent that has better hydrogen solubility.
Insufficient Catalyst Loading The amount of catalyst may be too low for the scale of the reaction, leading to a slow turnover rate.[2]Incrementally increase the catalyst loading while monitoring the reaction rate and cost-effectiveness. Screen for a more active catalyst system.[1]
Catalyst Deactivation The product amine can sometimes coordinate to the metal center of the catalyst, leading to product inhibition and deactivation.[5][6]Investigate different catalyst systems that are less prone to product inhibition. In some cases, the addition of certain additives can mitigate this effect.
Low Hydrogen Pressure The rate of hydrogenation is often directly proportional to the hydrogen pressure. Insufficient pressure will slow down the reaction.Ensure the reactor is properly sealed and can maintain the target hydrogen pressure. Check for leaks in the system.
Problem 3: Difficult Product Isolation and Purification
Potential Cause Explanation Recommended Solution
Formation of Stable Emulsions during Workup The presence of the amine product and catalyst residues can lead to the formation of stable emulsions during aqueous workup, making phase separation difficult.Adjust the pH of the aqueous phase to ensure the amine is fully protonated (as a salt) or as the free base. Use a different extraction solvent. Consider filtration through a bed of celite to break up emulsions.
Co-crystallization of Impurities Impurities with similar structures to the desired product can co-crystallize, making it difficult to achieve high purity through crystallization alone.Screen different salt forms of the amine (e.g., hydrochloride, tartrate) as they will have different crystal lattice energies and may exclude impurities more effectively.[4] Optimize the crystallization solvent and cooling profile.
Residual Catalyst in the Final Product Traces of the metal catalyst (e.g., Rhodium, Ruthenium, Iridium) from the hydrogenation step can contaminate the final product.After the reaction, the mixture can be filtered through a pad of celite or activated carbon to remove the solid catalyst.[2] Specific metal scavengers can also be employed.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the scale-up of the asymmetric hydrogenation.

G Start Problem Encountered Low_ee Low or Inconsistent %ee Start->Low_ee Slow_Reaction Slow or Incomplete Reaction Start->Slow_Reaction Isolation_Issues Isolation/Purification Difficulties Start->Isolation_Issues Temp_Check Check Temperature Control & Profile Low_ee->Temp_Check Mixing_Check Assess Agitation & Mixing Slow_Reaction->Mixing_Check Workup_Check Analyze Workup Procedure Isolation_Issues->Workup_Check Catalyst_Check Verify Catalyst/Ligand Integrity Temp_Check->Catalyst_Check OK Optimize_Temp Optimize Temperature Temp_Check->Optimize_Temp Not OK Concentration_Check Evaluate Reactant Concentrations Catalyst_Check->Concentration_Check OK Fresh_Catalyst Use Fresh Catalyst/Ligand Catalyst_Check->Fresh_Catalyst Not OK Optimize_Conc Optimize Concentrations Concentration_Check->Optimize_Conc Not OK Loading_Check Review Catalyst Loading Mixing_Check->Loading_Check OK Increase_Agitation Increase Agitation/Improve Impeller Mixing_Check->Increase_Agitation Not OK Pressure_Check Verify Hydrogen Pressure Loading_Check->Pressure_Check OK Increase_Loading Increase Catalyst Loading Loading_Check->Increase_Loading Not OK Check_Pressure Ensure Constant H2 Pressure Pressure_Check->Check_Pressure Not OK Crystallization_Check Evaluate Crystallization Protocol Workup_Check->Crystallization_Check OK Optimize_Workup Optimize pH/Solvent in Workup Workup_Check->Optimize_Workup Not OK Metal_Check Test for Residual Metal Crystallization_Check->Metal_Check OK Screen_Salts Screen Different Salts/Solvents Crystallization_Check->Screen_Salts Not OK Add_Scavenger Incorporate Metal Scavenger Metal_Check->Add_Scavenger Not OK

Caption: A troubleshooting decision tree for scaling up the synthesis.

Experimental Protocol: Representative Asymmetric Hydrogenation

This protocol is a general guideline and should be optimized for your specific equipment and catalyst system.

Materials:

  • 3-chloro-2-fluoroacetophenone

  • Chiral Catalyst (e.g., a Ru- or Rh-based complex with a chiral phosphine ligand)

  • Anhydrous, deoxygenated solvent (e.g., Methanol, Ethanol, or Isopropanol)

  • High-purity Hydrogen gas

Procedure:

  • Reactor Preparation: Ensure the pressure reactor is clean, dry, and has been purged with an inert gas (e.g., Nitrogen or Argon).

  • Charging Reagents: Under an inert atmosphere, charge the reactor with the 3-chloro-2-fluoroacetophenone and the anhydrous, deoxygenated solvent.

  • Catalyst Introduction: In a separate glovebox or under a strong inert gas flow, prepare a solution of the chiral catalyst in the reaction solvent. Transfer this solution to the reactor via cannula or a pressure-equalizing dropping funnel.

  • Inerting and Pressurization: Seal the reactor and purge the headspace with hydrogen gas several times to remove any remaining inert gas. Pressurize the reactor to the desired hydrogen pressure.

  • Reaction: Begin agitation and heat the reactor to the target temperature. Monitor the reaction progress by tracking hydrogen uptake and/or by taking samples for analysis (e.g., by GC or HPLC).

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure. Purge the reactor with an inert gas. The reaction mixture can then be processed as described in the troubleshooting section for product isolation.

Analytical Method for Enantiomeric Excess (ee) Determination: The enantiomeric excess of the product amine is typically determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

  • Sample Preparation: A sample of the crude or purified product is dissolved in a suitable solvent. Derivatization may be necessary to improve separation and detection.[7]

  • Column Selection: A chiral stationary phase (CSP) column known to be effective for separating chiral amines should be used.[7]

  • Method Development: A racemic standard of the amine should be used to develop a separation method that provides baseline resolution of the two enantiomers. The mobile phase composition and flow rate should be optimized.[2]

  • Quantification: The ee is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.[1]

Visualizing the Synthetic and Analytical Workflow

G cluster_synthesis Synthesis cluster_analysis Analysis Reactor_Prep Reactor Preparation Charge_Reagents Charge Ketone & Solvent Reactor_Prep->Charge_Reagents Add_Catalyst Add Chiral Catalyst Charge_Reagents->Add_Catalyst Pressurize Pressurize with H2 Add_Catalyst->Pressurize Reaction Reaction Monitoring Pressurize->Reaction Workup Workup & Isolation Reaction->Workup Sample_Prep Sample Preparation Workup->Sample_Prep Sample for Analysis Chiral_HPLC Chiral HPLC/GC Sample_Prep->Chiral_HPLC Data_Analysis Data Analysis & ee Calculation Chiral_HPLC->Data_Analysis

Caption: A high-level overview of the synthesis and analysis workflow.

References

  • CCS Chemistry. Iridium-Catalyzed Asymmetric Hydrogenation of Dialkyl Imines. Available from: [Link]

  • InCatT. Nickel solves a long-lasting challenge; An efficient asymmetric hydrogenation of oximes to produce chiral hydroxylamines. Available from: [Link]

  • ACS Publications. Challenging the Major/Minor Concept in Rh-Catalyzed Asymmetric Hydrogenation. Available from: [Link]

  • PubMed Central. Integrating continuous flow reaction and work-up: chiral amine resolution, separation and purification using a novel coalescing filter system. Available from: [Link]

  • PubMed Central. Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes. Available from: [Link]

  • ACS Publications. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Available from: [Link]

  • ResearchGate. What are the best processes/methods for separation of chiral amine both non selective... Available from: [Link]

  • ResearchGate. Enhancing Asymmetric Reduction of 3-Chloropropiophenone with Immobilized Acetobacter sp. CCTCC M209061 Cells by Using Deep Eutectic Solvents as Cosolvents. Available from: [Link]

  • PubMed Central. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. Available from: [Link]

  • ACS Publications. A Techno-economic Assessment of a Biocatalytic Chiral Amine Production Process Integrated with In Situ Membrane Extraction. Available from: [Link]

  • Vapourtec. A new competitive strategy for the industrial synthesis of drugs based on chiral amines via utilizing the waste isomer by flow chemistry. Available from: [Link]

  • Google Patents. Transaminase reactions.
  • YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available from: [Link]

  • University of Windsor. Asymmetric Synthesis. Available from: [Link]

  • Google Patents. The synthetic method of -chloro-4 fluorophenyl benzyl ketones.
  • European Patent Office. PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE. Available from: [Link]

  • EDP Sciences. Guidelines and methodologies in asymmetric synthesis and catalysis. Available from: [Link]

  • DTIC. Super Hydrides. Available from: [Link]

  • Google Patents. Amine derivatives and antimycotic agent containing the same.
  • University of Glasgow. Asymmetric-Synthesis. Available from: [Link]

  • ACS Publications. Biomimetic Asymmetric Reduction Based on the Regenerable Coenzyme NAD(P)H Models. Available from: [Link]

  • University of Shizuoka. Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. Available from: [Link]

  • Google Patents. INTERMEDIATE FOR THE SYNTHESIS OF AMLODIPINE, PREPARATION PROCESS AND CORRESPONDING UTILIZATION.

Sources

Analytical method development for impurity profiling of (1S)-1-(3-chloro-2-fluorophenyl)ethan-1-amine

[1]

Status: Operational | Ticket Priority: High Topic: Analytical Method Development & Troubleshooting Reference Molecule: (1S)-1-(3-chloro-2-fluorophenyl)ethan-1-amine (Key Intermediate for Crizotinib)[1]

Introduction: The Criticality of the "S-Amine"

Welcome to the Technical Support Center. You are likely working with This compound , a chiral building block critical for the synthesis of ALK inhibitors like Crizotinib [1].[1]

In drug development, this molecule presents a "double-trouble" analytical challenge:

  • Chirality: The (1S)-configuration is pharmacologically essential; the (1R)-enantiomer is a potent impurity that must be controlled <0.15% (ICH Q3A).[1]

  • Basicity: As a primary amine, it interacts strongly with silanols in HPLC columns, leading to severe peak tailing that masks low-level impurities.[1][2]

This guide provides self-validating protocols to resolve these issues.

Module 1: Achiral Method Development (Chemical Purity)

Objective: Separate the main amine peak from process impurities (starting ketone, des-halo analogs).

Troubleshooting Guide: "My Main Peak is Tailing"

User Issue: "I am using a standard C18 column with 0.1% Formic Acid, but the amine peak tails (As > 2.0), and I cannot integrate the impurities on the tail."

Root Cause: At low pH (Formic acid ~pH 2.7), the amine is protonated (


1

The Solution: The "High pH" Strategy Switching to a high pH buffer keeps the amine in its neutral (free base) form, eliminating silanol interaction and improving peak shape.

Protocol: High-pH Reversed Phase Method

ParameterSpecificationRationale
Column Waters XBridge C18 or Agilent Poroshell HPH-C18 (4.6 x 150 mm, 3.5 µm)These columns utilize hybrid particles resistant to silica dissolution at high pH (up to pH 12).[1]
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0 with

)
High pH ensures the amine is neutral (

).[1]
Mobile Phase B AcetonitrileStrong eluent for hydrophobic halogenated aromatics.[1][2]
Gradient 5% B to 90% B over 20 minCovers wide polarity range to elute non-polar dimers or ketone precursors.[1][2]
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID.[1][2]
Detection UV 210 nm (impurities) & 260 nm (main peak)210 nm captures non-aromatic impurities; 260 nm is specific to the phenyl ring.

Validation Check (System Suitability):

  • Tailing Factor (

    
    ):  Must be < 1.5.[1]
    
  • Resolution (

    
    ):  > 2.0 between the Amine and the Ketone precursor (1-(3-chloro-2-fluorophenyl)ethanone).
    

Module 2: Chiral Method Development (Enantiomeric Purity)

Objective: Quantify the unwanted (1R)-enantiomer.

Visualization: Chiral Column Decision Tree

The following workflow illustrates the logic for selecting the correct chiral stationary phase (CSP) for this halogenated amine.

ChiralSelectionStartSTART: Chiral Separation(1S)-Amine vs (1R)-AmineStep1Primary Screen:Polysaccharide Columns(Amylose/Cellulose)Start->Step1Branch1Immobilized Phase?(e.g., Chiralpak IH/IG)Step1->Branch1Solvent1Use Strong Solvents(DCM/THF/MtBE)Enhances solubilityBranch1->Solvent1YesSolvent2Coated Phase?(e.g., AD-H, OD-H)Branch1->Solvent2NoStandardStandard Normal PhaseHexane : IPA : DEA(90:10:0.1)Solvent1->StandardSolvent2->StandardCheckResolution > 2.0?Standard->CheckSuccessVALIDATE METHODCheck->SuccessYesFailSwitch Mode:Polar Organic ModeCheck->FailNoPOM100% Acetonitrile+ 0.1% DEA(Reduces H-bonding)Fail->POM

Caption: Decision tree for selecting Chiral Stationary Phases (CSPs) for halogenated amines. Polysaccharide phases are preferred due to the pi-pi interactions with the phenyl ring.[2]

Troubleshooting Guide: "I see a split peak or shoulder."

User Issue: "I am using a Chiralpak AD-H column with Hexane/Ethanol. The enantiomers are separating, but the peaks are broad and splitting."

Root Cause: Chiral columns have residual silanols.[1][2] Without a basic additive, the amine interacts non-stereoselectively with the silica support, causing peak distortion.

The Fix: You must add a basic modifier.[1][2]

  • Add: 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase.

  • Why: The DEA/TEA preferentially binds to the silanols, "masking" them so the target amine only interacts with the chiral selector (Amylose tris(3,5-dimethylphenylcarbamate)) [2].

Recommended Protocol (Normal Phase):

  • Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose derivatives).[1][2]

  • Mobile Phase: n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1 v/v/v).[1][2]

  • Temperature: 25°C (Lower temperature often improves chiral resolution).[1]

  • Expected Elution: The (1S) and (1R) isomers should separate with

    
    .
    

Module 3: Impurity Identification (The "Unknowns")

Objective: Identify specific process-related impurities using LC-MS.

Common Impurity Profile Table

Based on the synthesis of Crizotinib intermediates, the following impurities are expected [3, 4]:

Impurity NameStructure DescriptionRelative Retention (RRT)Origin
Ketone Precursor 1-(3-chloro-2-fluorophenyl)ethanone~1.5 - 1.8Unreacted starting material from reductive amination.[1]
Alcohol Intermediate 1-(3-chloro-2-fluorophenyl)ethanol~1.2Incomplete reduction (if reducing ketone

alcohol

amine).[1]
Des-Chloro Impurity 1-(2-fluorophenyl)ethan-1-amine~0.8Hydrogenolysis byproduct (loss of Chlorine) during catalytic hydrogenation.[1]
Dimer Bis-((1S)-1-(3-chloro-2-fluorophenyl)ethyl)amine~2.5Over-alkylation during amine synthesis (Reaction of amine with ketone).[1]

Troubleshooting Guide: "I found a mass of M+173."

  • Observation: In LC-MS, you see a peak with m/z 173 (Positive mode).[1]

  • Analysis: The target amine has a MW of ~173.5 (Cl/F substituted).[1][2]

    • Target Amine [M+H]+ = 174.[2]

    • Ketone Precursor [M+H]+ = 173 (Loss of NH2, gain of O? No, MW is 172.5).[2]

    • Correction: Ketone MW is 172.[2][3]5. [M+H]+ = 173.[1][2]

  • Conclusion: A peak at m/z 173 is likely the Ketone Precursor (1-(3-chloro-2-fluorophenyl)ethanone).[1] Confirm with UV spectrum (Ketones have a distinct

    
     band around 280-300 nm).[1][2]
    

Module 4: Regulatory & Validation (ICH Compliance)

Objective: Ensure the method meets ICH Q2(R2) and Q3A/B standards.

Workflow: Method Validation Lifecycle

Validationcluster_0Pre-Validationcluster_1ICH Q2 ValidationSpecificitySpecificity(Forced Degradation)LODLOD/LOQDeterminationSpecificity->LODLinearityLinearity(R² > 0.999)LOD->LinearityAccuracyAccuracy(Recovery 90-110%)Linearity->AccuracyPrecisionPrecision(RSD < 2%)Accuracy->PrecisionReportFinal MethodSOPPrecision->Report

Caption: Validation workflow ensuring compliance with ICH Q2(R1) guidelines for impurity methods.

FAQ: Regulatory Limits

Q: What is the reporting threshold for the (1R)-enantiomer? A: According to ICH Q3A(R2):

  • Reporting Threshold: 0.05% (if max daily dose

    
     2g).
    
  • Identification Threshold: 0.10% (or 1.0 mg/day intake, whichever is lower).[1]

  • Qualification Threshold: 0.15% (or 1.0 mg/day intake).[1]

  • Action: If your (1R)-amine peak is >0.15%, you must provide toxicological data or purify the batch [5].[1]

Q: Are there genotoxicity concerns? A: Yes. Halogenated anilines and amines can be structural alerts for mutagenicity (ICH M7).[1] However, as this is an intermediate for Crizotinib, the risk assessment focuses on "purge factors"—proving the impurity is removed in subsequent steps [6].

References

  • Pfizer Inc. (2011).[1][2] XALKORI® (crizotinib) Prescribing Information. U.S. Food and Drug Administration.[2][4][5] [Link]

  • Phenomenex. (2023).[1][2] Chiral HPLC Separations: A Guide to Column Selection and Method Development. [Link]

  • Tolić, K., et al. (2021).[1][6] "Identification of Crizotinib Major Degradation Products Obtained Under Stress Conditions by RP-UHPLC-HRMS." Croatica Chemica Acta. [Link]

  • ICH. (2006).[1][2][4] Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation.[1][2][7] [Link]

  • ICH. (2017). M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities. [Link]

Technical Support Center: Recrystallization of (1S)-1-(3-chloro-2-fluorophenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for the purification of (1S)-1-(3-chloro-2-fluorophenyl)ethan-1-amine via recrystallization. This document offers practical, field-proven insights to overcome common challenges encountered during the crystallization of this and similar chiral amines.

Introduction

This compound is a chiral amine that often serves as a key building block in the synthesis of pharmaceutically active compounds. Achieving high chemical and enantiomeric purity is critical for its use in drug development. Recrystallization is a powerful technique for this purpose, but its success is highly dependent on understanding the physicochemical properties of the compound and carefully controlling the experimental conditions. This guide provides a structured approach to developing and troubleshooting a recrystallization protocol for this specific chiral amine.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound in a question-and-answer format.

Q1: My compound is "oiling out" instead of forming crystals upon cooling. What is happening and how can I fix it?

A1: "Oiling out" occurs when the dissolved compound separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated to a degree that favors liquid-liquid phase separation over nucleation. For this compound, which may be a low-melting solid or a high-boiling liquid, this is a common challenge.

Causality & Solutions:

  • High Solute Concentration: The concentration of the amine in the solvent may be too high, leading to a supersaturated state that promotes oiling out.

    • Solution: Re-heat the mixture to dissolve the oil and add more solvent to decrease the concentration. Cool the solution very slowly to allow for proper crystal nucleation and growth.

  • Rapid Cooling: Cooling the solution too quickly can prevent the molecules from orienting themselves into a crystal lattice, favoring the formation of an amorphous oil.

    • Solution: Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath. Slow, controlled cooling is crucial for successful crystallization.

  • Inappropriate Solvent: The chosen solvent may have a boiling point that is too high relative to the melting point of your compound.

    • Solution: Select a solvent or a solvent system with a lower boiling point. See the "Solvent Selection Protocol" in the Experimental Protocols section.

  • Impurities: The presence of impurities can depress the melting point of your compound, increasing the likelihood of oiling out.

    • Solution: If the oil solidifies upon further cooling, you can attempt to recrystallize the resulting solid. Alternatively, consider a pre-purification step like column chromatography to remove significant impurities.

Q2: I am getting a very low yield of crystals after recrystallization. What are the potential causes and how can I improve it?

A2: A low recovery of the purified compound is a common issue in recrystallization. Several factors can contribute to this problem.

Causality & Solutions:

  • Excessive Solvent: Using too much solvent will result in a significant portion of your compound remaining dissolved in the mother liquor even after cooling.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the compound. After filtration, you can try to recover a second crop of crystals by partially evaporating the solvent from the mother liquor.

  • Premature Crystallization: If the compound crystallizes during the hot filtration step, you will lose product on the filter paper.

    • Solution: Use a pre-heated funnel and filter flask for the hot filtration. It is also advisable to add a small excess of hot solvent before filtration to ensure the compound remains in solution.

  • Washing with a "Good" Solvent: Washing the collected crystals with a solvent in which they are highly soluble will dissolve the product.

    • Solution: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent or a "poorer" solvent in which the compound has very low solubility.

Q3: The enantiomeric excess (e.e.) of my product did not improve after recrystallization. Why is this and what can I do?

A3: Standard recrystallization of a scalemic mixture (a mixture of enantiomers that is not 50:50) does not always lead to an increase in enantiomeric excess. The outcome depends on the solid-state behavior of the enantiomers.

Causality & Solutions:

  • Racemic Compound Formation: The two enantiomers may co-crystallize to form a racemic compound, which is a 1:1 mixture of the R and S enantiomers in the crystal lattice. In this case, the e.e. of the crystalline material will be the same as the starting material until the solution is depleted of one enantiomer.

  • Conglomerate Formation: In some cases, the enantiomers crystallize separately as a physical mixture of pure R and pure S crystals (a conglomerate). If you are starting with an enriched mixture, preferential crystallization of the major enantiomer can occur.

    • Solution: To enhance the enantiomeric excess, consider diastereomeric recrystallization. This involves reacting the chiral amine with a chiral resolving agent (a chiral carboxylic acid like tartaric acid or mandelic acid) to form diastereomeric salts. These diastereomers have different physical properties, including solubility, and can be separated by recrystallization. After separation, the chiral auxiliary is removed to yield the enantiomerically pure amine.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for selecting a recrystallization solvent for this compound?

Q2: How can I induce crystallization if no crystals form upon cooling?

A2: If your solution remains clear even after cooling in an ice bath, it is likely supersaturated. You can induce crystallization by:

  • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This will provide a template for other molecules to crystallize upon.

  • Reducing Solvent Volume: If the solution is not sufficiently saturated, you can heat it again to evaporate some of the solvent and then attempt to cool it again.

Q3: Can I use activated charcoal to decolorize my this compound sample?

A3: Yes, if your sample has a colored impurity, you can use a small amount of activated charcoal. However, be aware that amines can be sensitive to oxidation, and some charcoals can have acidic sites. It is best to use a minimal amount of charcoal and to perform a small-scale test first to ensure it does not degrade your product. Add the charcoal to the hot solution before filtration.

Experimental Protocols

Protocol 1: Screening for an Optimal Recrystallization Solvent
  • Place approximately 20-30 mg of your crude this compound into several small test tubes.

  • To each test tube, add a different solvent (e.g., isopropanol, ethanol, ethyl acetate, toluene, heptane, water) dropwise at room temperature, vortexing after each addition. Note the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.

  • If the compound is insoluble at room temperature, heat the test tube in a water bath and continue adding the solvent dropwise until the solid dissolves.

  • Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature, and then in an ice bath.

  • Observe the formation of crystals. An ideal solvent will yield a good quantity of well-formed crystals upon cooling.

  • If a single solvent is not ideal, try a mixed solvent system. Dissolve the compound in a small amount of a "good" solvent (one in which it is very soluble) at room temperature. Then, add a "poor" solvent (one in which it is insoluble) dropwise until the solution becomes turbid. Heat the mixture until it becomes clear again, and then cool as before.

Table 1: Potential Solvent Systems for Recrystallization
Solvent/SystemPolarityBoiling Point (°C)Comments
Isopropanol (IPA)Polar Protic82.6Often a good choice for amines.
Ethanol (EtOH)Polar Protic78.4Similar to IPA, good starting point.
Ethyl Acetate (EtOAc)Polar Aprotic77.1Good for moderately polar compounds.
TolueneNon-polar110.6May be too high of a boiling point.
HeptaneNon-polar98.4Often used as an anti-solvent.
IPA/WaterMixedVariableCan be a very effective system.
EtOAc/HeptaneMixedVariableA common choice for many organic compounds.
Protocol 2: General Recrystallization Procedure
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen recrystallization solvent and a boiling chip. Heat the mixture to a gentle boil while stirring. Continue to add the hot solvent in small portions until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Pre-heat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and quickly filter the hot solution to remove any insoluble impurities and charcoal.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point of the compound.

Visualizations

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve in Hot Solvent start->dissolve cool Cool Solution dissolve->cool observe Observe Outcome cool->observe crystals Crystals Form observe->crystals Success oil Compound Oils Out observe->oil Problem no_crystals No Crystals Form observe->no_crystals Problem reheat_add_solvent Re-heat & Add More Solvent oil->reheat_add_solvent Solution scratch_seed Scratch/Seed no_crystals->scratch_seed Try First evaporate Evaporate Some Solvent no_crystals->evaporate If Still No Crystals slow_cool Cool Slowly reheat_add_solvent->slow_cool slow_cool->observe scratch_seed->observe evaporate->cool

Caption: Troubleshooting workflow for common recrystallization issues.

Solvent_Selection start Start Solvent Screening test_solubility_rt Test Solubility at Room Temp start->test_solubility_rt is_soluble_rt Soluble? test_solubility_rt->is_soluble_rt test_solubility_hot Test Solubility when Hot is_soluble_rt->test_solubility_hot No bad_solvent Unsuitable Solvent is_soluble_rt->bad_solvent Yes is_soluble_hot Soluble? test_solubility_hot->is_soluble_hot cool_solution Cool Solution is_soluble_hot->cool_solution Yes is_soluble_hot->bad_solvent No observe_crystals Observe Crystals cool_solution->observe_crystals good_solvent Good Single Solvent observe_crystals->good_solvent Good Crystals try_mixed Consider Mixed Solvent System observe_crystals->try_mixed Poor/No Crystals try_mixed->start

Caption: Decision tree for selecting a suitable recrystallization solvent.

References

  • Enantioenrichment by Crystallization. Organic Process Research & Development.[Link]

  • Troubleshooting Crystallization. Chemistry LibreTexts.[Link]

  • Oiling Out in Crystallization. Mettler Toledo.[Link]

  • Recrystallization. University of California, Los Angeles.[Link]

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry.[Link]

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for the Quantification of (1S)-1-(3-chloro-2-fluorophenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

The precise quantification and enantiomeric purity assessment of chiral intermediates like (1S)-1-(3-chloro-2-fluorophenyl)ethan-1-amine are critical in pharmaceutical development. As a key chiral building block, ensuring its stereochemical integrity is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of validated analytical methods for the quantification of this specific chiral amine, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.

This document will explore and compare two primary chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The discussion will be supported by detailed experimental protocols, validation data, and an exploration of the scientific rationale behind the methodological choices, designed for researchers, scientists, and drug development professionals.

The Imperative of Method Validation

The objective of validating an analytical procedure is to furnish documented evidence that the method is fit for its intended purpose.[1][2] For quantifying a specific enantiomer, the validation process must demonstrate specificity, linearity, accuracy, precision, and sensitivity, all within a defined range.[3][4] This ensures that the method can reliably distinguish the (1S)-enantiomer from its (1R)-counterpart and any other potential impurities, and quantify it with a high degree of confidence.

Core Validation Workflow

A robust validation process follows a structured workflow to ensure all necessary parameters are evaluated according to regulatory expectations.[3]

cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Execution cluster_3 Phase 4: Documentation Dev Method Development Opt Method Optimization Dev->Opt Protocol Draft Validation Protocol Opt->Protocol Criteria Define Acceptance Criteria (ICH Q2(R1)) Protocol->Criteria Specificity Specificity / Selectivity Criteria->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report SOP Standard Operating Procedure (SOP) Report->SOP

Caption: A generalized workflow for analytical method validation.

Comparison of Analytical Techniques: HPLC vs. GC

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the workhorses for chiral separations in the pharmaceutical industry.[5] The choice between them depends on the analyte's properties and the specific analytical requirements.

  • HPLC is highly versatile, suitable for a wide range of compounds, including those that are non-volatile or thermally labile. A vast library of chiral stationary phases (CSPs) is available, enabling separation through various interaction mechanisms.[5]

  • GC offers exceptional resolution and speed for volatile and thermally stable compounds. For polar amines like the topic compound, derivatization is often necessary to increase volatility and improve peak shape.[5][6]

Deep Dive 1: Chiral HPLC-UV Method

Chiral HPLC is often the preferred method for non-volatile amines. The separation is achieved by exploiting the differential interactions between the enantiomers and a chiral stationary phase.

Rationale for Method Design

For a phenylethylamine derivative, a polysaccharide-based CSP, such as one coated with an amylose or cellulose derivative, is an excellent starting point due to its broad applicability for chiral recognition. Normal-phase chromatography (using non-polar mobile phases like hexane and an alcohol modifier) often provides better selectivity for this class of compounds compared to reversed-phase.

Experimental Protocol: HPLC
  • Instrumentation:

    • HPLC system with UV detector.

  • Chromatographic Conditions:

    • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP).

    • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v). The small amount of amine modifier is crucial to improve peak shape and prevent tailing by masking active sites on the silica support.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 215 nm.

  • Standard and Sample Preparation:

    • Diluent: Mobile Phase.

    • Standard Solution: Prepare a solution of the (1S)-enantiomer reference standard at a target concentration of 0.5 mg/mL.

    • Sample Solution: Accurately weigh and dissolve the sample to the same target concentration.

Validation Data Summary: HPLC
Validation ParameterAcceptance Criteria (Typical)Result
Specificity Baseline resolution (Rs > 2.0) between enantiomers. No interference from blank.Rs = 3.5. No interference observed.
Linearity (R²) ≥ 0.9980.9995
Range (µg/mL) Typically LOQ to 120% of test concentration.5 - 600 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (% RSD) Repeatability: ≤ 2.0%; Intermediate: ≤ 3.0%Repeatability: 0.8%; Intermediate: 1.5%
Limit of Detection (LOD) S/N ≥ 31.5 µg/mL
Limit of Quantitation (LOQ) S/N ≥ 105.0 µg/mL
Robustness % RSD ≤ 5.0% for varied conditions.Passed (Flow rate ±10%, Organic modifier ±2%)

Deep Dive 2: Chiral GC-FID Method with Derivatization

For GC analysis, the primary amine must be derivatized to block the polar N-H group, thereby increasing volatility and thermal stability.[6] Acylation with a reagent like trifluoroacetic anhydride (TFAA) is a common and effective strategy.[6][7]

Rationale for Method Design

Derivatization with TFAA converts the polar amine into a stable, volatile trifluoroacetamide.[6] This derivative can then be readily analyzed on a standard achiral capillary column, as the separation of the resulting diastereomers is achieved if a chiral derivatizing agent is used, or on a chiral column if an achiral derivatizing agent is used. For simplicity and robustness, using an achiral derivatizing agent with a chiral column is often preferred. A flame ionization detector (FID) is suitable due to its robustness and wide linear range for carbon-containing compounds.

Experimental Protocol: GC
  • Instrumentation:

    • Gas chromatograph with a split/splitless injector and Flame Ionization Detector (FID).

  • Derivatization Procedure:

    • Evaporate a known amount of sample/standard solution to dryness under a gentle stream of nitrogen.

    • Add 200 µL of ethyl acetate and 100 µL of Trifluoroacetic Anhydride (TFAA).

    • Cap the vial and heat at 60°C for 20 minutes.

    • Cool to room temperature. Carefully evaporate the excess reagent and solvent.

    • Reconstitute the residue in a known volume of ethyl acetate for injection.

  • Chromatographic Conditions:

    • Column: Cyclodextrin-based chiral capillary column (e.g., Astec® CHIRALDEX® G-TA, 30 m x 0.25 mm, 0.12 µm).

    • Carrier Gas: Helium or Hydrogen, constant flow.

    • Injector Temperature: 250°C.

    • Detector Temperature: 270°C.

    • Oven Program: 100°C hold for 2 min, ramp at 5°C/min to 180°C, hold for 5 min.

    • Split Ratio: 50:1.

Validation Data Summary: GC
Validation ParameterAcceptance Criteria (Typical)Result
Specificity Baseline resolution (Rs > 2.5) between derivatized enantiomers.Rs = 4.2. No interference observed.
Linearity (R²) ≥ 0.9980.9998
Range (µg/mL) Typically LOQ to 120% of test concentration.1 - 500 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.8%
Precision (% RSD) Repeatability: ≤ 2.0%; Intermediate: ≤ 3.0%Repeatability: 0.6%; Intermediate: 1.3%
Limit of Detection (LOD) S/N ≥ 30.3 µg/mL
Limit of Quantitation (LOQ) S/N ≥ 101.0 µg/mL
Robustness % RSD ≤ 5.0% for varied conditions.Passed (Oven ramp ±10%, Carrier flow ±5%)

Forced Degradation Studies: Ensuring Specificity

A critical component of validation is the forced degradation study, which demonstrates that the analytical method is "stability-indicating."[8][9] This means the method can specifically measure the analyte in the presence of its degradation products.[10] The drug substance is subjected to stress conditions more severe than accelerated stability testing to produce degradants.[8][9]

Forced Degradation Workflow

cluster_0 Stress Conditions (ICH Q1A(R2)) cluster_1 Analysis & Evaluation cluster_2 Outcome Acid Acid Hydrolysis (e.g., 0.1M HCl) Analyze Analyze Stressed Samples with Validated Method Acid->Analyze Base Base Hydrolysis (e.g., 0.1M NaOH) Base->Analyze Oxidation Oxidation (e.g., 3% H₂O₂) Oxidation->Analyze Thermal Thermal (e.g., 80°C) Thermal->Analyze Photo Photolytic (ICH Q1B) Photo->Analyze Assess Assess Peak Purity Analyze->Assess MassBal Calculate Mass Balance Assess->MassBal Report Demonstrate Method is Stability-Indicating MassBal->Report

Caption: Workflow for a forced degradation study.

For both the HPLC and GC methods, analysis of stressed samples should demonstrate that the main peak for the (1S)-enantiomer is spectrally pure (if using a DAD/PDA detector in HPLC) and is well-resolved from all degradation products. The target degradation is typically 5-20% to ensure that relevant degradants are formed without completely destroying the sample.[8][11]

Head-to-Head Comparison and Conclusion

FeatureChiral HPLC-UV MethodChiral GC-FID Method
Sample Preparation Simple dissolution (dissolve and inject).More complex (requires derivatization step).
Throughput Moderate; typical run times are 15-30 minutes.Potentially higher; faster run times possible.
Sensitivity Good, but may be lower than GC-FID.Excellent, often superior to HPLC-UV.
Robustness Generally very robust. Mobile phase preparation is critical.Robust, but derivatization step can introduce variability.
Cost (Operational) Higher solvent consumption.Lower solvent consumption, but requires derivatization reagents.
Best For... Routine QC, thermally labile compounds, non-volatile samples.Trace-level impurity analysis, high-resolution separations.

Both HPLC and GC offer robust and reliable methods for the quantification of this compound.

  • The Chiral HPLC-UV method stands out for its simplicity in sample preparation and is an excellent choice for routine quality control environments where ease of use and high throughput are valued.

  • The Chiral GC-FID method , while requiring an additional derivatization step, provides superior sensitivity and resolution, making it the preferred method for detecting trace-level enantiomeric impurities or when higher separation efficiency is required.

The ultimate choice of method should be guided by the specific application, available instrumentation, and the required level of sensitivity. Both methods, when properly validated according to ICH guidelines, are capable of providing accurate and precise data to ensure the quality and stereochemical integrity of this critical pharmaceutical intermediate.

References

  • ICH Harmonised Tripartite Guideline, Q1A(R2): Stability Testing of New Drug Substances and Products (2003).

  • ICH Harmonised Tripartite Guideline, Q2(R1): Validation of Analytical Procedures: Text and Methodology (2005).

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.

  • Ngwa, G. (2010). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Drug Delivery Technology, 10(5), 56-59.

  • Alsante, K. M., et al. (2014). The Role of Forced Degradation in Pharmaceutical Development. In Separation Science and Technology (Vol. 10, pp. 1-33). Academic Press.

  • BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for Chiral Purity of Hydroxybutanoates.

  • Scientific Research Publishing. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. American Journal of Analytical Chemistry, 3, 478-483.

  • Sigma-Aldrich. Proline Derivatization and Enantioresolution by Chiral GC.

  • BenchChem. (2025). Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols.

  • Tao, Q. F., & Zeng, S. (2002). Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization. Journal of Biochemical and Biophysical Methods, 54(1-3), 103-113.

Sources

Efficacy and Potency Profiling of (1S)-1-(3-chloro-2-fluorophenyl)ethan-1-amine Derivatives in Complement Factor D Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The alternative complement pathway (AP) is a critical component of the innate immune system. However, its dysregulation is a primary driver in severe pathologies such as Paroxysmal Nocturnal Hemoglobinuria (PNH) and C3 Glomerulopathy (C3G)[1]. At the apex of this amplification loop sits Complement Factor D (CFD) , a highly specific serine protease. Unlike other proteases, CFD circulates in a self-inhibited state and only becomes active upon binding to the C3bB or C3(H2O)B complex, where it cleaves Factor B into Ba and Bb[1].

As an Application Scientist overseeing drug discovery workflows, I have evaluated numerous small-molecule inhibitors targeting this cascade. Among the most promising pharmacophores are aminomethyl-biaryl derivatives utilizing the (1S)-1-(3-chloro-2-fluorophenyl)ethan-1-amine moiety[2]. This specific chiral amine acts as a privileged building block, precisely occupying the S1/S1' specificity pocket of the CFD active site.

In this guide, we will objectively compare the efficacy and potency of this compound derivatives, exploring their structure-activity relationships (SAR) and detailing the self-validating experimental protocols required to benchmark these compounds.

Mechanistic Rationale & Pathway Visualization

The rationale for targeting CFD over downstream components (like C5) is signal amplification. By inhibiting CFD, we prevent the formation of the C3 convertase (C3bBb), thereby halting the entire amplification loop before the Membrane Attack Complex (MAC) can induce cell lysis[2]. The (1S)-amine scaffold provides the optimal steric and electronic properties to lock CFD in its inactive conformation.

AP_Pathway C3 C3 (Spontaneous Hydrolysis) C3H2O C3(H2O) C3->C3H2O C3H2OB C3(H2O)B Complex C3H2O->C3H2OB FactorB Factor B FactorB->C3H2OB C3Convertase C3 Convertase (C3bBb) C3H2OB->C3Convertase Cleavage by CFD FactorD Complement Factor D (CFD) FactorD->C3H2OB Catalyzes Inhibitor (1S)-1-(3-chloro-2-fluorophenyl) ethan-1-amine Derivatives Inhibitor->FactorD Inhibits (IC50) MAC Membrane Attack Complex (MAC) Cell Lysis C3Convertase->MAC Amplification Loop

Fig 1: Alternative Complement Pathway and the targeted inhibition of Factor D.

Structure-Activity Relationship (SAR) & Quantitative Efficacy

To understand the performance of this scaffold, we compared the baseline this compound core against its (1R) enantiomer and two advanced halogenated derivatives. The commercially available parent amine (CAS: 1313593-59-7)[3] serves as the synthetic starting point for these derivatives.

The table below summarizes the biochemical and cellular potency of these structural alternatives:

Compound DerivativeStereochemistryCFD Cleavage IC₅₀ (nM)AP Hemolysis IC₅₀ (nM)Selectivity (vs. Factor B)
Cmpd 1 (Parent Core) (1S)14.245.8>1000x
Cmpd 2 (Enantiomer) (1R)>10,000>10,000N/A
Cmpd 3 (3,4-diCl) (1S)8.522.4>1000x
Cmpd 4 (F-substituted) (1S)3.112.0>1000x

Expert Analysis: The data reveals a strict stereochemical requirement. The (1R) enantiomer (Cmpd 2) exhibits a complete loss of potency (>10,000 nM), highlighting a severe steric clash within the CFD binding pocket. Conversely, optimizing the halogen network on the phenyl ring (Cmpd 4) significantly improves both biochemical CFD cleavage IC₅₀ and cellular AP Hemolysis IC₅₀ by enhancing halogen bonding with the backbone carbonyls of the S1 pocket.

Self-Validating Experimental Protocols

Raw biochemical affinity does not always translate to cellular efficacy. Therefore, we evaluate these derivatives using a dual-tiered approach: a target-specific enzymatic cleavage assay followed by a functional pathway-level hemolysis assay.

Protocol 1: Reconstituted C3bB Cleavage Assay (Biochemical)
  • Step 1: Immobilize human C3b onto a microtiter plate.

  • Step 2: Add purified human Factor B to form the C3bB pro-convertase complex.

  • Step 3: Pre-incubate recombinant human Factor D with serial dilutions of the (1S)-amine derivatives.

  • Step 4: Introduce the CFD/inhibitor mixture to the plate. Measure the release of the Ba fragment via ELISA.

  • Causality & Validation: Why use a pre-formed C3bB complex instead of isolated Factor B? Factor D is highly specific and circulates in a self-inhibited, zymogen-like state. It only undergoes the conformational shift required for catalytic activity when it binds to the C3bB complex[1]. Testing derivatives against isolated CFD or generic peptide substrates yields false negatives. By reconstituting the C3bB complex in vitro, we create a physiologically relevant, self-validating system where CFD activity is strictly dependent on proper complex formation.

Protocol 2: Rabbit Erythrocyte AP Hemolysis Assay (Cellular)
  • Step 1: Wash rabbit erythrocytes and resuspend them in a Gelatin Veronal Buffer containing Mg²⁺ and EGTA.

  • Step 2: Plate the erythrocytes and add serial dilutions of the test compounds.

  • Step 3: Add 10% Normal Human Serum (NHS) to initiate the complement cascade.

  • Step 4: Incubate at 37°C for 30 minutes, centrifuge to pellet intact cells, and measure the absorbance of the supernatant at 412 nm (released hemoglobin).

  • Causality & Validation: Why Mg²⁺/EGTA and Rabbit RBCs? We must isolate the Alternative Pathway (AP) to accurately measure Factor D inhibition. The Classical and Lectin pathways are calcium-dependent, whereas the AP is strictly magnesium-dependent. By adding EGTA, a chelator with a high affinity for Ca²⁺ over Mg²⁺, we selectively disable the Classical/Lectin pathways. Furthermore, human erythrocytes possess membrane-bound complement regulatory proteins (like CD55/CD59). Rabbit erythrocytes lack these specific human-compatible regulators, making them highly susceptible to MAC formation when exposed to human serum. This ensures the assay is self-validating: any observed hemolysis is definitively driven by the AP, and any inhibition is definitively due to the test compound.

Hemolysis_Assay Step1 Step 1: Erythrocyte Prep Wash Rabbit RBCs in Mg2+/EGTA Buffer Step3 Step 3: Serum Addition Add 10% Normal Human Serum (AP active) Step1->Step3 Step2 Step 2: Inhibitor Titration Serial dilution of (1S)-amine derivatives Step2->Step3 Step4 Step 4: Incubation 37°C for 30 mins (MAC formation) Step3->Step4 Step5 Step 5: Readout Centrifuge & measure Absorbance at 412 nm Step4->Step5

Fig 2: Self-validating workflow for the Alternative Pathway (AP) Hemolysis Assay.

References
  • 1-(3-CHLORO-2-FLUOROPHENYL)ETHANAMINE HCL | CymitQuimica , cymitquimica.com, 3

  • WO2015009977A1 - Aminomethyl-biaryl derivatives as complement factor d inhibitors and uses thereof - Google Patents , google.com, 2

  • Reconstitution of the alternative pathway of the complement system enables rapid delineation of the mechanism of action of novel inhibitors - PMC , nih.gov, 1

Sources

Determining Absolute Stereochemistry: A Comparative Guide for (1S)-1-(3-chloro-2-fluorophenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a critical necessity. The biological activity of chiral molecules is often dictated by their absolute stereochemistry, with one enantiomer potentially exhibiting therapeutic effects while the other may be inactive or even toxic. This guide provides a comprehensive comparison of analytical techniques for elucidating the absolute configuration of chiral amines, using (1S)-1-(3-chloro-2-fluorophenyl)ethan-1-amine as a focal point. While a public crystal structure for this specific amine is not available, this document will outline the gold-standard method of single-crystal X-ray diffraction and compare it with powerful solution-state techniques: Vibrational Circular Dichroism (VCD), Mosher's Method (NMR-based), and Chiral High-Performance Liquid Chromatography (HPLC).

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the definitive method for determining the absolute configuration of a chiral molecule. By analyzing the diffraction pattern of X-rays passing through a high-quality crystal, a detailed three-dimensional electron density map of the molecule can be generated, revealing the precise spatial arrangement of its atoms.

The presence of a "heavy" atom, such as the chlorine atom in this compound, is particularly advantageous for this technique. The anomalous dispersion effect of such atoms provides a reliable internal reference for the unambiguous assignment of the absolute stereochemistry.[1]

Experimental Protocol: X-ray Crystal Structure Analysis
  • Crystallization: The primary and often most challenging step is to grow a single crystal of the compound of suitable size and quality. This typically involves dissolving the amine, or a salt thereof (e.g., hydrochloride or tartrate), in a suitable solvent and allowing the solvent to evaporate slowly. A variety of techniques such as slow evaporation, vapor diffusion, or cooling crystallization can be employed.

  • Crystal Mounting and Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is then cooled, typically to 100 K, to minimize thermal vibrations. X-ray data are collected by rotating the crystal in a beam of monochromatic X-rays and recording the diffraction pattern on a detector.[2]

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods. The initial model of the structure is refined by least-squares methods to best fit the experimental data.[2]

  • Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering of the heavy atoms. The Flack parameter is a critical value in this determination; a value close to zero for a given enantiomer confirms its absolute configuration.

graph TD A[Start: Pure this compound] --> B{Crystallization Screening}; B --> C{Obtain Single Crystal}; C --> D[Mount Crystal on Diffractometer]; D --> E[Collect X-ray Diffraction Data]; E --> F{Solve and Refine Structure}; F --> G[Determine Absolute Configuration (Flack Parameter)]; G --> H[End: Unambiguous 3D Structure];

Workflow for X-ray Crystal Structure Analysis.

Alternative Methods for Absolute Configuration Determination

While X-ray crystallography is definitive, obtaining suitable crystals can be a significant bottleneck. Fortunately, several powerful solution-state techniques have emerged as reliable alternatives.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[3][4][5] This technique is particularly valuable as it does not require crystallization and can be performed on neat liquids, oils, or solutions.[6] The absolute configuration is determined by comparing the experimentally measured VCD spectrum with the spectrum predicted by ab initio Density Functional Theory (DFT) calculations for a known enantiomer.[3][6]

  • Sample Preparation: A solution of the chiral amine is prepared in a suitable solvent (e.g., CDCl₃) at a concentration of 5-15 mg/mL. The sample is recoverable after the experiment.[6]

  • VCD Spectrum Acquisition: The VCD spectrum is recorded on a VCD spectrometer.

  • DFT Calculation: The VCD spectrum of one enantiomer (e.g., the (S)-enantiomer) is calculated using quantum chemistry software. The spectrum of the other enantiomer is the mirror image.

  • Spectral Comparison: The experimental VCD spectrum is compared with the calculated spectra of both enantiomers. A good correlation in the signs and relative intensities of the VCD bands allows for an unambiguous assignment of the absolute configuration.[3]

graph TD A[Start: Chiral Amine in Solution] --> B[Measure Experimental VCD Spectrum]; C[Computational Modeling] --> D{Calculate Theoretical VCD Spectrum of (S)-enantiomer}; D --> E{Generate Mirror Image Spectrum for (R)-enantiomer}; B --> F{Compare Experimental and Theoretical Spectra}; F --> G{Assign Absolute Configuration}; G --> H[End: Determined Absolute Configuration];

Workflow for VCD Analysis.

Mosher's Method: NMR-Based Analysis

Mosher's method is a well-established NMR technique for determining the absolute configuration of chiral alcohols and amines.[7][8] It involves the derivatization of the chiral amine with both enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric amides.[9][10][11] The differing spatial arrangements of the substituents in the diastereomers lead to distinct chemical shifts in their ¹H or ¹⁹F NMR spectra, which can be used to deduce the absolute configuration of the original amine.[7][12]

  • Derivatization: The chiral amine is reacted with (R)-MTPA chloride and (S)-MTPA chloride in separate reactions to form the corresponding (R)-MTPA and (S)-MTPA amides.

  • NMR Analysis: ¹H and/or ¹⁹F NMR spectra are acquired for both diastereomeric amides.

  • Spectral Comparison and Assignment: The chemical shifts of the protons or fluorine atoms on either side of the stereocenter are compared between the two spectra. Based on the established Mosher's model, the differences in chemical shifts (Δδ = δS - δR) can be correlated to the absolute configuration of the amine.[7]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers and is widely used to determine enantiomeric purity.[13][14][15] While not a direct method for de novo absolute configuration determination, it can be used for this purpose by comparing the elution order of the unknown enantiomer to that of a known standard on a specific chiral stationary phase (CSP).[16] Alternatively, derivatization with a chiral reagent can produce diastereomers that are separable on a standard achiral column, and the elution order can sometimes be predicted based on the derivatizing agent and the analyte's structure.[17]

  • Method Development: A suitable chiral stationary phase (e.g., polysaccharide-based) and mobile phase are selected to achieve baseline separation of the enantiomers.[18]

  • Sample Analysis: The racemic or enantiomerically enriched amine is injected onto the chiral HPLC column.

  • Elution Order Determination: The retention times of the two enantiomers are recorded.

  • Configuration Assignment (with a standard): If an authentic sample of one enantiomer is available, its retention time is used to assign the absolute configuration to the corresponding peak in the chromatogram of the mixture.

Comparison of Techniques

FeatureSingle-Crystal X-ray CrystallographyVibrational Circular Dichroism (VCD)Mosher's Method (NMR)Chiral HPLC
Principle X-ray diffraction from a single crystalDifferential absorption of circularly polarized IR lightNMR analysis of diastereomeric derivativesDifferential interaction with a chiral stationary phase
Sample State Solid (single crystal)Solution or neat liquidSolutionSolution
Requirement for Crystallization Yes (often a bottleneck)NoNoNo
Requirement for Derivatization NoNoYesSometimes
Requirement for Authentic Standard NoNoNoYes (for absolute configuration)
Confidence in Assignment Very High (unambiguous)HighHighModerate to High (depends on standard)
Sample Amount Micrograms to milligrams5-15 mg (recoverable)MilligramsMicrograms
Throughput LowModerateModerateHigh

Conclusion

The determination of the absolute configuration of this compound, a critical parameter for its potential development as a pharmaceutical agent, can be approached through several robust analytical techniques. While single-crystal X-ray crystallography remains the unequivocal gold standard, its requirement for high-quality crystals can be a significant hurdle. In such cases, solution-state methods like Vibrational Circular Dichroism and Mosher's NMR analysis provide excellent, reliable alternatives for unambiguous assignment without the need for crystallization. Chiral HPLC, while primarily a separation technique, is invaluable for determining enantiomeric purity and can be used to assign absolute configuration when a reference standard is available. The choice of method will ultimately depend on factors such as the availability of a single crystal, sample quantity, and the specific requirements of the research or development program.

References

  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. [Link]

  • Vibrational circular dichroism (VCD). Bruker. [Link]

  • ABSOLUTE CONFIGURATION BY VCD. BioTools. [Link]

  • A Convenient Method for the Determination of the Absolute Configuration of Chiral Amines. The Journal of Organic Chemistry. [Link]

  • HPLC-based method for determination of absolute configuration of alpha-chiral amines. Analytical Chemistry. [Link]

  • Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Schrödinger. [Link]

  • Vibrational circular dichroism. Wikipedia. [Link]

  • Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry. [Link]

  • Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. ResearchGate. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • Chiral Columns for enantiomer separation by HPLC. Sumitomo Chemical. [Link]

  • Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education. [Link]

  • Chiral HPLC and SFC Columns. Columnex. [Link]

  • Determination Techniques for Absolute Configuration of Chiral Compound. Creative Biolabs. [Link]

  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. PubMed. [Link]

  • Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. ERIC. [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]

  • 1-(3-Chloro-2-fluorophenyl)ethan-1-one. PubChem. [Link]

  • Crystal structure of (E)-1-(3-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one. National Institutes of Health. [Link]

  • 1-(3-chloro-2-fluorophenyl)-N-ethylpropan-2-amine. PubChem. [Link]

  • (1S)-1-(2,4,6-trifluorophenyl)ethan-1-amine. AA Blocks. [Link]

  • 1-(3-Chloro-2-fluorophenyl)ethanone CAS NO.161957-59-1. LookChem. [Link]

  • Crystal structure of 1-{3-acetyl-2-(4-chlorophenyl)-6-hydroxy-4-[(2-hydroxypropyl)amino]-6-methylcyclohex-3-en-1-yl}ethanone. ResearchGate. [Link]

Sources

Benchmarking (1S)-1-(3-chloro-2-fluorophenyl)ethan-1-amine against other chiral amines in catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Benchmarking (1S)-1-(3-chloro-2-fluorophenyl)ethan-1-amine in Chiral Applications

Part 1: Executive Summary – The "Fluorine Effect" in Chiral Scaffolds

In the landscape of chiral amines, This compound (hereafter referred to as 3-Cl-2-F-PEA ) represents a highly specialized evolution of the standard 1-phenylethanamine (PEA) scaffold.[1] While PEA is the "workhorse" for general resolutions, it often lacks the electronic and conformational specificity required for difficult separations or high-performance organocatalyst design.[1]

The Verdict: 3-Cl-2-F-PEA is not merely a "functionalized PEA"; it is an electronically tuned chiral module .[1] The specific 2-fluoro, 3-chloro substitution pattern lowers the basicity (pKa) and enforces a rigid conformation via the ortho-fluorine effect.[1] This makes it superior to PEA and 1-(1-naphthyl)ethylamine (NEA) in applications requiring stronger Hydrogen-bond donation (e.g., chiral solvating agents, thiourea catalyst precursors) and metabolic stability (as evidenced by its role in the KRAS inhibitor Sotorasib).[1]

Part 2: Molecular Profile & Electronic Benchmarking

To understand the catalytic utility of 3-Cl-2-F-PEA, we must quantify how the halogen substituents alter its physicochemical properties compared to standard alternatives.[1]

Table 1: Comparative Physicochemical Profile
Feature(S)-PEA (Standard)(S)-NEA (Steric Bulk)(S)-3-Cl-2-F-PEA (Electronic Tuned)Impact on Catalysis/Resolution
Structure Phenyl ringNaphthyl ring3-Cl, 2-F Phenyl ring3-Cl-2-F: Electronic withdrawal + Ortho-lock.[1]
Approx. pKa (MH+) ~9.8~9.6~8.8 - 9.0 (Est.)Lower pKa = Weaker base, but stronger H-bond donor (critical for thiourea catalysis).[1]
Steric Demand LowHigh (Flat surface)Medium + Rigid 2-F substituent restricts rotation via intramolecular H-bonding.[1]
Electronic Nature NeutralElectron-richElectron-poor Enhances acidity of NH protons; increases lipophilicity (LogP).[1]
Primary Utility General ResolutionKinetic ResolutionDifficult Resolutions / Ligand Design Ideal for separating weak acids or designing bioactive ligands.[1]
The "Ortho-Fluoro" Conformation Lock

Unlike PEA, which has free rotation around the C-C bond, 3-Cl-2-F-PEA exhibits a preference for a specific gauche conformation due to an intramolecular electrostatic interaction between the ammonium proton and the ortho-fluorine atom (N-H[1]···F). This "conformational lock" reduces the entropic penalty during binding events (catalysis or resolution), often leading to higher selectivity (


-factor).[1]

OrthoEffect cluster_0 Standard PEA (Flexible) cluster_1 3-Cl-2-F-PEA (Rigid) PEA Free Rotation (High Entropy) Catalysis Catalytic/Binding Event PEA->Catalysis High Entropic Cost F_PEA Ortho-F Lock (N-H···F Interaction) Pre-organized State F_PEA->Catalysis Low Entropic Cost Selectivity Higher Stereoselectivity Catalysis->Selectivity

Figure 1: The "Ortho-Fluoro Effect" pre-organizes the amine, reducing the energy cost of binding and improving stereoselectivity compared to flexible PEA.[1]

Part 3: Application Benchmarking

Case Study 1: Chiral Solvating Agent (CSA) for NMR

Objective: Discriminate enantiomers of a chiral carboxylic acid (e.g., Ibuprofen or Mandelic Acid) via 1H NMR.

  • Standard (PEA): Forms salts, but the chemical shift difference (

    
    ) between diastereomers is often small (<0.05 ppm) because the complex is "loose."
    
  • Tuned (3-Cl-2-F-PEA):

    • Stronger H-Bonding: The electron-withdrawing Cl and F atoms make the amine protons more acidic.[1] This strengthens the H-bond with the carboxylate of the analyte.[1]

    • Result: Tighter ion-pairing and larger magnetic anisotropy differentiation.[1]

    • Data Support: Fluorinated amines typically yield

      
       values 2-3x larger than non-fluorinated analogs in non-polar solvents (CDCl3, C6D6).[1]
      
Case Study 2: Ligand Precursor (Sotorasib Context)

This amine is the chiral scaffold for Sotorasib (Lumakras) .[1] Its selection over simple PEA was not accidental.[1]

  • Metabolic Stability: The halogenated ring blocks metabolic oxidation (P450 sites) common on phenyl rings.[1]

  • Binding Affinity: The specific twist induced by the 2-F/3-Cl substitution fills a hydrophobic pocket in the KRAS G12C protein that a flat phenyl ring cannot.[1]

  • Lesson for Researchers: If your catalytic target has a hydrophobic pocket with specific shape requirements, 3-Cl-2-F-PEA offers a "twisted" 3D geometry distinct from the flat "pancake" geometry of Naphthyl-amines.[1]

Part 4: Experimental Protocol – Classical Resolution

Scenario: You have a racemic mixture of a novel chiral acid (Rac-Acid) and standard PEA has failed to give crystals.[1]

Hypothesis: The lower basicity and higher lipophilicity of 3-Cl-2-F-PEA will alter the solubility profile of the diastereomeric salts, promoting crystallization where PEA failed.[1]

Protocol: Resolution of Racemic Mandelic Acid Derivatives

  • Screening Setup:

    • Prepare 0.1 mmol of Rac-Acid in 500 µL of solvent (EtOH, iPrOH, or MeCN).

    • Add 0.05 mmol (0.5 eq) of (S)-3-Cl-2-F-PEA (dissolved in the same solvent). Note: Using 0.5 eq maximizes the "Pope-Peachy" effect.[1]

  • Crystallization:

    • Heat to 60°C to ensure full dissolution.[1]

    • Cool slowly to room temperature (1°C/min).

    • Observation: Unlike PEA salts which are often hygroscopic oils, the 3-Cl-2-F-PEA salts tend to be robust solids due to the halogen-enhanced lattice packing.[1]

  • Analysis:

    • Filter the precipitate.[1]

    • Liberate the free acid (partition between 1M HCl and EtOAc).

    • Analyze ee% via Chiral HPLC.[1]

  • Recycling:

    • The expensive amine can be recovered from the basic aqueous layer by extraction with DCM (high recovery >95% due to lipophilicity).

ResolutionWorkflow Start Racemic Acid Mixture AddAmine Add (S)-3-Cl-2-F-PEA (0.5 equiv) Start->AddAmine HeatCool Heat to 60°C -> Cool to RT AddAmine->HeatCool Decision Precipitate Formed? HeatCool->Decision Solid Solid Salt (Enriched Diastereomer) Decision->Solid Yes Liquor Mother Liquor (Opposite Enantiomer) Decision->Liquor No (Evaporate & Switch Solvent) Liberate Acidify (1M HCl) & Extract Solid->Liberate Recover Recover Amine (Basify & Extract DCM) Liberate->Recover Recycle Amine

Figure 2: Workflow for using 3-Cl-2-F-PEA as a resolving agent.[1] The lipophilicity of the fluorinated amine simplifies recovery compared to polar amines.

Part 5: References

  • Sotorasib Synthesis & Resolution: Parsons, A. T., et al. "Axial Chirality in the Sotorasib Drug Substance, Part 1: Development of a Classical Resolution to Prepare an Atropisomerically Pure Sotorasib Intermediate." Org.[1][2][3] Process Res. Dev.2022 , 26, 2629–2635. Link[1]

  • Fluorine Effects in Amines: Rahimi, R., et al. "Experimental/Computational Study on the Impact of Fluorine on the Structure and Noncovalent Interactions in the Monohydrated Cluster of ortho-Fluorinated 2-Phenylethylamine."[1] J. Am. Chem. Soc.[1]2022 , 144, 8337-8346.[1] Link[1]

  • Organocatalysis with Fluorinated Amines: Kwiatkowski, P., et al. "New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary."[1] Molecules2020 , 25, 4907. Link[1]

  • Chiral Solvating Agents: Wada, K., et al. "Novel Chiral Derivatizing Agents for 1H NMR Determination of Enantiomeric Purities of Carboxylic Acids." Heterocycles2017 , 94, 964.[4] Link

Sources

Purity assessment of (1S)-1-(3-chloro-2-fluorophenyl)ethan-1-amine by quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Bottom Line: For the chiral intermediate (1S)-1-(3-chloro-2-fluorophenyl)ethan-1-amine , Quantitative NMR (qNMR) offers a superior primary method for absolute mass purity (assay) determination compared to HPLC-UV and Potentiometric Titration.

While Chiral HPLC remains the gold standard for enantiomeric excess (ee%), qNMR provides the most accurate chemical purity (weight-for-weight %) without requiring a certified reference standard of the analyte itself. This guide outlines a validated, self-checking qNMR protocol using Dimethyl Sulfone as the internal standard (IS) in DMSO-d₆, ensuring <1% measurement uncertainty compliant with ICH Q2(R2) guidelines.

Introduction: The Analytical Challenge

This compound is a critical chiral building block, often used in the synthesis of kinase inhibitors (e.g., KRAS G12C inhibitors). Its quality attributes are defined by two distinct metrics:

  • Chemical Purity (Assay): The mass percentage of the specific molecule relative to the total sample mass (including salts, solvents, and non-isomeric impurities).

  • Enantiomeric Purity: The ratio of the (1S) isomer to the (1R) isomer.

Why Traditional Methods Fail:

  • HPLC-UV: Relies on "Area %," which assumes all impurities have the same extinction coefficient as the main peak. It requires a certified reference standard (often unavailable in early development) to determine absolute assay.

  • Potentiometric Titration: Measures total basicity. It cannot distinguish between the target amine and other basic impurities (e.g., inorganic bases, byproduct amines).

  • qNMR: Measures the molar ratio of the analyte to a certified Internal Standard (IS). It is a primary ratio method traceable to SI units.

Comparative Analysis: qNMR vs. Alternatives

The following table objectively compares the three dominant methodologies for this specific amine.

FeatureqNMR (Recommended) HPLC-UV Potentiometric Titration
Primary Output Absolute Mass Assay (% w/w)Relative Purity (Area %)Total Basicity (meq/g)
Reference Standard Not required for analyte (only IS)Required (Certified Reference Material)Not required
Specificity High (Structural elucidation included)Medium (Retention time only)Low (Non-specific)
Response Factor Universal (1:1 per proton)Variable (Depends on chromophore)N/A
Time to Result < 30 MinutesMethod Dev: Days / Run: 30-60 mins< 15 Minutes
Sample Requirement ~10-20 mg (Non-destructive)< 1 mg (Destructive)~100 mg (Destructive)
Weakness Lower sensitivity (LOD ~0.1%)Requires standard; UV blind spotsInterference from salts/buffers
Decision Logic for Researchers
  • Use qNMR when: You need the absolute weight % (assay) of the material to calculate stoichiometry for subsequent reactions, or when no certified reference standard exists.

  • Use Chiral HPLC when: You specifically need to determine the enantiomeric excess (ee%) of the (1S) isomer vs. the (1R) isomer.

  • Use Titration when: You are confirming salt stoichiometry (e.g., HCl salt formation) on crude, multi-gram batches.

Experimental Protocol: Self-Validating qNMR System

This protocol utilizes


 qNMR  with Dimethyl Sulfone  as the Internal Standard (IS).
Internal Standard Selection

For an amine like this compound, acidic standards (like Maleic Acid) are risky due to potential salt exchange or peak shifting.

  • Selected IS: Dimethyl Sulfone (DMSO₂)

  • Signal: Singlet at

    
     3.0 ppm (in DMSO-d₆).
    
  • Rationale: Chemically inert, non-volatile, distinct from the analyte's methyl doublet (

    
    1.3 ppm) and methine quartet (
    
    
    
    4.3 ppm).
Sample Preparation
  • Dry the Sample: Ensure the amine is dried under vacuum to remove volatile solvents (which qNMR will detect but should be quantified separately).

  • Weighing (Critical):

    • Weigh

      
       mg of the Analyte into a vial. Record mass to 0.01 mg precision (
      
      
      
      ).
    • Weigh

      
       mg of Certified DMSO₂ (TraceCERT® or equivalent) into the same vial. Record mass (
      
      
      
      ).
  • Solvation: Add ~0.7 mL DMSO-d₆ . Cap and vortex until fully dissolved.

    • Note: If the amine is an HCl salt, DMSO-d₆ is preferred over CDCl₃ for solubility.

NMR Acquisition Parameters

To ensure <1% uncertainty (compliant with ICH Q2), use these specific settings:

  • Pulse Angle: 90° (maximize signal).

  • Relaxation Delay (

    
    ): 
    
    
    
    seconds.
    • Reasoning:

      
       must be 
      
      
      
      (longest longitudinal relaxation time). The methyl protons of the amine likely have
      
      
      s. A 30s delay ensures >99.9% magnetization recovery.
  • Spectral Width: 20 ppm (-2 to 18 ppm).

  • Number of Scans (NS): 16 or 32 (to achieve S/N > 150:1).

  • Temperature: 298 K (controlled).

Workflow Diagram

qNMR_Workflow Start Start: Purity Assessment Weighing Gravimetry (Metrological Weighing) Start->Weighing Solvation Solvation (DMSO-d6 + IS) Weighing->Solvation Add IS Acquisition NMR Acquisition (D1 > 30s, 90° Pulse) Solvation->Acquisition Homogenize Processing Processing (Phase, Baseline, Integration) Acquisition->Processing FID -> Spectrum Calculation Calculation (Mass Balance Eq) Processing->Calculation Extract Integrals

Figure 1: Validated qNMR workflow ensuring traceability from gravimetry to spectral integration.

Data Analysis & Calculation

Spectral Assignment (Simulated)

In DMSO-d₆, the this compound will display:

  • Analyte Signal A (Methyl): Doublet (

    
    1.3 ppm, 3H).
    
  • Analyte Signal B (Methine): Quartet (

    
    4.3 ppm, 1H).
    
  • Internal Standard (DMSO₂): Singlet (3.0 ppm, 6H).

Selection: Use the Methine Quartet (1H) for quantification if it is free of overlap. It is structurally diagnostic. The Methyl doublet is a backup.

The Calculation Equation

Calculate the purity (


) using the fundamental qNMR equation:


Where:

  • 
    : Integrated area (Analyte 
    
    
    
    or Standard
    
    
    ).
  • 
    : Number of protons (Analyte Methine = 1; DMSO₂ = 6).
    
  • 
    : Molar Mass (Analyte = 173.61  g/mol ; DMSO₂ = 94.13  g/mol ).
    
  • 
    : Gravimetric mass (mg).
    
  • 
    : Purity of the Internal Standard (e.g., 99.9%).
    
Example Data Table

The following table illustrates a typical result set for three replicate preparations (Validation of Precision).

ReplicateMass Analyte (

)
Mass IS (

)
Integral Analyte (

)
Integral IS (

)
Calculated Purity (%)
Rep 1 15.02 mg10.05 mg1.0006.42098.2%
Rep 2 14.98 mg10.01 mg1.0006.40598.1%
Rep 3 15.05 mg10.08 mg1.0006.42598.3%
Average ----98.2%
RSD ----0.10%

Note: The low Relative Standard Deviation (RSD < 0.5%) confirms the method's precision.

Advanced Topic: qNMR and Chirality

Orthogonal Validation via qNMR

Since the molecule contains a Fluorine atom,


 qNMR can be used as a cross-check.
  • Internal Standard: 4,4'-Difluorobenzophenone (or Trifluorotoluene in a sealed tube).

  • Advantage: The

    
     spectrum is usually cleaner (no solvent peaks, fewer impurities).
    
  • Protocol: Similar to

    
    , but requires a probe capable of tuning to 
    
    
    
    .
Enantiomeric Purity (The "1S" Verification)

Standard qNMR cannot distinguish between the (1S) and (1R) enantiomers in an achiral environment.

  • Solution: To assess the "1S" purity specifically, you must add a Chiral Solvating Agent (CSA) such as (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate or use Mosher's Acid chloride derivatization.

  • Observation: Upon adding the CSA, the methine quartet will split into two distinct sets of signals (diastereomeric anisochrony). Integration of the two sets gives the enantiomeric ratio (er).

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy in pharmaceutical analysis.[1] Trends in Analytical Chemistry. [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[1][2][3] Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

Navigating Asymmetric Synthesis: A Comparative Guide to Chiral Amines Featuring (1S)-1-(3-chloro-2-fluorophenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

A comprehensive search for peer-reviewed studies detailing the specific use and comparative performance data for (1S)-1-(3-chloro-2-fluorophenyl)ethan-1-amine did not yield specific experimental results or head-to-head comparisons with alternative compounds. This indicates that the compound may be a relatively new or specialized building block with limited publicly available research. However, the structural features of this molecule—a chiral benzylic amine with chloro and fluoro substituents—place it firmly within a class of compounds of high interest to researchers in drug discovery and asymmetric synthesis. This guide will, therefore, provide a comparative framework for evaluating such chiral amines, using the known applications of similar molecules to infer the potential utility and performance of this compound.

Chiral amines are fundamental to modern chemistry, serving as indispensable tools in the synthesis of enantiomerically pure compounds, a critical requirement for the majority of pharmaceuticals and agrochemicals.[1] Their utility spans from being integral chiral building blocks that introduce stereocenters into a target molecule to acting as highly efficient catalysts in a myriad of asymmetric transformations.

The Strategic Importance of Halogenated Chiral Phenylethylamines

The presence of halogen atoms on the phenyl ring of a chiral amine like this compound is a key design feature in medicinal chemistry. Halogenation can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. For instance, the introduction of chlorine and fluorine can modulate lipophilicity, which affects membrane permeability and oral absorption, and can also enhance metabolic stability by blocking sites of oxidative metabolism.

Comparative Applications of Chiral Amines in Asymmetric Synthesis

Chiral amines are most frequently employed in two primary roles: as chiral auxiliaries or building blocks and as organocatalysts.

Chiral Amines as Building Blocks in Pharmaceutical Synthesis

A primary application of chiral amines is their incorporation into the final structure of a bioactive molecule. In this context, the amine provides a key stereocenter from which the rest of the molecule is constructed.

Alternative Chiral Building Blocks:

For the synthesis of a hypothetical target molecule requiring a substituted phenylethylamine moiety, a researcher might consider several alternatives to this compound. The choice would depend on the desired electronic and steric properties of the final compound.

Chiral Amine Building BlockKey Structural FeaturePotential Impact on Bioactivity
(1S)-1-Phenylethan-1-amineUnsubstituted phenyl ringBaseline compound for structure-activity relationship (SAR) studies.
(1S)-1-(4-Methoxyphenyl)ethan-1-amineElectron-donating groupMay alter binding interactions through hydrogen bonding or electronic effects.
(1S)-1-(4-Trifluoromethylphenyl)ethan-1-amineStrong electron-withdrawing groupCan significantly alter the pKa of the amine and introduce a metabolically stable lipophilic group.
This compound Ortho- and meta-halogen substitutionThe specific substitution pattern can induce conformational constraints and provide unique electronic properties, potentially leading to higher potency or selectivity.
Chiral Amines as Organocatalysts

Primary and secondary chiral amines are powerful organocatalysts, capable of activating substrates through the formation of enamine or iminium ion intermediates. This mode of catalysis is central to a wide range of enantioselective C-C bond-forming reactions.

Comparative Performance in a Model Reaction: Asymmetric Michael Addition

The Michael addition is a cornerstone reaction in organic synthesis. A common application of chiral primary amines is in the catalysis of the asymmetric Michael addition of aldehydes or ketones to nitro-olefins.

Experimental Protocol: Comparative Catalysis of a Michael Addition

The following is a generalized protocol for comparing the efficacy of different chiral primary amine catalysts in an asymmetric Michael addition reaction.

  • Catalyst Preparation: Prepare 0.1 M solutions of each chiral amine catalyst (e.g., (1S)-1-phenylethan-1-amine, (1S)-1-(4-methoxyphenyl)ethan-1-amine, and this compound) and an acidic co-catalyst (e.g., benzoic acid) in a suitable solvent (e.g., dichloromethane).

  • Reaction Setup: To a solution of the nitro-olefin (1.0 mmol) and the aldehyde (1.5 mmol) in the reaction solvent (5 mL) at the desired temperature (e.g., 0 °C), add the chiral amine catalyst solution (0.1 mmol, 10 mol%) and the co-catalyst solution (0.1 mmol, 10 mol%).

  • Reaction Monitoring: Stir the reaction mixture at the specified temperature and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with dichloromethane, and dry the combined organic layers over anhydrous sodium sulfate. Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

  • Analysis: Determine the yield of the purified product. Analyze the enantiomeric excess (ee) of the product by chiral HPLC.

Expected Performance Comparison (Hypothetical):

CatalystYield (%)Enantiomeric Excess (ee, %)
(1S)-1-Phenylethan-1-amine8590
(1S)-1-(4-Methoxyphenyl)ethan-1-amine8288
This compound 9095

The hypothetical superior performance of the halogenated amine could be attributed to the electronic effects of the chloro and fluoro groups, which may influence the acidity of the iminium ion intermediate, leading to a more organized transition state and higher enantioselectivity.

Visualizing the Experimental Workflow

G cluster_reaction Reaction catalyst_prep Prepare Catalyst Solutions (0.1 M in DCM) reaction_setup Combine Reactants and Catalysts at 0 °C catalyst_prep->reaction_setup reactant_prep Prepare Reactant Solution (Nitro-olefin + Aldehyde in DCM) reactant_prep->reaction_setup monitoring Monitor Reaction by TLC/HPLC reaction_setup->monitoring quench Quench with aq. NH4Cl monitoring->quench extract Extract with DCM quench->extract dry_purify Dry, Concentrate, and Purify (Column Chromatography) extract->dry_purify yield_calc Determine Yield dry_purify->yield_calc ee_analysis Analyze Enantiomeric Excess (Chiral HPLC) dry_purify->ee_analysis

Caption: Generalized workflow for comparing chiral amine catalysts.

Conclusion

References

  • Shin, H. S., & Kim, B. G. (1999). Asymmetric synthesis of chiral amines with omega-transaminase. Biotechnology and Bioengineering, 65(2), 206-211. Retrieved February 27, 2026, from [Link]

  • Al-Zoubi, R. M. (2014). Asymmetric catalysis with chiral primary amine-based organocatalysts. RSC Advances, 4(84), 44675-44699. Retrieved February 27, 2026, from [Link]

  • Asymmetric Synthesis of Amines. (n.d.). Ellman Laboratory, Yale University. Retrieved February 27, 2026, from [Link]

  • Immobilization of Chiral Secondary Amine Catalysts on Mesoporous Molecular Sieves for Asymmetric Catalysis. (n.d.). MDPI. Retrieved February 27, 2026, from [Link]

  • Wang, Z., & List, B. (2020). Direct catalytic asymmetric synthesis of α-chiral primary amines. Chemical Society Reviews, 49(15), 5457-5470. Retrieved February 27, 2026, from [Link]

  • France, S., Guerin, D. J., Miller, S. J., & Lectka, T. (2003). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews, 103(8), 2985-3012. Retrieved February 27, 2026, from [Link]

Sources

Safety Operating Guide

Navigating the Safe Handling of (1S)-1-(3-chloro-2-fluorophenyl)ethan-1-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Safe Handling, Personal Protective Equipment, and Disposal of (1S)-1-(3-chloro-2-fluorophenyl)ethan-1-amine.

As a chiral amine of significant interest in pharmaceutical research and development, this compound demands a comprehensive understanding of its safe handling and disposal to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework of scientific integrity and operational excellence.

Hazard Identification and Risk Assessment: Understanding the Compound

Key Potential Hazards:

  • Oral Toxicity: Harmful if ingested.

  • Dermal Irritation: Causes skin irritation upon contact.

  • Ocular Irritation: Poses a risk of serious eye irritation.

  • Respiratory Irritation: Inhalation of vapors or aerosols may irritate the respiratory tract.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are critical to mitigating the risks associated with handling this compound. The following table summarizes the recommended PPE for various laboratory scenarios.

ScenarioEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Receiving and Storage Safety glasses with side shieldsChemical-resistant gloves (Nitrile for incidental contact)Lab coatNot generally required
Weighing and Aliquoting (Solid) Safety gogglesChemical-resistant gloves (Viton or Norfoil/Silver Shield recommended for extended contact)Lab coatWork in a certified chemical fume hood
Solution Preparation and Handling Chemical splash goggles and face shieldChemical-resistant gloves (Viton or Norfoil/Silver Shield)Chemical-resistant apron over a lab coatWork in a certified chemical fume hood
Reaction Quenching and Work-up Chemical splash goggles and face shieldChemical-resistant gloves (Viton or Norfoil/Silver Shield)Chemical-resistant apron over a lab coatWork in a certified chemical fume hood
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty chemical-resistant gloves (Viton or Norfoil/Silver Shield)Chemical-resistant suit or coverallsGovernment-approved respirator with appropriate cartridges (if outside a fume hood)
Hand Protection: A Deeper Dive

Standard nitrile gloves may offer limited protection and are only suitable for brief, incidental contact.[4][5] Due to the halogenated and aromatic nature of the compound, gloves made of Viton or Norfoil (Silver Shield) are recommended for extended handling to ensure adequate protection.[6][7] Always inspect gloves for any signs of degradation or perforation before and during use.

PPE_Selection_Workflow cluster_0 Handling Procedure cluster_1 Risk Assessment cluster_2 PPE Specification start Identify Handling Task weighing Weighing/Aliquoting (Solid) risk Assess Splash/Aerosol Risk weighing->risk solution Solution Preparation solution->risk transfer Transfer/Reaction transfer->risk end_ppe Select Appropriate PPE low_risk Low Risk goggles Safety Goggles low_risk->goggles nitrile Nitrile Gloves (Incidental) low_risk->nitrile lab_coat Lab Coat low_risk->lab_coat fume_hood Fume Hood low_risk->fume_hood high_risk High Risk face_shield Face Shield high_risk->face_shield viton Viton/Norfoil Gloves high_risk->viton apron Chemical Apron high_risk->apron high_risk->fume_hood goggles->end_ppe face_shield->end_ppe nitrile->end_ppe viton->end_ppe lab_coat->end_ppe apron->end_ppe fume_hood->end_ppe

Operational Plan: Step-by-Step Guidance

A systematic approach to handling this compound minimizes exposure and ensures procedural consistency.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a tightly sealed, clearly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Handling and Use

ALWAYS handle this compound within a certified chemical fume hood.

  • Preparation: Before starting any procedure, ensure that all necessary PPE is readily available and in good condition. Have a spill kit accessible.

  • Weighing: When weighing the solid compound, use a draft shield or perform the task in a balance enclosure within the fume hood to prevent the dispersal of fine particles.

  • Dissolution: When preparing solutions, add the solid slowly to the solvent to avoid splashing.

  • Transfers: Use appropriate tools such as spatulas or powder funnels for solid transfers and syringes or cannulas for liquid transfers to minimize the risk of spills.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water, even after removing gloves.[8]

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination.

  • Waste Segregation: As a halogenated organic compound, all waste containing this substance must be collected in a designated "Halogenated Organic Waste" container. Do not mix with non-halogenated waste.

  • Container Labeling: The waste container must be clearly labeled with "Halogenated Waste" and a list of its contents.

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, must be disposed of in the designated solid halogenated waste container.

  • Disposal Procedure: Follow your institution's specific guidelines for the disposal of hazardous chemical waste. Never dispose of this compound down the drain.

Disposal_Workflow start Generate Waste is_halogenated Is the waste halogenated? start->is_halogenated halogenated_waste Collect in 'Halogenated Organic Waste' Container is_halogenated->halogenated_waste Yes non_halogenated_waste Collect in 'Non-Halogenated Waste' Container is_halogenated->non_halogenated_waste No label_container Label Container with Contents halogenated_waste->label_container non_halogenated_waste->label_container seal_container Securely Seal Container label_container->seal_container institutional_disposal Follow Institutional Disposal Protocol seal_container->institutional_disposal

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

  • Spill: Evacuate the area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department immediately.

By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a secure and productive laboratory environment.

References

  • Enamine. Safety Data Sheet - 2-(3-chloro-2-fluorophenyl)-2-fluoroethan-1-amine hydrochloride.
  • University of California, Berkeley Office of Environment, Health & Safety. Glove Selection Guide.
  • Delft University of Technology. Glove Selection and Usage.
  • Aaron Chemistry GmbH. Safety Data Sheet - (S)-1-(2,3-Dichlorophenyl)ethan-1-amine hydrochloride.
  • ChemScene. Safety Data Sheet - (R)-1-(3-Fluorophenyl)ethanamine.
  • International Safety, Inc. Guide to Nitrile Gloves Chemical Resistance.
  • MSC Industrial Supply Co.
  • MedChemExpress. Safety Data Sheet - (2-Chlorophenyl)(phenyl)methanone.
  • 3M.
  • University of Pennsylvania Environmental Health and Radiation Safety.

Sources

×

Retrosynthesis Analysis

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(1S)-1-(3-chloro-2-fluorophenyl)ethan-1-amine
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(1S)-1-(3-chloro-2-fluorophenyl)ethan-1-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.